molecular formula C81H130F3N27O24 B10820845 Nociceptin Trifluoroacetic Acid Salt

Nociceptin Trifluoroacetic Acid Salt

Katalognummer: B10820845
Molekulargewicht: 1923.1 g/mol
InChI-Schlüssel: VNAMUOLQJHRKMK-HLYFSKNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nociceptin Trifluoroacetic Acid Salt is the trifluoroacetic acid salt form of the endogenous 17-amino acid peptide ligand for the Nociceptin Opioid Receptor (ORL-1). This receptor is a G-protein coupled receptor (GPCR) that is structurally similar to the classic opioid receptors but does not bind traditional opioid drugs. Nociceptin plays a key role in modulating a wide range of neurological and physiological processes, including pain perception, stress, anxiety, and reward pathways . Its mechanism of action involves binding to the ORL-1 receptor and inhibiting adenylate cyclase, leading to reduced cellular cAMP levels. Research with this peptide is vital for probing the complex functions of the ORL-1 system. Recent structural studies of the entire human opioid receptor family bound to their endogenous peptides, including the NOPR-Nociceptin complex, provide a powerful framework for understanding ligand-receptor interactions at the molecular level and for guiding the design of novel therapeutics . This product is supplied as a white to off-white lyophilized solid and should be stored desiccated at 2-8°C. The trifluoroacetic acid salt form enhances the solubility and stability of the peptide for experimental use. This product is labeled "For Research Use Only" and is intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C81H130F3N27O24

Molekulargewicht

1923.1 g/mol

IUPAC-Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C79H129N27O22.C2HF3O2/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46;3-2(4,5)1(6)7/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90);(H,6,7)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-;/m0./s1

InChI-Schlüssel

VNAMUOLQJHRKMK-HLYFSKNCSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O.C(=O)(C(F)(F)F)O

Kanonische SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States
Foundational & Exploratory

The Mechanism of Action of Nociceptin Trifluoroacetic Acid Salt in Pain Pathways: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of the nociceptin/orphanin FQ (N/OFQ) peptide and its cognate receptor, the nociceptin opioid peptide (NOP) receptor, introduced a paradigm shift in neuropharmacology. While structurally homologous to classical opioid receptors (MOR, DOR, KOR), the NOP receptor exhibits a distinct pharmacological profile, offering potent analgesia without the severe respiratory depression and abuse liability characteristic of classical mu-opioid agonists [1].

In preclinical research and drug development, nociceptin is predominantly utilized as a trifluoroacetic acid (TFA) salt . This whitepaper provides an in-depth mechanistic analysis of nociceptin TFA salt, detailing its intracellular signaling cascades, site-specific modulation of pain pathways, and rigorous, self-validating experimental protocols for in vivo efficacy testing.

Molecular Mechanism of Action

Receptor Binding and G-Protein Coupling

Nociceptin is a 17-amino acid neuropeptide derived from the prepronociceptin precursor [1]. In experimental settings, the synthetic peptide is formulated as a TFA salt. The presence of the trifluoroacetate counter-ion ensures high solubility in aqueous physiological buffers and stabilizes the peptide against rapid proteolytic degradation during handling.

Upon binding to the NOP receptor—a G protein-coupled receptor (GPCR)—nociceptin induces a conformational change that primarily recruits the inhibitory G proteins ( Gi/o​ ) [1].

Intracellular Signaling Cascades

The activation of Gi/o​ initiates a bifurcated signaling cascade that suppresses neuronal excitability:

  • Enzymatic Inhibition: The Gαi​ subunit directly inhibits adenylyl cyclase (AC), leading to a rapid suppression of intracellular cyclic AMP (cAMP) production and subsequent downregulation of Protein Kinase A (PKA) activity [1].

  • Ion Channel Modulation: The Gβγ​ dimer dissociates and interacts directly with membrane ion channels. It promotes the opening of G protein-gated inwardly rectifying potassium (GIRK) channels, causing K+ efflux and profound neuronal hyperpolarization [1]. Simultaneously, it inhibits N-type voltage-gated calcium channels (VGCCs), restricting Ca2+ influx into the presynaptic terminal [2].

The net physiological result is a massive reduction in the release of excitatory neurotransmitters (e.g., glutamate, substance P) in the pain transmission pathways.

signaling Noc Nociceptin TFA Salt NOP NOP Receptor (Gi/o-coupled) Noc->NOP Binds (Ki ≈ 0.1-1 nM) AC Adenylyl Cyclase NOP->AC Inhibits GIRK GIRK Channels (K+ efflux) NOP->GIRK Activates VGCC VGCCs (Ca2+ influx) NOP->VGCC Inhibits cAMP cAMP Production AC->cAMP Decreases NT Decreased Neurotransmitter Release cAMP->NT Modulates Hyper Neuronal Hyperpolarization GIRK->Hyper VGCC->NT Analgesia Analgesia / Pain Modulation Hyper->Analgesia NT->Analgesia

Caption: Nociceptin/NOP receptor intracellular signaling pathway and antinociceptive mechanism.

Pharmacodynamics & Quantitative Receptor Selectivity

A critical advantage of nociceptin as a pharmacological tool is its exquisite selectivity. Despite ~60% sequence homology between the NOP receptor and classical opioid receptors, nociceptin exhibits negligible affinity for MOR, DOR, or KOR[3].

Table 1: Quantitative Binding Affinity Data of Nociceptin | Receptor Target | Endogenous Ligand | Binding Affinity ( Ki​ ) | Functional Activity | | :--- | :--- | :--- | :--- | | NOP (ORL-1) | Nociceptin (N/OFQ) | 0.1 – 1.0 nM | Full Agonist | | MOR ( μ -opioid) | β -endorphin / Enkephalins | > 10,000 nM ( pKi​ < 6) | Negligible / None | | DOR ( δ -opioid) | Enkephalins | > 10,000 nM ( pKi​ < 6) | Negligible / None | | KOR ( κ -opioid) | Dynorphins | > 10,000 nM ( pKi​ < 6) | Negligible / None |

Data synthesized from Tocris Bioscience and MDPI pharmacological profiles [4], [1].

Site-Specific Modulation of Pain Pathways

The pharmacological outcome of NOP activation is highly dependent on the anatomical site of administration, a phenomenon that dictates experimental design:

  • Spinal Cord (Dorsal Horn): Intrathecal (i.t.) administration of nociceptin produces robust, dose-dependent antinociception. It acts presynaptically to inhibit the release of excitatory transmitters from primary afferent C-fibers, and postsynaptically to hyperpolarize projection neurons [5].

  • Supraspinal Regions (Brainstem/PAG): Intracerebroventricular (i.c.v.) administration often yields mixed or pronociceptive effects. In the periaqueductal gray (PAG), nociceptin acts as an "anti-opioid," functionally opposing MOR-mediated descending analgesia[5].

Because of this dichotomy, systemic administration of pure NOP agonists in acute pain models often yields limited efficacy. Consequently, modern drug development has pivoted toward bifunctional NOP/MOR agonists (e.g., Cebranopadol), which synergize spinal analgesia while utilizing NOP activation to mitigate MOR-induced respiratory depression and tolerance[1].

Experimental Protocols: In Vivo Neuropathic Pain Model

To accurately assess the analgesic properties of nociceptin TFA salt, researchers must isolate its spinal effects using targeted delivery in a validated chronic pain model. The following protocol utilizes the Spinal Nerve Ligation (SNL) model, a gold standard for neuropathic pain [6].

Rationale and Causality
  • Why use the TFA salt? Lyophilized peptide salts are hygroscopic. The TFA formulation allows for precise molar calculations of the active peptide fraction (accounting for counter-ion weight), ensuring reproducible dose-response curves.

  • Why Intrathecal (i.t.) Delivery? Bypasses the blood-brain barrier and avoids the confounding pronociceptive effects of supraspinal NOP activation.

  • Self-Validating Design: The protocol incorporates a selective NOP antagonist (e.g., SB-612,111) to prove that observed analgesia is exclusively NOP-mediated, establishing a closed-loop validation system.

Step-by-Step Methodology

Step 1: Peptide Reconstitution

  • Equilibrate the nociceptin TFA salt vial to room temperature in a desiccator to prevent condensation.

  • Reconstitute in sterile Artificial Cerebrospinal Fluid (aCSF) containing 0.1% Bovine Serum Albumin (BSA).

    • Causality: BSA prevents the highly hydrophobic peptide from adhering to the walls of plastic microcentrifuge tubes, which would otherwise artificially lower the administered dose.

Step 2: Neuropathic Pain Induction (SNL Model)

  • Anesthetize adult male Sprague-Dawley rats.

  • Isolate and tightly ligate the L5 and L6 spinal nerves unilaterally with silk thread.

  • Allow 7–14 days for recovery. Validate the development of mechanical allodynia using Von Frey filaments (a significant drop in paw withdrawal threshold indicates successful induction) [6].

Step 3: Intrathecal Catheterization & Dosing

  • Implant an intrathecal catheter terminating at the lumbar enlargement (L5-L6 level).

  • Experimental Groups:

    • Group A (Negative Control): aCSF + 0.1% BSA (Vehicle).

    • Group B (Test): Nociceptin TFA salt (e.g., 10 nmol).

    • Group C (Validation): Nociceptin TFA salt (10 nmol) + SB-612,111 (NOP antagonist).

    • Group D (Positive Control): Morphine sulfate.

Step 4: Behavioral Quantification

  • Perform the Von Frey test at 15, 30, 60, and 120 minutes post-injection.

  • Data Interpretation: A return of the withdrawal threshold to pre-injury baselines in Group B, combined with persistent allodynia in Group C, definitively validates the NOP-mediated antinociceptive mechanism.

workflow Prep 1. Peptide Preparation (Nociceptin TFA Salt in aCSF + BSA) Model 2. Pain Model Induction (Spinal Nerve Ligation - SNL) Prep->Model Admin 3. Intrathecal Administration (Targeting Spinal NOP Receptors) Model->Admin Assay 4. Behavioral Assays (Von Frey Mechanical Allodynia) Admin->Assay Data 5. Data Quantification (Validation via NOP Antagonist) Assay->Data

Caption: Step-by-step in vivo experimental workflow for assessing nociceptin efficacy.

Conclusion

The nociceptin/NOP receptor system represents a highly sophisticated target for pain management. By utilizing the stable nociceptin TFA salt in strictly controlled, site-specific in vivo models, researchers can isolate the Gi/o​ -mediated antinociceptive pathways from the peptide's supraspinal anti-opioid effects. This mechanistic understanding is currently driving the next generation of non-addictive, bifunctional analgesics designed to combat the global opioid crisis.

References

  • Wikipedia Contributors. "Nociceptin receptor." Wikipedia, The Free Encyclopedia.[Link]

  • MDPI. "Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications." International Journal of Molecular Sciences.[Link]

  • Charles River Laboratories. "In Vivo Pain Models." Charles River Discovery Services.[Link]

  • PMC (National Institutes of Health). "Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor." Pharmacological Reviews.[Link]

  • PMC (National Institutes of Health). "Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics." Current Topics in Medicinal Chemistry.[Link]

Sources

Nociceptin Trifluoroacetic Acid Salt and NOP Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nociceptin, also known as orphanin FQ (N/OFQ), is a 17-amino acid neuropeptide that serves as the endogenous ligand for the nociceptin opioid peptide (NOP) receptor. Unlike classical opioid peptides, nociceptin exhibits negligible affinity for mu (MOP), delta (DOP), and kappa (KOP) opioid receptors. In laboratory and drug development settings, synthetic nociceptin is predominantly utilized as a trifluoroacetic acid (TFA) salt. This whitepaper details the pharmacological profile, binding kinetics, and validated experimental methodologies associated with nociceptin TFA salt and its interaction with the NOP receptor.

Molecular Pharmacology of the NOP Receptor

The NOP receptor (historically designated as ORL-1) is a G protein-coupled receptor (GPCR) sharing1 with classical opioid receptors in its transmembrane domains[1]. Despite this structural similarity, the NOP receptor's pharmacology is highly distinct; it possesses 2[2]. The IUPHAR nomenclature officially designates this target as the 3[3].

The Causality of the TFA Salt Form

Synthetic nociceptin is manufactured via solid-phase peptide synthesis (SPPS). The final cleavage of the peptide from the synthesis resin, alongside the removal of side-chain protecting groups, necessitates the use of strong acids—4[4]. Consequently, the purified peptide is isolated as a TFA salt.

Why is this critical for binding assays? Nociceptin is a highly basic peptide containing multiple arginine and lysine residues. The TFA counterion enhances the aqueous solubility and chemical stability of the peptide, ensuring that stock solutions do not degrade or precipitate, which is vital for maintaining precise concentration control during in vitro binding assays[4].

NOP Receptor Signaling Cascade

Upon binding nociceptin TFA, the NOP receptor undergoes a conformational shift, coupling primarily to pertussis toxin-sensitive Gi/o proteins[1]. This triggers a multi-branched signaling cascade:

  • Inhibition of Adenylyl Cyclase : The Gαi/o subunit inhibits adenylyl cyclase, causing an2[2].

  • Ion Channel Modulation : The Gβγ dimer directly interacts with ion channels, 1 (causing membrane hyperpolarization) and reducing voltage-gated calcium channel (VGCC) activity (blunting neurotransmitter release)[1].

  • β-Arrestin Recruitment : Beyond canonical G protein pathways, NOP receptors engage1, which drives receptor desensitization and internalization[1].

NOP_Signaling Nociceptin Nociceptin TFA Salt (Agonist) NOP NOP Receptor (GPCR) Nociceptin->NOP High Affinity Binding (Ki ~0.1 nM) Gi Gi/o Protein Complex NOP->Gi Activation Arrestin β-Arrestin Recruitment NOP->Arrestin Desensitization AC Adenylyl Cyclase Gi->AC Gαi Subunit (Inhibition) GIRK ↑ GIRK Channels (K+ Efflux) Gi->GIRK Gβγ Subunit (Activation) VGCC ↓ VGCC Channels (Ca2+ Blockade) Gi->VGCC Gβγ Subunit (Inhibition) cAMP ↓ cAMP Levels AC->cAMP

Figure 1: NOP Receptor Gi/o Signaling and Ion Channel Modulation.

Binding Affinity (Ki) and Selectivity Profile

Nociceptin exhibits extraordinary affinity and selectivity for the NOP receptor, with an1[1].

To contextualize the binding affinity of nociceptin TFA salt, Table 1 summarizes its Ki values against classical opioid receptors and compares it to standard NOP-targeted synthetic ligands.

Table 1: Comparative Binding Affinities (Ki) of Nociceptin and Reference Ligands
LigandNOP (Ki, nM)MOP (Ki, nM)DOP (Ki, nM)KOP (Ki, nM)Functional Efficacy at NOP
Nociceptin (N/OFQ) 0.1 – 0.2> 10,000> 10,000> 10,000Full Agonist[1][5]
SB-612111 0.33> 50> 2,000> 150Antagonist[6]
AT-076 1.751.6719.61.14Pan-Antagonist[7]
JDTic 16.671.5310.60.43Antagonist[7]

Experimental Methodology: Radioligand Binding Assay

To accurately determine the binding affinity (Ki) of novel compounds against the nociceptin TFA salt standard, a robust radioligand displacement assay is required. The following self-validating protocol utilizes 5[5].

Causality in Protocol Design
  • Cell Line Selection : CHO cells are chosen because they lack endogenous opioid receptors, providing a zero-noise background for recombinant human NOP expression[5].

  • Buffer Additives (BSA) : Because nociceptin is highly basic and prone to non-specific binding,5 prevents the peptide from adsorbing to the polystyrene plate walls[5].

  • Ion & Nucleotide Exclusion : Eliminating sodium ions (Na+) and guanine nucleotides (GTP) from the Tris buffer 8, which is essential for accurately measuring the Kd of nociceptin[8].

Step-by-Step Protocol
  • Membrane Preparation : Harvest CHO-hNOP cells at full confluency. Homogenize the cell pellet in 50 mM Tris-HCl buffer (pH 7.4) using a rotor-stator homogenizer. Centrifuge at 20,000 × g for 25 minutes at 4°C. Wash and resuspend the pellet to a 5[5].

  • Assay Setup : In a 96-well polystyrene plate, combine:

    • 50 μL of [3H]N/OFQ radioligand (final concentration ~0.2 nM, 5)[5].

    • 50 μL of competing ligand (e.g., cold nociceptin TFA salt) at varying concentrations ( 10−11 to 10−5 M).

    • 100 μL of membrane suspension in 50 mM Tris-HCl containing 1 mg/mL BSA.

  • Incubation :5 to achieve thermodynamic equilibrium[5].

  • Termination and Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Note: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged nociceptin peptide. Nonspecific binding is determined using 5[5].

  • Data Analysis : Extract radioactivity using scintillation fluid and measure via a liquid scintillation counter. Calculate IC50 values using non-linear regression, then5[5].

Assay_Workflow Prep 1. Membrane Prep (CHO-hNOP Cells) Incubate 2. Incubation [3H]N/OFQ + Ligand (25°C, 60 min) Prep->Incubate Filter 3. Vacuum Filtration (PEI-soaked GF/B) Incubate->Filter Count 4. Scintillation Counting Filter->Count Analyze 5. Data Analysis (Cheng-Prusoff) Count->Analyze

Figure 2: Radioligand Binding Assay Workflow for NOP Receptor.

Functional Validation: [35S]GTPγS Binding Assay

While binding affinity (Ki) indicates receptor occupancy, it does not distinguish between agonists and antagonists. The [35S]GTPγS assay measures the functional consequence of nociceptin binding by 5[5]. Agonist binding promotes the exchange of GDP for [35S]GTPγS (a non-hydrolyzable GTP analog) on the Gαi/o subunit. As a full agonist, nociceptin TFA stimulates [35S]GTPγS binding significantly over basal levels, and its EC50 serves as the standard reference to calculate the intrinsic activity of novel partial agonists or antagonists[5].

References

  • [1] Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. MDPI. 1

  • [3] Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PMC - NIH. 3

  • [5] Discovery and Structure–Activity Relationships of Nociceptin Receptor Partial Agonists That Afford Symptom Ablation in Parkinson's Disease Models. Journal of Medicinal Chemistry - ACS Publications. 5

  • [2] Nociceptin receptor. Wikipedia. 2

  • [8] NOP receptor | Opioid receptors. IUPHAR/BPS Guide to PHARMACOLOGY. 8

  • [4] Buy Ac-RYYRWK-NH2 TFA (EVT-14055808). EvitaChem. 4

  • [7] Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Publications. 7

  • [6] Binding affinity (Ki) values of selected compounds to opioid.... ResearchGate. 6

Sources

Pharmacokinetics of Nociceptin Trifluoroacetic Acid Salt in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nociceptin (also known as Orphanin FQ or N/OFQ) is a 17-amino acid neuropeptide (FGGFTGARKSARKLANQ) and the endogenous ligand for the nociceptin opioid peptide (NOP) receptor[1]. While it shares structural homology with classical opioid peptides, its pharmacological profile is distinct, playing a critical role in nociception, stress responses, and reward pathways. For researchers and drug development professionals, characterizing the pharmacokinetics (PK) of nociceptin in rodent models is a fundamental yet technically demanding hurdle. This guide dissects the pharmacokinetic behavior of the standard synthetic form—nociceptin trifluoroacetic acid (TFA) salt—and provides field-proven, self-validating methodologies to overcome the analytical challenges associated with its rapid in vivo degradation.

The Chemical Reality: Why the Trifluoroacetic Acid (TFA) Salt?

In preclinical research, nociceptin is almost exclusively synthesized via Solid-Phase Peptide Synthesis (SPPS). During the final cleavage from the resin and subsequent reverse-phase high-performance liquid chromatography (RP-HPLC) purification, trifluoroacetic acid (TFA) is utilized as an ion-pairing agent. Consequently, the peptide is isolated and lyophilized as a TFA salt.

The Causality Behind Experimental Choices: As an application scientist, you must account for the TFA counterion before initiating any in vivo PK study.

  • Physiological Artifacts: Injecting high concentrations of TFA salts intravenously (IV) into mice or rats can induce localized acidosis or transient phlebitis. This physiological stress can alter cardiac output and artificially skew hepatic and renal clearance rates. Protocol mandate: Always reconstitute the TFA salt in a heavily buffered vehicle (e.g., 100 mM PBS, pH 7.4) or perform a salt exchange to an acetate form prior to dosing.

  • Analytical Suppression: In LC-MS/MS quantification, the TFA counterion strongly binds to the peptide and causes severe ion suppression in the electrospray ionization (ESI) source. Your sample preparation must include a displacement step (typically using 0.1% to 1% formic acid) to break the peptide-TFA ion pairs[2].

In Vivo Pharmacokinetics: ADME Profile in Rodents

The PK profile of endogenous nociceptin is characterized by extreme instability in biological matrices.

  • Absorption: Oral bioavailability is virtually 0% due to rapid destruction by gastrointestinal proteases. Systemic administration requires IV, subcutaneous (SC), or intraperitoneal (IP) routes, while central nervous system (CNS) targeting requires intracerebroventricular (ICV) or intrathecal (IT) injection due to poor blood-brain barrier (BBB) permeability.

  • Distribution: Nociceptin exhibits a moderate volume of distribution (Vd), rapidly partitioning into highly perfused tissues but failing to achieve significant CNS penetrance from systemic circulation.

  • Metabolism: The peptide is rapidly cleaved by aminopeptidases and endopeptidases in both plasma and the CNS[1].

  • Excretion: The resulting inactive fragments are cleared renally.

Quantitative Data Presentation

To contextualize the PK of the native peptide, Table 1 compares nociceptin against synthetic NOP receptor agonists engineered for greater stability.

Table 1: Comparative Pharmacokinetic Parameters in Rodent Models

ParameterNociceptin (N/OFQ) TFA SaltUFP-112 (Synthetic Peptide Analog)Cebranopadol (Non-Peptide Agonist)
Model Species Rat / MouseMouseRat
Primary Route IV / ICV / ITIV / ICV / ITIV / PO
Plasma Half-life ( T1/2​ ) < 5 minutes~15 - 20 minutes4.5 - 15.0 hours
Clearance (Cl) Very HighModerateLow
Oral Bioavailability (F%) < 1%< 1%13 - 23%
Primary Metabolism Rapid Peptidase CleavagePeptidase Cleavage (Resistant)Hepatic (CYP450)
Reference [3][3][4]

Note: UFP-112 demonstrates an in vitro half-life 2.6 to 3.5-fold higher than native nociceptin due to protective structural modifications[3].

Metabolic Degradation Pathways

Understanding the exact cleavage sites of nociceptin is critical for designing targeted LC-MS/MS assays. Nociceptin is metabolized step-wise in vivo. Endopeptidases (such as EP 24.11 and EP 24.15) cleave the peptide into fragments including (1-13) and (1-9), which share the C-terminus Arg-Ala-Lys motif, suggesting sequential processing[5]. Concurrently, aminopeptidases (like APN) remove the N-terminal Phenylalanine (Phe1). Because Phe1 is absolutely critical for NOP receptor binding and activation, this specific cleavage instantly renders the peptide biologically inactive[1].

Metabolic_Degradation Nociceptin Nociceptin (1-17) TFA Salt [Active Neuropeptide] Aminopeptidase Aminopeptidases (e.g., APN) Nociceptin->Aminopeptidase N-terminal cleavage Endopeptidase Endopeptidases (e.g., EP 24.15) Nociceptin->Endopeptidase Internal cleavage Des_Phe Des-Phe1-Nociceptin [Receptor Antagonist/Inactive] Aminopeptidase->Des_Phe Cleavage of Phe1 Frag_1_13 Fragment (1-13) [Reduced Affinity] Endopeptidase->Frag_1_13 Cleavage at Arg14-Lys15 Frag_1_9 Fragment (1-9) [Inactive Metabolite] Endopeptidase->Frag_1_9 Cleavage at Arg9-Lys10 Frag_1_13->Endopeptidase Successive cleavage Excretion Renal Clearance & Lysosomal Degradation Frag_1_9->Excretion Des_Phe->Excretion

Metabolic degradation pathway of Nociceptin (1-17) by endogenous peptidases in rodent models.

Self-Validating Experimental Protocols

To accurately measure the PK of the nociceptin TFA salt, researchers must prevent ex vivo degradation. Drawing rat blood into a standard heparin tube will result in the peptide degrading before the plasma is even separated, leading to a falsely low Cmax​ and an artificially short T1/2​ . The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol 1: Plasma Pharmacokinetic Profiling via LC-MS/MS

This protocol prevents ex vivo enzymatic degradation and overcomes TFA-induced ion suppression[2].

Step 1: Pre-analytical Stabilization (Critical Step)

  • Prepare blood collection tubes containing K2​EDTA (to chelate zinc/calcium, inhibiting metalloproteases) and a protease inhibitor cocktail (e.g., Bestatin to inhibit aminopeptidases).

  • Administer Nociceptin TFA salt (buffered in PBS) via IV bolus to the rodent cohort.

  • Collect blood at dense early time points (e.g., 1, 3, 5, 10, 15, 30 minutes) directly into the stabilized tubes.

Step 2: Plasma Extraction

  • Immediately invert the tubes gently and place them on wet ice.

  • Centrifuge at 4°C at 3,000 × g for 10 minutes.

  • Transfer the plasma supernatant to pre-chilled low-bind Eppendorf tubes. Flash-freeze in liquid nitrogen if not processing immediately.

Step 3: Solid-Phase Extraction (SPE) & TFA Displacement

  • Condition a Weak Cation Exchange (WCX) SPE cartridge with methanol, followed by water containing 1% formic acid.

  • Load the plasma sample. The acidic environment displaces the TFA counterions, replacing them with formate ions, which are volatile and MS-friendly.

  • Wash with 5% methanol in water to remove salts and endogenous proteins.

  • Elute the peptide using 5% ammonium hydroxide in methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in the LC mobile phase.

Step 4: LC-MS/MS Quantification

  • Inject the sample onto a C18 analytical column.

  • Utilize a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Detect nociceptin using positive ion selected reaction monitoring (SRM/MRM) transitions specific to the intact peptide mass.

Protocol 2: In Vivo Microdialysis for Brain Extracellular Fluid (ECF) Sampling

Because systemic PK does not reflect CNS exposure for large peptides, microdialysis is required to track nociceptin metabolism directly in the brain[5].

Step 1: Stereotaxic Surgery

  • Anesthetize the rat and secure it in a stereotaxic frame.

  • Implant a microdialysis guide cannula targeting the hippocampus (a region rich in NOP receptors). Secure with dental cement and allow 5-7 days for surgical recovery.

Step 2: Microdialysis Sampling

  • Insert the microdialysis probe (e.g., 20 kDa molecular weight cut-off to allow the 1.8 kDa peptide to pass while excluding large proteases).

  • Perfuse artificial cerebrospinal fluid (aCSF) at a flow rate of 1.0 µL/min.

  • Administer nociceptin via ICV injection.

Step 3: Collection and Analysis

  • Collect dialysate fractions every 10 minutes into refrigerated vials pre-spiked with 0.1% formic acid to halt any residual enzymatic activity.

  • Analyze the dialysate directly via size-exclusion chromatography linked to electrospray ionization mass spectrometry (SEC-ESI-MS) to quantify the parent (1-17) peptide alongside the (1-13) and (1-9) fragments[5].

Sources

Nociceptin Trifluoroacetic Acid Salt: Mechanistic Insights and Experimental Protocols for Anxiety Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nociceptin, also known as Orphanin FQ (N/OFQ), is a 17-amino acid endogenous neuropeptide that serves as the natural ligand for the nociceptin opioid peptide (NOP) receptor, formerly known as the ORL-1 receptor[1]. While structurally related to classical opioid peptides, nociceptin exhibits no significant affinity for mu, delta, or kappa opioid receptors, making it a unique target for neuropharmacological drug development[2]. In preclinical research, the peptide is predominantly utilized as a Trifluoroacetic Acid (TFA) salt [3].

Understanding the physiological effects of nociceptin on anxiety requires navigating a complex, state-dependent dichotomous profile. Depending on the stress state of the subject and the site of administration, nociceptin signaling can drive either robust anxiolytic (anxiety-reducing) or anxiogenic (anxiety-inducing) physiological responses[4][5]. This whitepaper provides a comprehensive framework for researchers to understand NOP receptor signaling, interpret state-dependent behavioral data, and execute self-validating experimental protocols.

Molecular Grounding: NOP Receptor Signaling

The NOP receptor is a G-protein-coupled receptor (GPCR) highly expressed throughout the mesocorticolimbic circuitry, including the amygdala, periaqueductal gray, and rostromedial tegmental nucleus (RMTg)[1][6].

When Nociceptin TFA salt binds to the NOP receptor, it triggers a Gi​/Go​ protein-mediated signaling cascade[2]. The primary physiological outcome of this cascade is the profound hyperpolarization of the target neuron, which inhibits cellular excitability. This is achieved through three concurrent mechanisms:

  • Inhibition of Adenylate Cyclase: Downregulating intracellular cAMP levels.

  • Inhibition of Voltage-Gated Ca2+ Channels: Preventing presynaptic neurotransmitter release.

  • Activation of GIRK Channels: Promoting K+ efflux, driving the resting membrane potential further from the action potential threshold.

NOP_Signaling Nociceptin Nociceptin TFA Salt NOP NOP Receptor (ORL-1) Nociceptin->NOP Gi_Go Gi/Go Proteins NOP->Gi_Go AC Adenylate Cyclase Gi_Go->AC Inhibits Ca_Channel ↓ Ca2+ Channels Gi_Go->Ca_Channel Inhibits K_Channel ↑ GIRK Channels (K+) Gi_Go->K_Channel Activates cAMP ↓ cAMP Levels AC->cAMP Hyperpolarization Neuronal Hyperpolarization (Anxiety Modulation) cAMP->Hyperpolarization Ca_Channel->Hyperpolarization K_Channel->Hyperpolarization

Caption: NOP Receptor Gi/Go-coupled signaling pathway inducing neuronal hyperpolarization.

The Dichotomous Effects on Anxiety

The physiological impact of nociceptin on anxiety is not absolute; it is highly dependent on the baseline allostatic load (stress state) of the organism and the specific neural circuit being targeted.

  • Anxiogenic Profile (Stress-Naive States): In unstressed, naive subjects, supraspinal (intracerebroventricular, ICV) administration of nociceptin can activate the hypothalamic-pituitary-adrenal (HPA) axis, elevating circulating corticosterone and producing anxiety-like behaviors[4][7].

  • Anxiolytic Profile (High-Stress States): In subjects experiencing severe stress—such as alcohol withdrawal or Post-Traumatic Stress Disorder (PTSD) models like Single Prolonged Stress (SPS)—targeted microinjections of nociceptin into the RMTg significantly attenuate anxiety[4][5]. Furthermore, systemic administration of synthetic non-peptide NOP agonists (e.g., Ro 64-6198) yields anxiolytic efficacy comparable to benzodiazepines (like diazepam) but crucially lacks the sedative and motor-impairing side effects[6].

Quantitative Data Summary
Anxiety Model / StateAdministration RouteLigand / DoseObserved Physiological EffectPrimary EPM Readout
Stress-Naive (Basal) ICV (Supraspinal)Nociceptin TFA (0.01 - 1 nmol)Anxiogenic (HPA axis activation)↓ Time in Open Arms
PTSD Model (SPS) Endogenous LevelsN/AAnxiogenic (Hyperalgesia linked)↓ Time in Open Arms
Alcohol Withdrawal Intra-RMTg MicroinjectionNociceptin TFA (0.01 nmol)Anxiolytic (Stress reversal)↑ Time in Open Arms
Pharmacological Systemic (IP)Ro 64-6198 (0.3 - 3 mg/kg)Anxiolytic (Benzodiazepine-like)↑ Time in Open Arms

Table 1: State-dependent physiological effects of NOP receptor modulation across various preclinical models.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is critical to recognize that behavioral pharmacology requires rigorous internal controls. Because the 17-amino acid nociceptin peptide cannot readily cross the blood-brain barrier, central administration is mandatory. The Elevated Plus Maze (EPM) serves as the gold-standard behavioral assay to quantify the resulting anxiety modulation[4][8].

Protocol 1: Preparation and Microinjection of Nociceptin TFA Salt

Causality Note: Why use the TFA salt? Trifluoroacetic acid is a ubiquitous counterion resulting from solid-phase peptide synthesis (SPPS) cleavage. Retaining the peptide as a TFA salt maximizes its solubility and prevents aggregation in the aqueous, ion-rich environment of artificial cerebrospinal fluid (aCSF)[3][5].

  • Reconstitution: Dissolve Nociceptin TFA salt in sterile aCSF to achieve a working concentration of 0.01 nmol / 100 nL[5]. Aliquot immediately and store at -80°C to prevent proteolytic degradation.

  • Stereotaxic Implantation: Implant bilateral guide cannulae targeting the specific limbic structure (e.g., RMTg) 5-7 days prior to testing to allow for surgical recovery.

  • Microinjection: Gently restrain the subject and insert the internal injector (extending 2 mm beyond the guide cannula). Infuse 100 nL of the peptide solution over exactly 1 minute using a syringe pump[5].

  • Diffusion Window (Critical Control): Leave the injector in place for an additional 60 seconds post-infusion. Self-Validation: Removing the injector immediately creates a vacuum that draws the peptide back up the cannula track, leading to off-target diffusion and irreproducible behavioral phenotypes[5].

Protocol 2: Elevated Plus Maze (EPM) Assay

The EPM exploits the innate conflict in rodents between the drive to explore novel environments and the phobia of open, elevated spaces[4][8].

  • Apparatus Setup: Utilize a plus-shaped maze elevated 40-54 cm above the floor, consisting of two open arms (e.g., 50 × 10 cm) and two closed arms enclosed by walls[4][7][8].

  • Environmental Control: Maintain ambient lighting strictly between 40–55 lux. Self-Validation: Excessive light artificially suppresses all open-arm exploration, masking any potential anxiolytic drug effects[4][7].

  • Execution: 5 to 10 minutes following the nociceptin microinjection, place the subject in the center zone facing a closed arm. Record activity via overhead camera for exactly 5 minutes[4][5].

  • Olfactory Reset: Clean the entire apparatus thoroughly with 30% ethanol between every trial to eliminate stress pheromones left by previous subjects[7].

EPM_Workflow Prep 1. Prepare Nociceptin TFA in aCSF Admin 2. ICV/Targeted Microinjection Prep->Admin Wait 3. Wait 5-10 mins (Diffusion) Admin->Wait EPM 4. Elevated Plus Maze (5 min recording) Wait->EPM Analyze 5. Analyze Open Arm Time & Entries EPM->Analyze

Caption: Standardized workflow for assessing nociceptin-induced anxiety modulation via EPM.

Data Interpretation and Trustworthiness

When analyzing EPM data, the primary metrics for anxiety are the percentage of time spent in the open arms (%OA) and the number of open arm entries . An increase in these metrics indicates an anxiolytic effect[5].

However, to ensure scientific integrity, researchers must simultaneously track total distance traveled or total arm entries. If a drug increases open arm time but severely depresses total locomotion, the perceived "anxiolytic" effect is actually an artifact of sedation or motor impairment. Nociceptin agonists are highly valued in drug development precisely because they typically preserve motor function at therapeutic anxiolytic doses, validating a specific, non-sedative mechanism of action[5][6].

Sources

Demystifying Nociceptin TFA Salt: Intracellular Signaling and In Vitro Assay Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: NOP Receptor (ORL-1) Pharmacology, Gi/o Signaling Cascades, and Peptide Handling

Executive Summary

Nociceptin, also known as Orphanin FQ (N/OFQ), is a 17-amino acid neuropeptide (sequence: FGGFTGARKSARKLANQ) and the endogenous ligand for the nociceptin/orphanin FQ peptide receptor (NOP), historically termed the opioid receptor-like 1 (ORL-1) receptor[1]. While phylogenetically related to classical opioid receptors (Mu, Delta, Kappa), the NOP receptor exhibits distinct pharmacological properties. Crucially, NOP agonists provide potent analgesia with a significantly reduced risk of respiratory depression, tolerance, and dependence compared to classical Mu-opioid receptor (MOR) agonists[1].

In research and drug development, synthetic nociceptin is predominantly supplied as a trifluoroacetic acid (TFA) salt [2]. Understanding both the physicochemical properties of this salt form and the complex, bifurcated intracellular signaling cascades of the NOP receptor is critical for designing robust, reproducible in vitro assays. This whitepaper synthesizes the downstream signaling mechanisms of nociceptin and provides field-proven, self-validating protocols for handling and assaying the TFA salt variant.

The Physicochemical Reality of Nociceptin TFA Salt

Why the TFA Salt Format?

During solid-phase peptide synthesis (SPPS), trifluoroacetic acid is universally used to cleave the synthesized peptide from the resin and deprotect the amino acid side chains. It is also the standard ion-pairing agent used during reversed-phase HPLC purification[3]. Because nociceptin contains five highly basic residues (three Arginines, two Lysines), the anionic TFA counterions strongly interact with these positively charged side chains, as well as the N-terminal free amine[3][4].

Causality in Handling and Reconstitution

The presence of TFA counterions (pKa ≈ 0) dictates the peptide's behavior in solution:

  • Hygroscopicity: The TFA salt makes the lyophilized powder highly hygroscopic. Vials must be equilibrated to room temperature in a desiccator before opening; otherwise, atmospheric moisture will condense on the peptide, leading to rapid hydrolysis and degradation.

  • Surface Adsorption: The highly basic nature of the peptide sequence causes it to readily adsorb to standard borosilicate glass and untreated polystyrene surfaces. Low-protein binding (siliconized or specifically coated) microcentrifuge tubes are mandatory to prevent massive loss of the active compound during serial dilutions.

  • pH Shifts in Assays: At high micromolar concentrations, the dissociation of TFA can lower the pH of unbuffered solutions, potentially causing localized cellular toxicity. Reconstitution in a strongly buffered physiological solution (e.g., PBS, pH 7.4) or a HEPES-buffered assay medium is required to neutralize the acid[3].

Downstream Intracellular Signaling of the NOP Receptor

Upon binding nociceptin, the NOP receptor acts as a classic G protein-coupled receptor (GPCR), primarily coupling to the inhibitory G protein complex, Gi/o [1]. The activation of the receptor triggers the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the heterotrimeric G protein into the active Gαi/o monomer and the Gβγ dimer. Each branch initiates distinct downstream cascades.

Gαi/o-Mediated Pathway: The cAMP/PKA Axis

The primary canonical function of the Gαi/o subunit is the direct allosteric inhibition of adenylyl cyclase (AC)[1].

  • Mechanism: Inhibition of AC halts the conversion of ATP to cyclic AMP (cAMP).

  • Effect: The resulting drop in intracellular cAMP levels prevents the activation of Protein Kinase A (PKA), thereby altering the phosphorylation state of downstream transcription factors like CREB.

Gβγ-Mediated Pathways: Ion Channels and Kinases

The liberated Gβγ dimer is highly active and interacts with multiple effectors at the plasma membrane:

  • GIRK Channel Activation: Gβγ directly binds to and opens G protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting potassium efflux hyperpolarizes the neuron, decreasing excitability[1].

  • VGCC Inhibition: Gβγ binds to voltage-gated calcium channels (specifically N-type and P/Q-type), inhibiting calcium influx and thereby suppressing neurotransmitter release[5].

  • MAPK/ERK Activation: Nociceptin stimulates the Mitogen-Activated Protein Kinase (MAPK) cascade via a specific Gβγ-dependent mechanism. Gβγ recruits Phosphoinositide 3-kinase (PI3K), which subsequently activates the SOS/Ras complex. Notably, this ERK1/2 phosphorylation is sensitive to Pertussis Toxin (PTX) and PI3K inhibitors (like wortmannin), but is entirely independent of Protein Kinase C (PKC) activity[6][7].

β-Arrestin Recruitment and Desensitization

Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular loops and C-terminus of the NOP receptor. This recruits β-arrestin, which sterically hinders further G protein coupling and targets the receptor for clathrin-mediated endocytosis. Crucially, NOP receptors exhibit weaker and more delayed β-arrestin recruitment compared to the Mu-opioid receptor. This diminished β-arrestin engagement is a primary reason why NOP agonists produce less tolerance and respiratory depression[1].

NOP_Signaling Ligand Nociceptin TFA Salt Receptor NOP Receptor (ORL-1) Ligand->Receptor Binds Gi_Protein Gi/o Protein Complex Receptor->Gi_Protein Activates Arrestin β-Arrestin Recruitment Receptor->Arrestin GRK Phosphorylation G_alpha Gαi/o Subunit Gi_Protein->G_alpha Dissociates G_bg Gβγ Subunit Gi_Protein->G_bg Dissociates AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits GIRK GIRK Channels (↑ K+ efflux) G_bg->GIRK Activates VGCC VGCC (↓ Ca2+ influx) G_bg->VGCC Inhibits PI3K PI3K / SOS G_bg->PI3K Activates cAMP cAMP Levels (↓) AC->cAMP Decreases PKA PKA Activity (↓) cAMP->PKA Decreases ERK MAPK / ERK1/2 (↑) PI3K->ERK Phosphorylates Internalization Receptor Internalization Arrestin->Internalization

Fig 1: Bifurcated downstream signaling pathways of the NOP receptor upon Nociceptin binding.

Quantitative Data Summary

The following table summarizes the typical pharmacological readouts for native nociceptin in recombinant in vitro systems (e.g., CHO-K1 or HEK293 cells stably expressing human NOP).

Assay / ReadoutPrimary PathwayTypical EC50 RangeMechanistic Notes
cAMP Inhibition Gαi/o → AC0.1 nM – 1.0 nMRequires pre-stimulation with Forskolin to raise basal cAMP levels for measurable inhibition.
ERK1/2 Phosphorylation Gβγ → PI3K → MAPK1.0 nM – 10.0 nMSignal is highly transient; peaks at 5–15 minutes post-stimulation[6].
Calcium Mobilization Gβγ → VGCC10.0 nM – 50.0 nMOften measured artificially in vitro using chimeric G-proteins (e.g., Gqi5) to force a fluorescent Ca2+ readout.
β-Arrestin Recruitment GRK → β-Arrestin> 50.0 nMExhibits significant ligand bias; weaker and slower kinetics compared to classical MOR agonists[1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step accounts for the specific chemical vulnerabilities of the nociceptin TFA salt and the biological kinetics of the NOP receptor.

Assay_Workflow Step1 1. Peptide Reconstitution (TFA Salt in Buffer) Step3 3. Ligand Incubation (Dose-Response) Step1->Step3 Step2 2. Cell Culture (CHO-NOP Cells) Step2->Step3 Step4 4. Cell Lysis & Signal Extraction Step3->Step4 Step5 5. Quantification (cAMP / pERK) Step4->Step5

Fig 2: Standardized workflow for in vitro evaluation of nociceptin signaling.

Protocol A: Reconstitution of Nociceptin TFA Salt

Objective: Prepare a stable stock solution without peptide loss due to adsorption or hydrolysis.

  • Equilibration: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Prevents condensation of atmospheric moisture onto the hygroscopic TFA salt, which would cause rapid degradation.

  • Solvent Selection: Reconstitute in sterile, distilled water or PBS (pH 7.4) to a concentration of 1 mM (approx. 1.8 mg/mL, accounting for the TFA mass). Causality: PBS buffers the acidic pH shift caused by the dissociation of TFA counterions.

  • Aliquotting: Dispense into single-use aliquots using low-protein binding microcentrifuge tubes .

  • Storage: Flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: cAMP Inhibition Assay (TR-FRET)

Objective: Measure Gαi/o coupling efficiency.

  • Cell Preparation: Plate CHO-K1 cells stably expressing the NOP receptor in a 384-well white microplate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Causality: IBMX inhibits phosphodiesterase, preventing the degradation of cAMP and stabilizing the assay signal.

  • Forskolin Stimulation & Ligand Addition: Co-treat the cells with 10 µM Forskolin and varying concentrations of Nociceptin (10⁻¹² to 10⁻⁵ M) for 30 minutes at room temperature. Causality: Because Gi/o inhibits adenylyl cyclase, basal cAMP is too low to measure a decrease. Forskolin directly activates AC to create a high cAMP baseline, allowing the inhibitory effect of nociceptin to be quantified.

  • Detection: Lyse cells using the TR-FRET lysis buffer containing the europium-labeled cAMP antibody and the d2-labeled cAMP tracer. Read time-resolved fluorescence at 665 nm and 620 nm.

Protocol C: MAPK/ERK1/2 Phosphorylation Assay (Western Blot)

Objective: Measure Gβγ-mediated kinase activation.

  • Serum Starvation: Culture CHO-NOP cells to 80% confluence, wash with PBS, and incubate in serum-free media for 16 hours. Causality: Serum contains growth factors that heavily stimulate basal ERK phosphorylation. Starvation reduces this background noise, allowing the specific NOP-mediated signal to be visible.

  • Ligand Stimulation: Treat cells with 100 nM Nociceptin for exactly 5, 10, 15, and 30 minutes. Causality: ERK activation is transient. Missing the 5-15 minute window will result in a false negative.

  • Lysis & Preservation: Immediately aspirate media and lyse cells on ice using RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors (e.g., 1 mM Na3VO4, 10 mM NaF) . Causality: Endogenous phosphatases will rapidly dephosphorylate ERK1/2 upon cell lysis if not chemically inhibited.

  • Analysis: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-ERK1/2 (Thr202/Tyr204) antibodies. Normalize against total ERK1/2.

Translational Implications

The unique signaling profile of the NOP receptor—specifically its strong Gi/o coupling combined with weak β-arrestin recruitment—makes it a highly attractive target for next-generation analgesics. By utilizing the TFA salt of nociceptin in meticulously controlled in vitro assays, researchers can accurately map the structure-activity relationships (SAR) required to develop biased agonists. These novel therapeutics aim to harness the pain-relieving properties of the G-protein pathway while entirely avoiding the β-arrestin-mediated pathways responsible for the severe side effects of classical opioids[1].

References

  • Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. MDPI. Available at:[Link]

  • A Review of the NOP (ORL-1)-Nociceptin/Orphanin FQ System Covering Receptor Structure, Distribution, Role in Analgesia and Reward and Interactions with Other Receptors. ACS Publications. Available at:[Link]

  • Nociceptin (ORL-1) and mu-opioid receptors mediate mitogen-activated protein kinase activation in CHO cells through a Gi-coupled signaling pathway: evidence for distinct mechanisms of agonist-mediated desensitization. PubMed / NIH. Available at:[Link]

  • In vitro sepsis induces Nociceptin/Orphanin FQ receptor (NOP) expression in primary human vascular endothelial but not smooth muscle cells. PLOS. Available at:[Link]

  • TFA removal service. SB Peptide. Available at:[Link]

Sources

Navigating the Final Frontier: A Technical Guide to Nociceptin Trifluoroacetic Acid Salt and its Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical exploration of Nociceptin/Orphanin FQ (N/OFQ) in its common trifluoroacetic acid (TFA) salt form, with a core focus on the challenges and methodologies associated with its permeability across the blood-brain barrier (BBB). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles with field-proven insights to facilitate a comprehensive understanding of this critical aspect of central nervous system (CNS) drug delivery.

Section 1: The Nociceptin/Orphanin FQ System: A Therapeutic Target with a Delivery Dilemma

The Nociceptin/Orphanin FQ (N/OFQ) system, comprising the 17-amino acid neuropeptide N/OFQ and its cognate G protein-coupled receptor, the NOP receptor (previously known as ORL-1), is a key modulator of a wide array of physiological and pathological processes.[1][2][3] The widespread distribution of the NOP receptor throughout the central and peripheral nervous systems implicates it in pain perception, anxiety, depression, stress responses, and drug dependence.[4][5][6] This makes the NOP receptor a highly attractive target for the development of novel therapeutics. However, a fundamental challenge has significantly hampered the clinical translation of N/OFQ-based therapies: the native peptide exhibits poor bioavailability and does not effectively cross the blood-brain barrier.[1][3][7]

The NOP Receptor Signaling Cascade

Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular events, primarily through coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of downstream effectors.[7] Furthermore, NOP receptor activation influences ion channel activity, leading to the opening of G protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively decrease neuronal excitability.[7]

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nociceptin Nociceptin (N/OFQ) NOP_Receptor NOP Receptor Nociceptin->NOP_Receptor Binds G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits GIRK_Channel GIRK Channel G_Protein->GIRK_Channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_ion Neuronal_Excitability Decreased Neuronal Excitability Ca_Channel->Neuronal_Excitability Reduces Ca2+ influx K_ion GIRK_Channel->Neuronal_Excitability Increases K+ efflux

NOP Receptor Signaling Cascade

Section 2: The Trifluoroacetic Acid Salt Form: An Inevitable Consequence of Synthesis with Implications

The majority of commercially available synthetic peptides, including nociceptin, are supplied as trifluoroacetic acid (TFA) salts. This is a result of the widespread use of TFA in the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[5] While essential for the production of high-purity peptides, the presence of the TFA counter-ion is not inert and can have significant, often overlooked, consequences in experimental settings.

Physicochemical Properties of Nociceptin TFA Salt
PropertyValue/DescriptionSource
Molecular Formula C₇₉H₁₂₉N₂₇O₂₂ • XCF₃COOH[8]
Molecular Weight ~1809.0 g/mol (peptide only)[8]
Appearance Crystalline solid[8]
Solubility Soluble in DMF, DMSO, and PBS (pH 7.2)[8]

The TFA counter-ion can influence the physicochemical properties of the peptide, such as its hydrophobicity. By forming ion pairs with the positively charged residues of the peptide (e.g., arginine and lysine), TFA can increase the peptide's retention time in RP-HPLC, suggesting an increase in apparent lipophilicity.[9] This alteration could theoretically impact interactions with biological membranes.

The Experimental Caveat: Biological Interference of TFA

Residual TFA in peptide preparations can interfere with biological assays. It has been reported to inhibit cell growth at nanomolar concentrations in some cell lines, while in others it can paradoxically promote proliferation at higher doses.[5] Furthermore, TFA has been shown to act as an allosteric modulator of the glycine receptor, which could confound neuropharmacological studies.[5] For these reasons, it is crucial for researchers to be aware of the potential for TFA to introduce experimental variability. When feasible, exchanging the TFA counter-ion for a more biologically compatible one, such as hydrochloride or acetate, is recommended.

Section 3: The Blood-Brain Barrier: A Formidable Obstacle for Nociceptin

The blood-brain barrier is a highly selective, semipermeable barrier that separates the circulating blood from the brain's extracellular fluid. It is composed of endothelial cells connected by tight junctions, and it strictly regulates the passage of substances into the CNS. While essential for protecting the brain from toxins and maintaining homeostasis, the BBB is a major impediment to the delivery of therapeutic agents, particularly large and hydrophilic molecules like peptides.[10]

Studies have indicated that N/OFQ does not readily cross the blood-brain barrier, which severely limits its therapeutic potential when administered systemically.[1][3][7] This necessitates either direct administration into the CNS (e.g., intracerebroventricularly), which is highly invasive, or the development of strategies to enhance its transport across the BBB.

Section 4: Methodologies for Assessing Blood-Brain Barrier Permeability

To rationally design and evaluate strategies for delivering nociceptin to the CNS, it is imperative to employ robust and quantitative methods for assessing its BBB permeability. A multi-tiered approach, combining in vitro and in vivo models, provides the most comprehensive understanding.

In Vitro Models

In vitro models of the BBB are valuable for initial screening and mechanistic studies due to their relatively high throughput and controlled experimental environment.

  • Transwell Models: These models consist of a monolayer of brain endothelial cells cultured on a semi-permeable membrane insert, separating an upper "blood" compartment from a lower "brain" compartment. The permeability of a test compound is determined by measuring its passage from the apical to the basolateral side. Co-culture with astrocytes and pericytes can enhance the barrier properties of these models.

  • Blood-Brain Barrier-on-a-Chip: These microfluidic devices offer a more physiologically relevant in vitro environment by incorporating shear stress from fluid flow, which is known to be important for maintaining BBB integrity. They can also support the co-culture of multiple cell types in a three-dimensional arrangement.[9]

In Vivo Models

While in vitro models are useful for screening, in vivo models are the gold standard for assessing BBB permeability as they fully recapitulate the complex microenvironment of the neurovascular unit.

  • In Situ Brain Perfusion: This technique allows for the precise control of the composition of the perfusate delivered to the brain and eliminates the confounding factors of peripheral metabolism and plasma protein binding. It is a powerful method for determining the kinetics of brain uptake.

  • Microdialysis: This technique involves the implantation of a small probe into a specific brain region to sample the extracellular fluid. When coupled with systemic administration of the compound of interest, microdialysis can provide real-time information on the concentration of the free, unbound drug in the brain, which is the pharmacologically active fraction.[11]

BBB_Permeability_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Transwell Transwell Assays Permeability_Screening Initial Permeability Screening Transwell->Permeability_Screening BBB_Chip BBB-on-a-Chip BBB_Chip->Permeability_Screening In_Situ_Perfusion In Situ Brain Perfusion Permeability_Screening->In_Situ_Perfusion Promising Candidates Pharmacokinetics Brain Pharmacokinetics In_Situ_Perfusion->Pharmacokinetics Microdialysis Microdialysis Microdialysis->Pharmacokinetics Drug_Development Drug_Development Pharmacokinetics->Drug_Development Informs Drug Development

Experimental Workflow for BBB Permeability Assessment
Detailed Protocol: In Situ Brain Perfusion for Nociceptin TFA Salt

Objective: To quantify the unidirectional influx of nociceptin TFA salt across the blood-brain barrier in a rodent model.

Materials:

  • Nociceptin trifluoroacetic acid salt

  • Anesthetized rodent (e.g., rat)

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂)

  • Radiolabeled tracer or a suitable analytical method for nociceptin quantification (e.g., LC-MS/MS)

  • Vascular space marker (e.g., [¹⁴C]-sucrose)

  • Peristaltic pump

  • Surgical instruments

  • Brain tissue solubilizer and scintillation counter (for radiolabeled studies)

Procedure:

  • Animal Preparation: Anesthetize the animal and expose the common carotid artery.

  • Catheterization: Insert a catheter into the common carotid artery, pointing towards the brain.

  • Perfusion: Initiate the perfusion with the pre-warmed and gassed perfusion buffer containing a known concentration of nociceptin TFA salt and the vascular space marker. The flow rate should be carefully controlled to mimic physiological blood flow.

  • Timing: Continue the perfusion for a short, defined period (e.g., 30-60 seconds) to measure the initial rate of uptake and minimize backflux.

  • Termination: Stop the perfusion and decapitate the animal.

  • Brain Dissection: Rapidly dissect the brain and specific regions of interest.

  • Sample Processing:

    • For radiolabeled studies: Homogenize the brain tissue, solubilize, and measure the radioactivity using a scintillation counter.

    • For non-radiolabeled studies: Homogenize the brain tissue and extract nociceptin for quantification by a validated analytical method.

  • Data Analysis: Calculate the brain uptake clearance (K_in) using the following equation: K_in = (C_brain - V_p * C_pf) / (t * C_pf) Where:

    • C_brain is the concentration of nociceptin in the brain tissue.

    • V_p is the volume of the vascular space in the brain (determined from the vascular marker).

    • C_pf is the concentration of nociceptin in the perfusate.

    • t is the duration of the perfusion.

Self-Validation and Controls:

  • Negative Control: Include a group perfused with a compound known to have very low BBB permeability (e.g., sucrose or dextran) to validate the integrity of the barrier.

  • Positive Control: If available, use a related peptide with known BBB permeability for comparison.

  • Concentration Dependence: Perform the perfusion at multiple concentrations of nociceptin to assess for saturable transport mechanisms.

Section 5: Strategies to Enhance Nociceptin Delivery to the CNS

Given the inherent poor BBB permeability of nociceptin, several strategies are being explored to improve its delivery to the central nervous system.

  • Chemical Modification: Modifying the peptide to increase its lipophilicity or to make it a substrate for endogenous transporters can enhance its brain uptake. However, this approach risks altering the peptide's affinity and efficacy at the NOP receptor.

  • Nanoparticle-Based Delivery: Encapsulating nociceptin in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from enzymatic degradation in the periphery and facilitate its transport across the BBB.[12][13] The surface of these nanoparticles can be functionalized with ligands that target specific receptors on the brain endothelial cells to promote receptor-mediated transcytosis.[14]

  • Receptor-Mediated Transcytosis (RMT): This strategy involves conjugating nociceptin to a molecule that can bind to and be transported across the BBB by endogenous receptors, such as the transferrin receptor or the insulin receptor.[10] This "Trojan horse" approach has shown promise for delivering large molecules to the brain.

Section 6: Conclusion and Future Directions

The Nociceptin/Orphanin FQ system holds significant promise for the development of novel therapeutics for a range of neurological and psychiatric disorders. However, the formidable obstacle of the blood-brain barrier to the native peptide necessitates a deep understanding of its permeability characteristics and the development of innovative delivery strategies. The routine use of nociceptin as a trifluoroacetic acid salt adds a layer of complexity that researchers must consider in their experimental design.

Future research should focus on obtaining precise, quantitative data on the BBB permeability of nociceptin and its analogs. A systematic evaluation of different delivery platforms, guided by robust in vitro and in vivo permeability assessments, will be crucial for advancing N/OFQ-based therapies from the laboratory to the clinic. By combining a thorough understanding of the underlying biology with cutting-edge drug delivery technologies, the therapeutic potential of modulating the N/OFQ system in the CNS may one day be fully realized.

References

  • Al Yacoub, O. N., Tarantini, S., Zhang, Y., Csiszar, A., & Standifer, K. M. (2023). The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury. Frontiers in Pharmacology, 14, 1272969. [Link]

  • Andero, R., & Ko, M. C. (2014). Nociceptin and the nociceptin receptor in learning and memory. Neurobiology of Learning and Memory, 112, 33-40. [Link]

  • Awwad, H. O., & Standifer, K. M. (2024). Traumatic Brain Injury Induces Nociceptin/Orphanin FQ and Nociceptin Opioid Peptide Receptor Expression within 24 Hours. International Journal of Molecular Sciences, 25(3), 1633. [Link]

  • Ceko, M., & Lambert, D. G. (2025). Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. International Journal of Molecular Sciences, 26(16), 8934. [Link]

  • D'Addario, C., & Di Francesco, A. (2022). Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. Pharmaceutics, 14(1), 205. [Link]

  • Fornasari, D. (2012). Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor-Mediated Signaling. Pharmacological Research, 65(1), 1-11. [Link]

  • Gaur, V., & Kumar, D. (2021). Nanotechnology-based drug delivery for the treatment of CNS disorders. Journal of Drug Delivery Science and Technology, 63, 102452. [Link]

  • Haqqani, A. S., & Delaney, C. E. (2023). Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier. RSC Pharmaceutics, 1(1), 1-22. [Link]

  • Lee, Y. S., & Lee, S. Y. (2002). Quantitative analysis of nociceptin in blood of patients with acute and chronic pain. Neuroreport, 13(13), 1631–1633. [Link]

  • Marti, M., Mela, F., Fantin, M., Zucchini, S., Brown, J. M., Wess, J., ... & Morari, M. (2004). Blockade of Nociceptin/Orphanin FQ Receptor Signaling in Rat Substantia Nigra Pars Reticulata Stimulates Nigrostriatal Dopaminergic Transmission and Motor Behavior. Journal of Neuroscience, 24(30), 6659-6666. [Link]

  • Masserini, M. (2025). Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applications. Pharmaceutics, 17(12), 3456. [Link]

  • GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. [Link]

  • Cami-Kobeci, G., & Harrison, C. (2013). The Biology of Nociceptin/Orphanin FQ (N/OFQ) Related to Obesity, Stress, Anxiety, Mood, and Drug Dependence. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 12(6), 754-765. [Link]

  • Saraiva, C., Praça, C., Ferreira, R., Santos, T., Ferreira, L., & Bernardino, L. (2021). Nanoparticles: A Hope for the Treatment of Inflammation in CNS. Frontiers in Neuroscience, 15, 690333. [Link]

  • Ter-Minassian, V., & Banks, W. A. (2018). Penetration of the Blood-Brain-Barrier by Peripheral Neuropeptides: New Approaches to Enhancing Transport and Endogenous Expression. Current Pharmaceutical Design, 24(31), 3707-3715. [Link]

  • Toll, L., & Zaveri, N. T. (2014). The Nociceptin/Orphanin FQ Receptor Antagonist UFP-101 Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo. PLoS ONE, 9(9), e107934. [Link]

  • Tuma, P., & Hubbard, A. L. (2003). Transcytosis: crossing cellular barriers. Physiological reviews, 83(3), 871-932. [Link]

  • Erckes, V., Streuli, A., Graw, M., & Detmar, M. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceutics, 17(8), 2345. [Link]

  • Ivanova, G., & Naydenova, E. (2011). NOCICEPTIN/ORPHANIN (N/OFQ) ANALOGUES: CHEMISTRY AND BIOLOGY. Journal of Chemical Technology and Metallurgy, 46(5), 517-526. [Link]

  • De Spiegeleer, B., & Peremans, K. (2016). Blood-brain Barrier Transport Kinetics of the Neuromedin Peptides NMU, NMN, NMB and NT. Journal of Pharmaceutical and Biomedical Analysis, 128, 329-335. [Link]

  • Waleczek, A., & Schubert, T. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(21), 5048. [Link]

  • Civelli, O. (2013). The Biology of Nociceptin/Orphanin FQ (N/OFQ) Related to Obesity, Stress, Anxiety, Mood, and Drug Dependence. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 12(6), 754-765. [Link]

  • Chen, Y., & Liu, L. (2025). Precision targeting of the CNS: recent progress in brain-directed nanodrug delivery. Journal of Nanobiotechnology, 23(1), 1-25. [Link]

  • Li, Y., & He, Q. (2025). Advancing CNS Therapeutics: Enhancing Neurological Disorders with Nanoparticle-Based Gene and Enzyme Replacement Therapies. International Journal of Nanomedicine, 20, 1-20. [Link]

  • Erckes, V., Streuli, A., Graw, M., & Detmar, M. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate. [Link]

  • Pardridge, W. M. (2023). Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier. RSC Pharmaceutics, 1(1), 1-22. [Link]

  • Al Yacoub, O. N., Tarantini, S., Zhang, Y., Csiszar, A., & Standifer, K. M. (2023). The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury. Frontiers in Pharmacology, 14, 1272969. [Link]

  • de Lange, E. C., de Boer, B. A., & Breimer, D. D. (2000). The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics. Advanced Drug Delivery Reviews, 45(2-3), 125-146. [Link]

  • De Spiegeleer, B., & Peremans, K. (2018). Blood-brain barrier transport kinetics of NOTA-modified proteins: the somatropin case. ResearchGate. [Link]

  • Haqqani, A. S., & Delaney, C. E. (2023). Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. Frontiers in Drug Delivery, 3, 1198648. [Link]

  • Lin, Y. C., Chen, C. C., & Chen, C. H. (2023). Multi-Region Microdialysis Imaging Platform Revealed Dorsal Raphe Nucleus Calcium Signaling and Serotonin Dynamics during Nociception. Biosensors, 13(4), 458. [Link]

  • Jones, A. R., & Shusta, E. V. (2007). Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation. Pharmaceutical Research, 24(9), 1759-1771. [Link]

  • Torres, V. O., Pizzo, M. E., Chan, D., Dugas, J. C., Huynh, D., Joy, D., ... & Zuchero, Y. J. Y. (2024). Transferrin receptor-mediated transport at the blood-brain barrier is elevated during early development but maintained across adulthood and in a mouse model of Alzheimer’s disease. bioRxiv. [Link]

Sources

Methodological & Application

Reconstitution of Nociceptin Trifluoroacetic Acid Salt for In Vitro Assays: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Nuances of Nociceptin and its TFA Salt

Nociceptin, also known as Orphanin FQ, is a 17-amino acid neuropeptide that is the endogenous ligand for the Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR).[1][2] The activation of the NOP receptor by nociceptin is implicated in a wide array of physiological and pathological processes, including pain modulation, anxiety, depression, and drug reward.[2] This has made the nociceptin/NOP system a compelling target for drug discovery and development.

For researchers investigating this system, synthetic nociceptin peptide is an indispensable tool. It is typically supplied as a trifluoroacetic acid (TFA) salt, a byproduct of the solid-phase peptide synthesis and purification processes.[3][4] While TFA is crucial for obtaining high-purity peptides, its presence as a counter-ion can be a significant confounding factor in biological assays.[5][6] Residual TFA can alter the pH of assay media, chelate metal ions, and directly impact cellular functions such as proliferation and viability, potentially leading to misinterpretation of experimental results.[3][7]

This comprehensive guide provides a detailed protocol for the proper reconstitution of nociceptin trifluoroacetic acid salt for in vitro assays. It offers a step-by-step methodology for solubilization, guidance on the critical decision of whether to remove or exchange the TFA counter-ion, and best practices for storage and handling to ensure the integrity and reproducibility of your research.

The Impact of Trifluoroacetic Acid on In Vitro Assays

Trifluoroacetic acid is a strong acid used extensively in peptide synthesis and purification.[3][8] Consequently, commercially available synthetic peptides are often supplied as TFA salts. While lyophilization removes free TFA, the trifluoroacetate anion remains electrostatically associated with positively charged residues on the peptide.[4] The presence of this residual TFA can introduce a hidden variable into experiments.

Key considerations regarding TFA in your experiments:

  • Cytotoxicity: TFA can be cytotoxic, even at nanomolar concentrations, by disrupting cell membrane integrity and inhibiting cell proliferation.[6][7] This can mask the true biological effects of the peptide being studied.

  • Assay Interference: TFA has been shown to interfere with various biological assays. It can alter enzyme kinetics, compete for binding sites on receptors, and affect cell signaling pathways.[3][6] For instance, studies have demonstrated that TFA salts of peptides can show reduced efficacy in stimulating cell proliferation compared to their hydrochloride (HCl) salt counterparts.[5][7]

  • pH Alteration: The acidic nature of TFA can lower the pH of your stock solutions and, subsequently, your assay medium, which can affect peptide solubility, structure, and function.[3]

  • Structural Changes: The binding of TFA counter-ions to positively charged amino acid residues can alter a peptide's conformation, solubility, and aggregation properties.[6][9]

Given these potential interferences, it is imperative for researchers to be aware of the presence of TFA and to take appropriate steps to mitigate its effects, especially in sensitive cell-based assays.

Reconstitution Protocol for Nociceptin TFA Salt

This protocol provides a general guideline for reconstituting nociceptin TFA salt. The optimal solvent and concentration may vary depending on the specific experimental requirements.

Materials:
  • Lyophilized Nociceptin Trifluoroacetic Acid Salt

  • Sterile, high-purity water (e.g., Milli-Q or WFI)

  • Dimethyl sulfoxide (DMSO), high purity

  • 0.1% Acetic Acid in sterile water (optional)

  • Sterile, low-protein binding polypropylene microcentrifuge tubes

  • Calibrated pipettes

Step-by-Step Reconstitution Procedure:
  • Equilibration: Before opening, allow the vial of lyophilized nociceptin to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the peptide's stability.

  • Solvent Selection: The choice of solvent is critical for successful reconstitution.

    • Initial Attempt: For most applications, start with sterile, high-purity water.

    • For Hydrophobic Peptides: If nociceptin proves difficult to dissolve in water, a small amount of a polar organic solvent like DMSO can be used to aid solubilization.[10] First, dissolve the peptide in a minimal amount of DMSO, and then slowly add the aqueous buffer to the desired concentration.

    • For Basic Peptides: Nociceptin contains several basic residues (Arginine and Lysine). If solubility in water is an issue, a dilute acidic solution, such as 0.1% acetic acid, can be used.[11]

  • Reconstitution:

    • Carefully open the vial.

    • Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM).

    • Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting and Storage:

    • Once the peptide is fully dissolved, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein binding polypropylene tubes.[3][12] This minimizes the number of freeze-thaw cycles, which can lead to peptide degradation.[13]

    • Store the aliquots at -20°C or -80°C for long-term storage.[13] Reconstituted peptides are generally stable for several weeks to months when stored properly.[14]

Workflow for Reconstituting Nociceptin TFA Salt

G cluster_prep Preparation cluster_recon Reconstitution cluster_store Storage Equilibrate Equilibrate Vial to Room Temp Solvent Select Appropriate Solvent Equilibrate->Solvent AddSolvent Add Solvent to Vial Solvent->AddSolvent Dissolve Gently Dissolve Peptide (Vortex/Sonicate) AddSolvent->Dissolve Aliquot Aliquot into Single-Use Volumes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: A streamlined workflow for the reconstitution of lyophilized nociceptin TFA salt.

TFA Removal and Counter-Ion Exchange

For highly sensitive in vitro assays where the presence of TFA could compromise the results, performing a counter-ion exchange to replace TFA with a more biocompatible ion like hydrochloride (HCl) or acetate is strongly recommended.[5][15]

Protocol for TFA/HCl Exchange by Lyophilization

This method is a common and effective way to replace TFA with chloride.[4][15][16]

Materials:

  • Reconstituted Nociceptin TFA salt solution

  • 100 mM Hydrochloric acid (HCl) solution

  • Sterile, high-purity water

  • Lyophilizer

  • Liquid nitrogen

Procedure:

  • Dissolution: Dissolve the nociceptin-TFA salt in sterile, high-purity water to a concentration of approximately 1 mg/mL.[15]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[4][15] It is crucial to stay within this range, as concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could potentially modify the peptide.[15]

  • Incubation: Allow the solution to stand at room temperature for approximately 1 minute.[15]

  • Freezing: Flash-freeze the solution in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: To ensure complete exchange, repeat the cycle of dissolving the peptide in the 2-10 mM HCl solution, freezing, and lyophilizing at least two more times.[4][15]

  • Final Product: After the final lyophilization, the nociceptin will be in its HCl salt form. Reconstitute as needed for your experiments.

Protocol for TFA/Acetate Exchange using Anion Exchange Resin

This method is suitable for exchanging TFA with the more biocompatible acetate counter-ion.[16][17]

Materials:

  • Reconstituted Nociceptin TFA salt solution

  • Strong anion exchange resin

  • 1 M Sodium acetate solution

  • Sterile, high-purity water

  • Chromatography column

  • Lyophilizer

Procedure:

  • Column Preparation: Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the column relative to the amount of peptide.[16][18]

  • Activation: Elute the column with a 1 M solution of sodium acetate.[17]

  • Washing: Wash the column thoroughly with sterile, high-purity water to remove any excess sodium acetate.[17]

  • Sample Loading: Dissolve the nociceptin-TFA salt in sterile, high-purity water and apply it to the prepared column.[16]

  • Elution: Elute the peptide from the column with sterile, high-purity water, collecting the fractions that contain the peptide.[16]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the nociceptin as an acetate salt.[16]

Nociceptin/NOP Receptor Signaling Pathway

Activation of the NOP receptor by nociceptin initiates a cascade of intracellular signaling events. The NOP receptor is a G protein-coupled receptor that primarily couples to inhibitory G proteins (Gi/o).[19]

G Nociceptin Nociceptin NOPR NOP Receptor (GPCR) Nociceptin->NOPR Binds to Gi_o Gi/o Protein NOPR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channels Voltage-gated Ca2+ Channels Gi_o->Ca_channels Inhibits K_channels GIRK Channels Gi_o->K_channels Activates MAPK MAPK Pathway (e.g., ERK1/2) Gi_o->MAPK Activates cAMP cAMP AC->cAMP Decreases production of CellularResponse Cellular Response cAMP->CellularResponse Ca_channels->CellularResponse K_channels->CellularResponse MAPK->CellularResponse

Caption: Simplified signaling pathway of the Nociceptin/NOP receptor system.

Summary of Key Recommendations

ParameterRecommendationRationale
Storage (Lyophilized) -20°C or -80°C in a desiccated, dark environment.[3][13]To prevent degradation from moisture, light, and temperature fluctuations.
Reconstitution Solvent Start with sterile, high-purity water. Use DMSO or dilute acetic acid if necessary.[10][11]To ensure complete solubilization without compromising peptide integrity.
Storage (Reconstituted) Aliquot into single-use volumes and store at -20°C or -80°C.[3][12]To minimize freeze-thaw cycles and maintain stability.[13]
TFA in Sensitive Assays Consider performing a counter-ion exchange to HCl or acetate salt.[5][15]To mitigate potential cytotoxic and off-target effects of TFA.[6][7]

Conclusion

The successful use of nociceptin trifluoroacetic acid salt in in vitro assays hinges on proper reconstitution and a thorough understanding of the potential impact of the TFA counter-ion. By following the detailed protocols and best practices outlined in this guide, researchers can ensure the integrity of their peptide solutions, leading to more accurate, reproducible, and reliable experimental outcomes. For sensitive cellular assays, the additional step of a counter-ion exchange is a critical consideration that can significantly enhance data quality and prevent misinterpretation of results.

References

  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved from [Link]

  • LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide?. Retrieved from [Link]

  • Technical Support Information Bulletin 1085. (n.d.). Removing Trifluoroacetic Acid (TFA) From Peptides.
  • T. M. Lindner, et al. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI. Retrieved from [Link]

  • Toll, L., et al. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews, 68(2), 419-457.
  • Wikipedia. (n.d.). Nociceptin. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Handling and Storage Instruction AQUA Peptides.
  • Mustazza, C., Pieretti, S., & Marzoli, F. (2018). Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships. Current Medicinal Chemistry, 25(20), 2353–2384.
  • LifeTein. (n.d.). How Long Do Peptides Last at Room Temperature?. Retrieved from [Link]

  • LifeTein. (n.d.). How to remove peptide TFA salt?. Retrieved from [Link]

  • Bio-Synthesis. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.
  • Peptide 2.0. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • J. L. Whistler, et al. (2013, October 7). The role of orphanin FQ/nociceptin in neuroplasticity: relationship to stress, anxiety and neuroinflammation. Frontiers in Neuroanatomy. Retrieved from [Link]

  • Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Intercom. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]

  • Toll, L., et al. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. ResearchGate. Retrieved from [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]

  • S. Butini, et al. (2022, August 29). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. Medicinal Chemistry Research. Retrieved from [Link]

  • National Research Council (US) Committee on Toxicology. (1996). XII. BIOLOGICAL AND HEALTH EFFECTS. In Toxicity of Alternatives to Chlorofluorocarbons: HFC-134a and HCFC-123.
  • Peptide Institute, Inc. (n.d.). Storage. Retrieved from [Link]

  • A. Scheurer, et al. (2025, November 28). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. MDPI. Retrieved from [Link]

  • D. A. Ellis, et al. (2001). Environmental Risk Assessment of Trifluoroacetic Acid. ResearchGate. Retrieved from [Link]

  • Creative Peptides. (n.d.). Impact of Counter-ion in Peptide on Studies in Different Research Fields.
  • Cayman Chemical. (n.d.). A-779 (trifluoroacetate salt) - PRODUCT INFORMATION.
  • Cayman Chemical. (n.d.). TDFA (trifluoroacetate salt) - PRODUCT INFORMATION.
  • Guerrini, R., et al. (2014). In vitro and in vivo pharmacological characterization of nociceptin/orphanin FQ tetrabranched derivatives. British Journal of Pharmacology, 171(18), 4249-4261.
  • Dasso, M. (2005). In Vitro Reconstitution. Current Protocols in Cell Biology, 27(1), 11.0.1-11.0.4.
  • A. C. S. de Souza, et al. (2022, March 30). In silico analysis of energy interactions between nociceptin/orfanin FQ receptor and two antagonists with potential antidepressive action. New Journal of Chemistry. Retrieved from [Link]

Sources

Application Note: In Vivo Dosing Protocols for Nociceptin/Orphanin FQ Trifluoroacetic Acid Salt in Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Central administration methodologies, vehicle causality, and self-validating experimental designs.

Mechanistic Grounding: The NOP Receptor System

Nociceptin, also known as Orphanin FQ (N/OFQ), is a 17-amino acid neuropeptide that serves as the endogenous ligand for the nociceptin opioid peptide (NOP) receptor, formerly classified as the orphan receptor ORL-1 1[1]. Despite structural similarities to dynorphin, N/OFQ lacks high affinity for classical opioid receptors (μ, δ, κ) and does not typically trigger classical opioid reward pathways, making it a highly specific target for modulating pain, feeding, and motor behaviors.

The NOP receptor is a G-protein-coupled receptor (GPCR) that signals primarily through pertussis toxin-sensitive Gi/Go pathways. Activation of the receptor initiates a dual-pronged inhibitory cascade: the Gα subunit inhibits adenylyl cyclase (AC) to reduce cyclic AMP (cAMP) levels, while the Gβγ complex simultaneously activates G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels (VGCCs) 1[1]. This results in profound neuronal hyperpolarization and the suppression of neurotransmitter release.

G cluster_Gproteins Heterotrimeric G-Protein Complex N_OFQ Nociceptin/Orphanin FQ (Agonist) NOP NOP Receptor (ORL-1) (GPCR) N_OFQ->NOP Gi_alpha Gαi/o Subunit NOP->Gi_alpha G_betagamma Gβγ Subunit NOP->G_betagamma AC Adenylyl Cyclase Gi_alpha->AC VGCC Voltage-Gated Ca2+ Channels (Inhibited) G_betagamma->VGCC GIRK GIRK K+ Channels (Activated) G_betagamma->GIRK cAMP cAMP Production (Decreased) AC->cAMP Hyperpol Neuronal Hyperpolarization & Reduced Transmitter Release VGCC->Hyperpol GIRK->Hyperpol

NOP receptor Gi/Go signaling pathway mediating cellular hyperpolarization.

Reagent Preparation: Managing the TFA Salt Counter-Ion

Commercially available N/OFQ is typically supplied as a lyophilized trifluoroacetic acid (TFA) salt. This is an artifact of solid-phase peptide synthesis (SPPS), where a ~90-95% TFA cocktail is utilized to cleave the peptide from the synthesis resin.

Causality in Vehicle Selection: Direct dissolution of a TFA salt in unbuffered pure water can drastically lower the solution's pH. If injected intracerebroventricularly (i.c.v.), this acidic microenvironment triggers non-specific nocifensive behaviors, confounding the true receptor-mediated phenotype. Therefore, Artificial Cerebrospinal Fluid (aCSF) is strictly required to buffer the TFA counter-ions and maintain osmotic homeostasis within the central nervous system.

Table 1: N/OFQ TFA Salt Storage and Reconstitution Parameters
ParameterSpecificationScientific Rationale
Primary Solvent Artificial Cerebrospinal Fluid (aCSF)Buffers acidic TFA counter-ions; prevents osmotic lysis of ependymal cells.
Stock Concentration 1 mMMinimizes required injection volume, reducing vehicle-induced pressure artifacts.
Storage Temperature -80°C (Aliquoted)Prevents spontaneous hydrolysis and proteolytic degradation of the peptide backbone.
Freeze-Thaw Limit 1 CycleRepeated crystallization shears the peptide and degrades its tertiary structure.
Labware Low-Protein Binding TubesHighly basic residues (Arg, Lys) in N/OFQ cause electrostatic adhesion to standard plastics.

Quantitative Dosing Parameters for Behavioral Phenotypes

Because N/OFQ does not efficiently cross the blood-brain barrier, behavioral studies necessitate central administration (e.g., i.c.v. or intrathecal). A critical pharmacological hallmark of N/OFQ is its bell-shaped (hormetic) dose-response curve . For instance, a 1 nmol dose induces robust hyperphagia, whereas increasing the dose to 10 nmol results in a complete loss of the orexigenic effect due to rapid receptor desensitization or the activation of counter-regulatory pathways 2[2].

Table 2: Validated i.c.v. Dosing Parameters for Murine Behavioral Models
Behavioral PhenotypeTarget Dose (i.c.v.)Pretreatment TimeKey Phenomenon / Observation
Hyperphagia (Feeding) 1.0 nmol15 - 30 minPeak orexigenic effect at 60 min; bell-shaped curve observed at higher doses 3[3].
Learning & Memory Deficits 0.5 - 5.0 nmol30 minImpairs spatial memory acquisition (e.g., Y-maze) without altering total locomotor activity4[4].
Morphine Tolerance Attenuation 7.5 - 30.0 nmol15 min post-morphineEscalating daily doses significantly attenuate tolerance to morphine-induced antinociception 5[5].
Motor Deficits (Parkinsonian) 10.0 nmol10 - 60 minInduces motor impairment; effects are completely absent in NOP(-/-) knockout models 6[6].

Step-by-Step Methodology: The Self-Validating i.c.v. Dosing Protocol

To guarantee reproducibility, the experimental workflow must be treated as a self-validating system. This means embedding internal controls directly into the surgical and dosing methodology.

Step 1: Aliquot Preparation

  • Reconstitute the N/OFQ TFA salt in sterile aCSF to a stock concentration of 1 mM.

  • Immediately aliquot into low-bind microcentrifuge tubes (10 μL/tube) to prevent peptide adsorption.

  • Store at -80°C. Do not subject to freeze-thaw cycles.

Step 2: Stereotaxic Cannulation

  • Anesthetize the rodent (e.g., 2% isoflurane) and mount in a stereotaxic frame.

  • Implant a stainless-steel guide cannula into the lateral ventricle (Mouse coordinates: AP -0.4 mm, ML +1.0 mm, DV -2.0 mm from bregma).

  • Secure with dental cement and allow a strict 5-7 day recovery period to allow neuroinflammation to subside.

Step 3: Acute Dosing and Behavioral Testing

  • Thaw a single N/OFQ aliquot on ice immediately prior to use. Dilute to the working concentration (e.g., 1 nmol/μL) using aCSF.

  • Insert the injection cannula (extending 0.5 mm beyond the guide).

  • Infuse the peptide solution (typically 2 μL for mice) at a rate of 0.5 μL/min using a microinfusion pump.

  • Leave the injector in place for an additional 60 seconds to allow diffusion and prevent backflow up the cannula track.

  • Transfer the animal to the behavioral apparatus after the designated pretreatment time.

Workflow Prep Peptide Preparation Reconstitute TFA Salt in aCSF Surgery Stereotaxic Surgery Implant Guide Cannula Prep->Surgery Recovery Recovery Phase 5-7 Days Surgery->Recovery Dosing Acute i.c.v. Microinfusion (e.g., 0.5 - 5.0 nmol) Recovery->Dosing Testing Behavioral Assay (Y-Maze, Hot Plate, etc.) Dosing->Testing

Self-validating i.c.v. dosing workflow for N/OFQ behavioral pharmacology.

Causality in Experimental Choices & Quality Control

A robust protocol must prove that the observed behavior is strictly a result of NOP receptor activation and not an artifact of the TFA salt, the injection volume, or surgical trauma. Implement the following Validation Checkpoints :

  • Validation Checkpoint A (Receptor Specificity): Pre-treat a parallel cohort with a selective NOP antagonist, such as SB-612111 (1 mg/kg i.p.), 30 minutes prior to N/OFQ infusion. Complete reversal of the behavioral phenotype (e.g., hyperphagia) validates that the effect is strictly NOP-dependent 2[2].

  • Validation Checkpoint B (Anatomical Accuracy): Post-assay, infuse 1 μL of 0.1% methylene blue through the cannula. Euthanize the animal and section the brain to visually confirm dye localization within the ventricular system. Exclude any subjects showing parenchymal misplacement.

  • Validation Checkpoint C (Vehicle Control): Always run a parallel aCSF-only cohort. If the aCSF cohort exhibits abnormal nocifensive behavior, the pH of the buffer or the surgical technique has been compromised.

References

  • Nociceptin/orphanin FQ and nocistatin on learning and memory impairment induced by scopolamine in mice - PMC Source: nih.gov URL:[Link]

  • A Review of the NOP (ORL-1)-Nociceptin/Orphanin FQ System Covering Receptor Structure, Distribution, Role in Analgesia and Reward and Interactions with Other Receptors Source: acs.org URL:[Link]

  • Orphanin FQ/nociceptin attenuates the development of morphine tolerance in rats - PMC Source: nih.gov URL:[Link]

  • Chronic Intracerebroventricular Infusion of Nociceptin/Orphanin FQ Produces Body Weight Gain by Affecting Both Feeding and Energy Metabolism in Mice Source: oup.com URL:[Link]

  • STUDY OF EFFECTS OF NEWLY SYNTHESISED NOCICEPTIN ANALOGUES ON THE ENDOCANNABINOID SYSTEM AND PAIN AFTER CHRONIC IMMOBILIZATION Source: uctm.edu URL:[Link]

  • Pharmacological Characterization of the Nociceptin/Orphanin FQ Receptor Antagonist SB-612111...: In Vivo Studies Source: doi.org URL:[Link]

  • Blockade of Nociceptin/Orphanin FQ Transmission Attenuates Symptoms and Neurodegeneration Associated with Parkinson's Disease - PMC Source: nih.gov URL:[Link]

Sources

Application Note: Intrathecal Delivery of Nociceptin Trifluoroacetic Acid Salt in Rat Models

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Nociceptin/NOP Axis

Nociceptin, also known as Orphanin FQ (N/OFQ), is a 17-amino acid neuropeptide and the endogenous ligand for the NOP (ORL-1) receptor. While it shares structural homology with classical opioid peptides, it exhibits a distinct pharmacological profile and does not bind to mu, delta, or kappa opioid receptors with high affinity.

The route of administration strictly dictates nociceptin's physiological effects. Intracerebroventricular (ICV) administration often induces hyperalgesia or functional anti-analgesia. Conversely, intrathecal (IT) administration directly into the spinal cord produces robust analgesia and suppresses sympathetic outflow, leading to dose-dependent reductions in mean arterial pressure (MAP) and heart rate (HR) 1. This divergence makes precise IT delivery systems critical for isolating spinal mechanisms from supraspinal confounding factors.

NOP_Signaling Nociceptin Nociceptin (N/OFQ) TFA Salt NOP NOP Receptor (ORL-1) Nociceptin->NOP Binds GiGo Gi/Go Proteins NOP->GiGo Activates AC Adenylyl Cyclase (Inhibited) GiGo->AC Inhibits VGCC Voltage-Gated Ca2+ Channels (Closed) GiGo->VGCC Inhibits GIRK GIRK K+ Channels (Opened) GiGo->GIRK Activates Outcome Reduced Excitability & Analgesia AC->Outcome VGCC->Outcome GIRK->Outcome

Fig 1. Nociceptin (N/OFQ) binding to the NOP receptor, triggering inhibitory downstream signaling.

Chemical Considerations: Why Trifluoroacetic Acid (TFA) Salt?

Nociceptin is synthesized via solid-phase peptide synthesis (SPPS). During the final cleavage step from the resin, Trifluoroacetic Acid (TFA) is used, yielding the peptide in its TFA salt form.

Causality in Experimental Design: The TFA salt form is highly advantageous for intrathecal studies because it protonates the basic amino acid residues (like Arginine and Lysine) in the nociceptin sequence. This dramatically increases the peptide's solubility in aqueous physiological buffers (e.g., sterile 0.9% saline or PBS at pH 7.4). High solubility is an absolute requirement for IT protocols, as the injection volume must be kept extremely small (typically 10 µL) to avoid artificially raising cerebrospinal fluid (CSF) pressure.

Surgical Methodology: Chronic Intrathecal Catheterization

Direct lumbar puncture in rats relies on blind localization (L4-L5) and has a high failure rate, often causing epidural hematomas or spinal cord micro-traumas that inherently alter the animal's baseline pain thresholds 2. To establish a self-validating and repeatable dosing system, chronic intrathecal catheterization is the gold standard.

IT_Workflow Prep 1. Anesthesia & Prep (Stereotaxic Fixation) Incision 2. Dural Incision (Atlantooccipital Membrane) Prep->Incision Catheter 3. PE10 Catheter Insertion (Advance 8.5 cm to L4-L5) Incision->Catheter Fixation 4. Suture & Plug (Figure-8 Silk Suture) Catheter->Fixation Recovery 5. Recovery & Validation (4-7 Days, Motor Check) Fixation->Recovery Injection 6. Nociceptin IT Dosing (10 µL Drug + 10 µL Flush) Recovery->Injection

Fig 2. Step-by-step surgical and validation workflow for rat intrathecal catheterization.

Step-by-Step Surgical Protocol
  • Preparation: Anesthetize the rat (Male Sprague-Dawley, 250-300g) using a Ketamine/Xylazine mixture. Secure the head in a stereotaxic frame with the neck flexed downward to expose the occiput.

  • Incision: Shave and sterilize the posterior neck. Make a midline incision to expose the atlantooccipital membrane.

  • Catheterization: Make a small dural slit. Insert a sterile polyethylene tube (PE10). Crucial Modification: Introduce a 0.2 mm stainless steel guidewire inside the PE10 tube to increase elasticity and prevent kinking 3. Advance the catheter exactly 8.0 to 8.5 cm caudally so the tip rests at the lumbar enlargement (L4-L5).

  • Fixation: Secure the extracorporeal end of the PE10 tube to the neck musculature using a figure-8 silk suture. Plug the exposed tip with a short stainless steel wire to prevent CSF leakage.

  • Recovery (Biological Validation): Allow a 4-7 day recovery period. Self-Validating Step: Any rat exhibiting motor disturbances, altered stepping reflexes, or weight loss must be excluded, as this indicates spinal nerve damage that will invalidate nociceptive behavioral data.

Intrathecal Dosing Protocol & Pharmacodynamics

When studying nociceptin, researchers must account for the dead space of the PE10 catheter. A standard 8.5 cm PE10 tube holds approximately 7-8 µL of internal volume. Therefore, injecting a 10 µL drug volume without a flush will leave the majority of the nociceptin trapped inside the tubing.

Step-by-Step Injection Protocol
  • Pharmacological Validation (Optional but Recommended): 24 hours prior to the experiment, inject 10 µL of 2% lidocaine followed by a 10 µL saline flush. Immediate, transient bilateral hindlimb paralysis confirms successful subarachnoid placement. If paralysis does not occur, the catheter is epidural or subcutaneous, and the animal must be excluded.

  • Drug Preparation: Thaw nociceptin TFA salt aliquots immediately before use and dissolve in sterile 0.9% saline to achieve the desired molarity (e.g., 1-30 nmol per 10 µL).

  • Administration: Connect a Hamilton syringe to the external PE10 catheter. Inject the 10 µL nociceptin dose slowly over 30 seconds. Rapid injection will cause a pressure wave in the CSF, leading to motor artifacts.

  • Flush: Immediately follow with a 10 µL sterile saline flush to push the peptide out of the catheter dead space and into the lumbar cistern.

  • Equilibration: Leave the syringe attached for an additional 30 seconds to prevent backflow, then re-plug the catheter.

Quantitative Data & Dosing Guidelines
ParameterValue / RangeMechanistic Rationale & Observation
Drug Volume 10 µLMatches the limited cerebrospinal fluid (CSF) volume in the rat lumbar cistern, preventing pressure-induced artifacts or supraspinal spread.
Saline Flush 10 µLA standard 8.5 cm PE10 catheter has a dead space of ~7-8 µL. The flush ensures the full dose reaches the subarachnoid space.
Analgesic Dosing 1 – 10 nmolDose-dependently attenuates Phase I and Phase II flinching in the formalin-induced pain model 4.
Autonomic Dosing 3 – 30 nmolSuppresses sympathetic preganglionic neurons, resulting in a dose-dependent decrease in Mean Arterial Pressure (MAP) and Heart Rate (HR) 1.

References

  • Nociceptin inhibits rat sympathetic preganglionic neurons in situ and in vitro American Physiological Society Journal URL
  • PMC (PubMed Central)
  • International Association for the Study of Pain (IASP)
  • Effective Intrathecal Injection/Catheterization in Rats for CNS Drugs: Challenges and Strategies WuXi AppTec DMPK URL

Sources

Application Notes and Protocols for Nociceptin Trifluoroacetic Acid Salt in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of Nociceptin/Orphanin FQ (N/OFQ) trifluoroacetic acid (TFA) salt for patch clamp electrophysiology experiments. N/OFQ is the endogenous ligand for the Nociceptin Opioid Peptide (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) receptor, a G-protein coupled receptor (GPCR) that modulates neuronal excitability and neurotransmitter release.[1][2] This guide moves beyond a simple set of instructions, delving into the critical rationale behind each step, from initial reconstitution of the lyophilized peptide to its application in a recording setup. We address key considerations, including the potential confounding effects of the trifluoroacetic acid counter-ion, to ensure the generation of accurate, reproducible, and high-integrity data.

Foundational Principles: Understanding the Reagents

The Nociceptin/OFQ Peptide

Nociceptin is a 17-amino acid neuropeptide that plays a significant role in a wide array of physiological processes, including pain modulation, anxiety, memory, and locomotion.[3][4] It exerts its effects by binding to the NOP receptor, a member of the opioid receptor superfamily.[2] Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid alkaloids like morphine. Activation of the NOP receptor by N/OFQ typically leads to inhibitory effects on neuronal function.[5]

The Trifluoroacetic Acid (TFA) Salt: A Critical Consideration

Synthetic peptides are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC), a process that utilizes trifluoroacetic acid (TFA) as an ion-pairing agent to achieve high purity.[6][7] Consequently, the final lyophilized product is a peptide-TFA salt.[7]

It is imperative to recognize that TFA is not inert. As a contaminant, it can directly modulate the activity of certain ion channels and introduce experimental variability.[6][8] For instance, studies have shown that TFA can act as an allosteric modulator of glycine receptors and may affect ATP-sensitive potassium channels.[6][9] Therefore, proper experimental design, including appropriate vehicle controls, is essential to dissect the effects of the peptide from those of its counter-ion.

Table 1: Physicochemical Properties of Nociceptin (TFA Salt)
PropertyValueSource(s)
Full Name Nociceptin Trifluoroacetic Acid Salt[3][10]
Synonyms Orphanin FQ (OFQ/N)[3]
Molecular Formula C₇₉H₁₂₉N₂₇O₂₂ • XCF₃COOH[3][11]
Molecular Weight 1809.0 g/mol (as free base)[3]
Appearance Crystalline solid or lyophilized powder[3]
Purity ≥95% (typical)[11]
Solubility DMSO (~30 mg/ml), DMF (~20 mg/ml), PBS (pH 7.2, ~10 mg/ml)[3]

Experimental Workflow: From Vial to Cell

The overall process involves careful reconstitution of the lyophilized peptide to create a concentrated stock solution, followed by serial dilution into the external recording solution for acute application to the cell being studied.

G cluster_prep Stock Solution Preparation cluster_exp Patch Clamp Experiment vial Lyophilized Nociceptin (TFA Salt) Vial equilibrate 1. Equilibrate vial to room temperature vial->equilibrate calc 2. Calculate required solvent volume for 1 mM stock equilibrate->calc reconstitute 3. Reconstitute in ultrapure H₂O or DMSO calc->reconstitute mix 4. Gentle mixing (swirl/vortex gently) reconstitute->mix aliquot 5. Aliquot into low-binding tubes mix->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw 7. Thaw one aliquot on ice store->thaw Day of Experiment dilute 8. Serially dilute into external recording solution (aCSF) thaw->dilute load 9. Load into perfusion system dilute->load apply 10. Apply to cell via controlled perfusion load->apply record 11. Record electro- physiological response apply->record

Caption: Workflow from peptide reconstitution to electrophysiological recording.

Protocol 1: Preparation of Nociceptin Stock Solution (1 mM)

This protocol details the preparation of a concentrated stock solution. Preparing a high-concentration stock minimizes the amount of solvent (especially organic solvents like DMSO) introduced into the final recording solution.

Materials:

  • Nociceptin (TFA salt) vial (e.g., 1 mg)

  • Ultrapure water (e.g., Milli-Q) or anhydrous DMSO

  • Calibrated micropipettes

  • Low-protein-binding microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes.[12][13]

    • Rationale: This critical step prevents atmospheric moisture from condensing inside the cold vial, which can compromise peptide integrity and weighing accuracy.[13]

  • Centrifuge Briefly: Gently tap or centrifuge the vial for a few seconds to ensure all the lyophilized powder is at the bottom.[14]

  • Calculate Solvent Volume: The goal is a 1 mM stock solution. Use the free base molecular weight (1809.0 g/mol ) for this calculation.

    • Formula: Volume (µL) = [Weight of peptide (mg) / 1809.0 ( g/mol )] * 1,000,000

    • Example (for 1 mg of peptide): Volume (µL) = [1 mg / 1809.0] * 1,000,000 ≈ 552.8 µL. To be conservative and ensure full solubilization, round up slightly to 553 µL .

  • Reconstitution:

    • Primary Solvent (Recommended): Most short, charged peptides like Nociceptin are soluble in pure water.[12] Add the calculated volume (553 µL) of ultrapure water to the vial.

    • Alternative Solvent (for hydrophobic peptides): If solubility is an issue, a small amount of DMSO can be used first to dissolve the peptide, followed by dilution with ultrapure water or buffer.[12] However, for Nociceptin, water is typically sufficient.[3]

  • Dissolution: Mix gently by swirling or rolling the vial. Avoid vigorous shaking, as this can cause aggregation or denaturation.[12][15] If needed, brief, gentle vortexing is acceptable. Allow the peptide to fully dissolve, which may take a few minutes.[12]

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into small-volume, low-protein-binding tubes (e.g., 10-20 µL aliquots).

    • Rationale: Aliquoting prevents multiple freeze-thaw cycles of the main stock, which degrades the peptide over time.[13]

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term stability.

Protocol 2: Application in Patch Clamp Electrophysiology

This protocol describes the dilution of the stock solution and its application to a target neuron during a whole-cell patch clamp recording.

Materials:

  • 1 mM Nociceptin stock solution aliquot

  • Artificial cerebrospinal fluid (aCSF) or other external recording solution, filtered and oxygenated.[16]

  • Patch clamp rig with perfusion system

Example Solutions:

Table 2: Example Patch Clamp Recording Solutions
Solution TypeComponentConcentration (mM)
External (aCSF) NaCl126
KCl3
MgSO₄2
CaCl₂2
NaH₂PO₄1.25
NaHCO₃26.4
Glucose10
Internal (K-Gluconate) K-Gluconate130
KCl10
HEPES10
EGTA0.5
Mg-ATP4
Na-GTP0.4
Note: These are example solutions. The exact composition should be optimized for the specific cell type and ion channels under investigation. Ensure pH is adjusted to 7.3-7.4 and osmolarity is 290-310 mOsm for both solutions.[16][17]

Methodology:

  • Prepare Working Concentration: On the day of the experiment, thaw a single aliquot of the 1 mM stock solution on ice. Perform serial dilutions in aCSF to reach the desired final concentration. Nociceptin is potent, with reported EC₅₀ or IC₅₀ values in the low nanomolar range (e.g., 10-100 nM).[18][19][20][21]

    • Example Dilution for 100 nM:

      • Step 1 (1:100): 1 µL of 1 mM stock + 99 µL aCSF = 10 µM solution.

      • Step 2 (1:100): 1 µL of 10 µM solution + 99 µL aCSF = 100 nM final solution .

  • Prepare Vehicle Control: It is crucial to prepare a vehicle control solution that mimics the final drug solution without the peptide. If the stock was made in water, the vehicle is simply aCSF. If DMSO was used, the vehicle must contain the same final concentration of DMSO.

    • Rationale: This control accounts for any effects of the solvent on the recorded currents.

  • Prepare TFA Control (Recommended for Rigorous Studies): To control for the effects of the TFA counter-ion, a solution containing an equivalent concentration of TFA (or sodium trifluoroacetate) in aCSF should be tested.[6] This isolates the peptide's action from its counter-ion.

  • Application: Load the final Nociceptin solution and the vehicle control into your perfusion system. After obtaining a stable whole-cell recording, establish a baseline. Apply the vehicle control first to ensure it has no effect on the cell's properties. Following washout, apply the Nociceptin solution.

    • Application Rate: A typical perfusion speed is 1.5-2 mL/minute to ensure complete exchange of the bath solution.[16]

NOP Receptor Signaling and Expected Electrophysiological Outcomes

Activation of the NOP receptor, a Gi/o-coupled GPCR, initiates a signaling cascade that modulates several key ion channels.[19][22]

G Noc Nociceptin (N/OFQ) NOPR NOP Receptor (ORL-1) Noc->NOPR Binds G Gi/o Protein NOPR->G Activates G_alpha Gαi/o G->G_alpha Dissociates G_betagamma Gβγ G->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel (K+ Channel) G_betagamma->GIRK Activates VGCC Voltage-Gated Ca2+ Channel (N-type) G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (Reduced Neurotransmission) VGCC->Ca_influx

Caption: NOP receptor signaling pathway leading to ion channel modulation.

Expected Results:

  • Activation of G-protein-coupled Inwardly Rectifying K+ (GIRK) Channels: In voltage-clamp mode, application of Nociceptin should elicit a slow, sustained outward current at holding potentials near the resting membrane potential (e.g., -60 mV).[1][21] In current-clamp mode, this will manifest as a membrane hyperpolarization, decreasing neuronal excitability.[1]

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): Nociceptin potently inhibits N-type and other high-voltage-activated calcium channels.[19][23] This is observed in voltage-clamp as a reduction in the amplitude of the inward calcium current evoked by a depolarizing voltage step. This mechanism is a primary way N/OFQ presynaptically inhibits neurotransmitter release.[1][20]

Troubleshooting

Table 3: Common Issues and Solutions
ProblemPossible Cause & Solution
No response to Nociceptin 1. Peptide Degradation: Ensure stock solutions were properly aliquoted and stored. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[13]2. Low/No Receptor Expression: Confirm that the target cells endogenously express NOP receptors or are from a successfully transfected system.3. Incorrect Concentration: Verify dilution calculations. The peptide may be less potent than expected; try a higher concentration (e.g., up to 1 µM).
Inconsistent/Variable Response 1. Peptide Adsorption: Peptides can stick to plastic or glass surfaces. Use low-protein-binding tubes and ensure the perfusion system is thoroughly flushed. Including a carrier protein like 0.1% BSA in the external solution can sometimes mitigate this, but test for BSA's effects alone first.[24]2. TFA Counter-ion Effect: The amount of TFA can vary between peptide batches. If results are inconsistent between batches, the TFA may be contributing. Run a TFA control.[8]3. Receptor Desensitization: Prolonged exposure to Nociceptin can cause receptor desensitization.[25] Ensure adequate washout times between applications.
Effect Observed with Vehicle Control 1. DMSO Effect: If using DMSO, ensure the final concentration is low (typically <0.1%) and that the vehicle control contains the exact same concentration. DMSO can have direct effects on ion channels.2. Mechanical Artifact: The solution exchange itself may be causing a mechanical artifact. Ensure the perfusion outflow is positioned to minimize direct pressure changes on the patched cell.

References

  • Vertex AI Search. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices.
  • Chiou, L. C., et al. (n.d.). Role of nociceptin/orphanin FQ and nociceptin opioid peptide receptor in depression and antidepressant effects of nociceptin opioid peptide receptor antagonists. PMC.
  • Shiraishi, S., et al. (2003).
  • Leu, D., et al. (n.d.).
  • Berecki, G., et al. (n.d.). Opioid-related (ORL1) receptors are enriched in a subpopulation of sensory neurons and prolonged activation produces no functional loss of surface N-type calcium channels. PMC.
  • Hawes, B. E., et al. (n.d.). The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms. Karger Publishers.
  • Vega, R., et al. (n.d.).
  • Toll, L., et al. (2013, May 15). Cellular mechanisms of nociceptin/orphanin FQ (N/OFQ) peptide (NOP)
  • Jones, C. (2025, June 30). Reconstitution of Lyophilized Peptides.
  • Toll, L., et al. (n.d.). Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor .... PMC.
  • JPT. (n.d.). How to Reconstitute Peptides.
  • Vaughan, C. W., et al. (n.d.). Actions of the ORL1 Receptor Ligand Nociceptin on Membrane Properties of Rat Periaqueductal Gray Neurons In Vitro. PMC.
  • Connor, M., et al. (1996). Increase by the ORL1 receptor (opioid receptor-like1) ligand, nociceptin, of inwardly rectifying K conductance in dorsal raphe nucleus neurones. British Journal of Pharmacology.
  • Cayman Chemical. (n.d.).
  • Biocompare.com. (2019, August 20). Nociceptin (trifluoroacetate salt)
  • Lee, D. J., et al. (2026, January 5). The Effect of Trifluoroacetic Acid, a Metabolite of Isoflurane on the ATP-sensitive Potassium Channel in Rabbit Ventricular Myocytes.
  • R&D Systems. (n.d.). How to Reconstitute Lyophilized Proteins.
  • AJK Bio. (n.d.).
  • LGC Standards. (n.d.). Nociceptin Trifluoroacetic Acid Salt.
  • Haponik, R. A., et al. (n.d.). Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity. PMC.
  • Abcam. (n.d.).
  • Madl, J. E., & Siba, M. (n.d.). Nociceptin Reduces Epileptiform Events in CA3 Hippocampus via Presynaptic and Postsynaptic Mechanisms. PMC.
  • He, Y., et al. (2025, August 5).
  • Labome. (2023, February 19).
  • Yu, J. S., et al. (n.d.).
  • GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields.

Sources

Application Note: Optimal Storage and Reconstitution Protocols for Nociceptin Trifluoroacetic Acid (TFA) Salt Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Background: Nociceptin and the NOP Receptor

Nociceptin, also known as Orphanin FQ, is a 17-amino acid endogenous neuropeptide and the primary ligand for the nociceptin/orphanin FQ peptide (NOP) receptor. Unlike classical opioids, Nociceptin does not bind to μ, κ, or δ opioid receptors with high affinity. Instead, its activation of the NOP receptor—a G-protein coupled receptor (GPCR)—triggers an inhibitory signaling cascade via Gi/Go proteins. This pathway suppresses adenylyl cyclase (reducing cAMP levels), inhibits calcium channels, and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, ultimately modulating nociceptive, anxiolytic, and locomotor behaviors .

NOP_Signaling Noc Nociceptin (Orphanin FQ) Ligand NOP NOP Receptor (GPCR) Noc->NOP Binds GiGo Gi/Go Proteins NOP->GiGo Activates AC Adenylyl Cyclase (AC) GiGo->AC Inhibits Ca Ca2+ Channels GiGo->Ca Inhibits K GIRK (K+ Channels) GiGo->K Activates cAMP cAMP Levels AC->cAMP Decreases Effect Modulation of Nociceptive & Locomotor Behavior cAMP->Effect Ca->Effect K->Effect

Diagram 1: Nociceptin/NOP Receptor Signaling Pathway and downstream cellular effectors.

Physicochemical Properties & Degradation Causality

To establish an optimal storage protocol, one must first understand the physicochemical vulnerabilities of the Nociceptin TFA salt. Peptides synthesized via Solid Phase Peptide Synthesis (SPPS) are routinely cleaved using trifluoroacetic acid (TFA), resulting in the TFA salt form .

Quantitative Data Summary

Table 1: Physicochemical Properties of Nociceptin TFA Salt

PropertySpecification
Peptide Sequence FGGFTGARKSARKLANQ
Molecular Weight 1809.04 g/mol (Free base) + x(114.02) for TFA
Isoelectric Point (pI) ~11.5 (Highly Basic)
Aqueous Solubility ~10 mg/mL
Form Lyophilized Powder (Hygroscopic)
Causality Behind Storage Vulnerabilities
  • Hygroscopicity & Hydrolysis: The TFA salt form is highly hygroscopic. If a cold vial is opened before reaching room temperature, atmospheric moisture immediately condenses on the powder, initiating premature peptide bond hydrolysis.

  • Deamidation: The C-terminal residues, Asparagine (Asn16) and Glutamine (Gln17), are highly prone to deamidation in aqueous environments. This reaction converts them into aspartic acid and glutamic acid, drastically altering the peptide's charge profile and ablating receptor binding affinity.

  • Surface Adsorption: Nociceptin contains four highly basic residues (Arg8, Lys9, Arg12, Lys13). In solution, these positively charged residues will electrostatically bind to the negatively charged silanol groups of standard glass vials or untreated polypropylene tubes. This non-specific adsorption causes a rapid, invisible drop in effective peptide concentration.

Storage Conditions: Solid vs. Solution

Because of the rapid deamidation and adsorption in aqueous states, prolonged liquid storage is highly detrimental to Nociceptin.

Table 2: Validated Shelf Life by Storage Condition

StateTemperatureMaximum Shelf LifeCausality / Limitation
Solid (Lyophilized)-20°C (Desiccated)≥ 4 YearsPrevents hydrolysis; stable state.
Aqueous Solution4°C< 24 HoursRapid deamidation and surface adsorption .
Aqueous Aliquots-20°C1 MonthSlowed kinetics, but localized pH shifts occur .
Aqueous Aliquots-80°C6 MonthsOptimal for liquid state; halts degradation .

Self-Validating Experimental Protocols

The following workflows are engineered to mitigate the degradation pathways identified above. Every phase includes a self-validating checkpoint to ensure protocol integrity before proceeding to the next step.

Workflow Solid Solid Nociceptin TFA (Store at -20°C) Equilibrate Equilibrate to RT (In Desiccator) Solid->Equilibrate Step 1 Solvent Add Solvent (Ultrapure Water) Equilibrate->Solvent Step 2 Aliquot Aliquot Solution (Low-Binding Tubes) Solvent->Aliquot Step 3 Freeze Flash Freeze (-80°C Storage) Aliquot->Freeze Step 4 Use Thaw on Ice (Single Use Only) Freeze->Use Step 5

Diagram 2: Step-by-step workflow for the reconstitution and storage of Nociceptin TFA salt.

Phase 1: Equilibration and Preparation
  • Equilibration: Remove the lyophilized Nociceptin TFA salt from -20°C storage. Keep the vial sealed and place it in a desiccator at room temperature for a minimum of 30 minutes.

    • Validation Checkpoint: Touch the exterior of the vial. It must be at ambient temperature and completely free of condensation before the seal is broken.

  • Material Selection: Prepare silanized glass vials or low-protein binding (low-retention) microcentrifuge tubes.

    • Causality: This neutralizes the electrostatic adsorption of the basic Arg/Lys residues, ensuring your calculated molarity matches the actual solution titer.

Phase 2: Reconstitution
  • Solvent Addition: Add ultrapure water (or a specified assay buffer) directly to the vial to achieve a stock concentration of 1 mg/mL.

  • Dissolution: Gently pipette up and down. Do not vortex vigorously to avoid foaming, which can denature the peptide at the air-liquid interface.

    • Validation Checkpoint: Hold the vial against a dark background. The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution; if observed, sonicate in a water bath for 15-30 seconds.

  • pH Verification: Spot 1 µL of the solution onto pH indicator paper.

    • Validation Checkpoint: The TFA counterion often drops the solution pH to 3.0–4.0. If your downstream cellular assay is sensitive to acidic pH, you must validate neutralization by diluting the working solution in a buffered medium (e.g., 1X PBS or HEPES) prior to application.

Phase 3: Aliquoting and Cryopreservation
  • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 10–50 µL) into the low-binding tubes.

    • Validation Checkpoint: Inspect the bottom of each tube to ensure no air bubbles are trapped. Bubbles create air-liquid interfaces that promote denaturation during the freezing process.

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

    • Causality: Flash freezing prevents the formation of large ice crystals and minimizes "cryoconcentration"—a phenomenon where the peptide and TFA salt are concentrated into a shrinking liquid phase, causing extreme localized pH drops.

  • Storage: Transfer frozen aliquots to a -80°C freezer for long-term storage (up to 6 months) .

  • Thawing (Single Use): Thaw aliquots rapidly on ice just before use. Never refreeze a thawed aliquot. Discard any unused portion to maintain absolute experimental reproducibility.

References

  • National Institutes of Health (NIH) - PMC. "In vitro and in vivo pharmacological characterization of nociceptin/orphanin FQ tetrabranched derivatives." URL:[Link]

  • RayBiotech. "Nociceptin ELISA Kit Application Notes." URL: [Link]

Application Note: Using Nociceptin Trifluoroacetic Acid Salt in cAMP Inhibition Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Nociceptin (also known as Orphanin FQ or N/OFQ) is a 17-amino acid endogenous neuropeptide that selectively binds to the nociceptin receptor (NOP, formerly ORL-1). While the NOP receptor shares significant structural homology with classic opioid receptors (μ, δ, κ), it exhibits a distinct pharmacological profile and does not bind classic opioid antagonists like naloxone.

The NOP receptor is a G protein-coupled receptor (GPCR) that exclusively couples to inhibitory Gαi/o​ proteins. Upon activation by nociceptin, the Gαi/o​ subunit dissociates and directly inhibits adenylyl cyclase (AC), the enzyme responsible for converting ATP into cyclic adenosine monophosphate (cAMP) (1)[1]. Measuring this dose-dependent decrease in intracellular cAMP is the gold standard for quantifying NOP receptor activation in drug discovery and molecular pharmacology.

Pathway Noc Nociceptin (TFA Salt) NOP NOP Receptor (ORL-1) Noc->NOP Agonist Binding Gi Gαi/o Protein NOP->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP Levels ↓ AC->cAMP Reduced Output FSK Forskolin FSK->AC Stimulation (+)

Caption: Nociceptin-mediated NOP receptor signaling and adenylyl cyclase inhibition.

Material Considerations: The Causality of Peptide Handling

Commercially available nociceptin is typically supplied as a lyophilized trifluoroacetic acid (TFA) salt . Understanding the physicochemical properties of this salt form is critical for assay reproducibility.

The pH Challenge of TFA Counterions

Peptides are routinely synthesized via solid-phase peptide synthesis (SPPS), where TFA is used to cleave the peptide from the resin and deprotect amino acid side chains. Because TFA is a strong acid ( pKa≈0 ), residual anionic TFA counterions strongly pair with the basic residues (Lys, Arg) of nociceptin (2)[2].

  • Causality: If nociceptin TFA salt is dissolved in unbuffered water and applied directly to cells, the resulting acidic microenvironment can denature cell surface receptors or cause artifactual cytotoxicity.

  • Solution: Stock solutions must be diluted into a strongly buffered assay medium (e.g., HBSS supplemented with 5-10 mM HEPES, pH 7.4) to neutralize the TFA counterions before cell contact.

Mitigating Non-Specific Adsorption

Nociceptin is a highly basic peptide (containing multiple arginine and lysine residues).

  • Causality: Basic peptides rapidly adsorb to the hydrophobic surfaces of polystyrene or polypropylene assay plates and pipette tips. This depletion means the actual concentration of peptide reaching the cells is significantly lower than the calculated concentration, leading to artificially right-shifted dose-response curves.

  • Solution: The assay buffer must contain a carrier protein, strictly 0.1% Bovine Serum Albumin (BSA) , which coats the plastic surfaces and prevents peptide loss.

Assay Design: The Logic of cAMP Inhibition

Because the NOP receptor is Gi/o​ -coupled, activating it in a resting cell produces an unmeasurable response, as basal cAMP levels are already near the lower detection limit of most assays.

To create a measurable assay window, we must artificially elevate the "ceiling" of cAMP. This is achieved using Forskolin , a diterpene that directly activates adenylyl cyclase bypassing the GPCR (3)[3]. When nociceptin is introduced, it activates the Gαi​ subunit, which acts as a brake against the forskolin-induced stimulation. Furthermore, to prevent the rapid degradation of synthesized cAMP by endogenous phosphodiesterases (PDEs), the non-selective PDE inhibitor IBMX must be included in the assay buffer (4)[4].

Expected Pharmacological Profile

When executed correctly, nociceptin should demonstrate sub-nanomolar to low-nanomolar potency at the NOP receptor with negligible activity at classic opioid receptors (5)[5].

Receptor TargetEndogenous LigandBinding Affinity ( Ki​ , nM)cAMP Inhibition ( EC50​ , nM)Selectivity Profile
NOP (ORL-1) Nociceptin (N/OFQ)0.5 – 1.50.3 – 3.0Full Agonist
Mu (MOP) Endorphins> 1000> 1000Negligible
Kappa (KOR) Dynorphins> 1000> 1000Negligible
Delta (DOR) Enkephalins> 1000> 1000Negligible

Experimental Workflow & Protocol

The following protocol utilizes a standard Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection format (e.g., LANCE Ultra or HTRF), which relies on the competition between endogenous cellular cAMP and a fluorophore-labeled cAMP tracer for a specific monoclonal antibody.

Workflow Step1 1. Reagent Prep Buffer TFA Salt & Add BSA Step2 2. Cell Plating NOP-expressing Cells + IBMX Step1->Step2 Step3 3. Co-stimulation Add Forskolin (AC Activator) Step2->Step3 Step4 4. Agonist Addition Nociceptin Dose-Response Step3->Step4 Step5 5. Detection TR-FRET cAMP Measurement Step4->Step5

Caption: Step-by-step workflow for the Nociceptin cAMP inhibition assay.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Assay Buffer: Prepare Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES and 0.1% (w/v) BSA. Adjust pH to 7.4.

  • Nociceptin Stock: Reconstitute Nociceptin TFA salt in sterile ultra-pure water to a 1 mM stock. Aliquot and store at -80°C to prevent repeated freeze-thaw degradation.

  • Working Dilutions: Prepare a 10-point 1:3 serial dilution of nociceptin in Assay Buffer. Note: Prepare these at 2X the final desired assay concentration.

  • Stimulation Cocktail: Prepare a solution containing 2 μM Forskolin and 1 mM IBMX in Assay Buffer (this is a 2X stock; final concentrations will be 1 μM and 0.5 mM, respectively).

Step 2: Cell Preparation

  • Harvest CHO-K1 or HEK293 cells stably expressing the human NOP receptor at 80% confluency.

  • Wash cells with PBS and resuspend in Assay Buffer to a density of 1×105 cells/mL.

Step 3: Assay Execution (384-well microplate)

  • Dispense 5 μL of the cell suspension (500 cells/well) into a white opaque 384-well microplate.

  • Add 5 μL of the 2X Nociceptin dilutions (which have been spiked with the 2X Stimulation Cocktail) to the respective wells.

  • Centrifuge the plate briefly (100 x g for 30 seconds) to ensure mixing.

  • Incubate the plate at Room Temperature (22°C - 25°C) for 30 minutes.

Step 4: TR-FRET Detection

  • Add 5 μL of the TR-FRET cAMP tracer (e.g., Eu-cAMP) prepared in cell lysis buffer.

  • Add 5 μL of the TR-FRET specific antibody (e.g., ULight-anti-cAMP) prepared in cell lysis buffer.

  • Incubate for 1 hour at Room Temperature protected from light.

  • Read the plate on a TRF-compatible microplate reader (Excitation: 320/340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Trustworthiness: Self-Validating Assay Architecture

To ensure the protocol is a self-validating system, every assay plate must contain built-in quality control metrics that independently verify cell health, receptor expression, and reagent integrity.

  • Z'-Factor Calculation (Assay Window Validation):

    • MAX Signal Control: Cells + Forskolin + IBMX (No nociceptin). This represents 100% cAMP production.

    • MIN Signal Control: Cells + Forskolin + IBMX + 1 μM Nociceptin. This represents maximum Gi​ -mediated inhibition.

    • Causality: A Z'-factor ≥0.5 confirms that the Forskolin concentration is sufficient to elevate cAMP and that the NOP receptors are functionally coupled to adenylyl cyclase inhibition.

  • Reference Agonist Control:

    • Always run a parallel dose-response curve of a synthetic, non-peptide NOP full agonist (e.g., Ro 64-6198).

    • Causality: If the synthetic small molecule yields a normal EC50​ but the nociceptin peptide fails, the failure is isolated to peptide handling (e.g., degradation, lack of BSA causing plastic adsorption, or TFA-induced pH crash) rather than a cellular or receptor defect.

Sources

Application Note: Nociceptin Trifluoroacetic Acid Salt Administration Routes and Protocols in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Nociceptin, also known as orphanin FQ (N/OFQ), is a 17-amino acid neuropeptide (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln) and the endogenous ligand for the1[1]. While it shares structural homology with classical opioid peptides like dynorphin A, N/OFQ is pharmacologically distinct and does not bind to mu (MOR), delta (DOR), or kappa (KOR) opioid receptors[2].

The NOP receptor is a G-protein coupled receptor (GPCR) that signals primarily through the Gi/o pathway[2]. Understanding the downstream signaling is critical for researchers evaluating in vivo behavioral phenotypes, as NOP activation leads to a net decrease in neuronal excitability.

NOP_Signaling Nociceptin Nociceptin (N/OFQ) Trifluoroacetate Salt NOP NOP Receptor (ORL1) Nociceptin->NOP Gi_Go Gi/o Protein Complex NOP->Gi_Go AC Adenylyl Cyclase (AC) Gi_Go->AC Inhibition VGCC ↓ VGCC Activity (Ca2+ Influx) Gi_Go->VGCC Inhibition GIRK ↑ GIRK Channel Activity (K+ Efflux) Gi_Go->GIRK Activation cAMP ↓ cAMP Production AC->cAMP Hyperpolarization Neuronal Hyperpolarization & Decreased Excitability cAMP->Hyperpolarization VGCC->Hyperpolarization GIRK->Hyperpolarization

Figure 1: NOP receptor signaling pathway activated by Nociceptin, leading to hyperpolarization.

Reagent Preparation & Causality of Experimental Choices

Why use the Trifluoroacetic Acid (TFA) salt? N/OFQ is a highly basic peptide due to its multiple Arginine and Lysine residues[1]. The3 neutralizes these basic side chains, dramatically improving the peptide's solubility and stability in aqueous solutions, allowing for concentrations up to 10 mg/mL in PBS[3].

Why use low-protein binding consumables? Due to its basic nature and hydrophobic residues, N/OFQ readily adsorbs to standard polypropylene surfaces. When working with ultra-low doses (e.g., femtomolar ranges for intrathecal administration), failing to use low-protein binding tubes will drastically reduce the effective concentration of the delivered dose, leading to false-negative behavioral readouts.

Route-Specific Pharmacodynamics in Murine Models

The behavioral response to N/OFQ in mice is highly dependent on both the route of administration and the dose.

  • Intrathecal (IT) Administration: Exhibits a unique biphasic phenomenon. Ultra-low doses (fmol range) induce hyperalgesia and a distinct behavioral syndrome of 4[4]. This is driven by the localized release of Substance P and subsequent activation of spinal neurokinin-1 (NK1) receptors[4]. Conversely, high doses (pmol to nmol range) directly activate post-synaptic NOP receptors on dorsal horn neurons, driving profound5[5][6].

  • Intracerebroventricular (ICV) Administration: Generally produces 7, functionally antagonizing morphine-induced analgesia through supraspinal modulation[1][7].

Quantitative Data Summary: Dose-Response Phenotypes
Administration RouteDose RangePrimary Behavioral PhenotypeMechanistic Driver
Intrathecal (IT) 0.375 – 30.0 fmolHyperalgesia; Scratching, biting, lickingSubstance P release; NK1 receptor activation[4]
Intrathecal (IT) 300 – 1200 pmolAnalgesia (Antinociception)Direct spinal NOP activation; neuronal hyperpolarization[5]
Intracerebroventricular (ICV) 5 pmol – 10 nmolHyperalgesia; Anti-opioid effectSupraspinal NOP activation; antagonism of descending pain inhibition[1][7]

Step-by-Step Experimental Protocols

Protocol A: Preparation of Nociceptin TFA Salt Solutions

Establishing a self-validating reagent pipeline to prevent degradation and adsorption.

  • Equilibration: Allow the lyophilized Nociceptin TFA salt vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation, which rapidly degrades the peptide.

  • Primary Reconstitution: Dissolve the peptide in sterile, endotoxin-free PBS (pH 7.2) to create a 1 mM stock solution.

  • Validation Checkpoint: Measure the pH of a 1 µL dummy aliquot. It must remain between 7.2 and 7.4. A drop in pH indicates excessive residual TFA, which will cause vehicle-induced nocifensive behavior in vivo.

  • Aliquotting: Transfer the stock into low-protein binding microcentrifuge tubes in single-use volumes (e.g., 10 µL). Store immediately at -80°C.

  • Working Dilution: On the day of the experiment, thaw a single aliquot on ice and dilute to the target concentration using sterile artificial cerebrospinal fluid (aCSF). Vortex thoroughly for 15 seconds.

Protocol B: Conscious Murine Intrathecal (IT) Injection (Direct Lumbar Puncture)

Designed to avoid the confounding analgesic effects of anesthetics like isoflurane during hyperalgesia assays.

  • Restraint: Gently wrap the conscious mouse in a soft cloth, leaving the lower back and tail exposed.

  • Landmarking: Palpate and grip the left and right iliac crests. The imaginary line connecting them intersects the spine at the L5-L6 intervertebral space.

  • Needle Insertion: Using a 30-gauge, 0.5-inch needle attached to a 10 µL Hamilton syringe, insert the needle perpendicularly into the L5-L6 space.

  • Validation Checkpoint: Observe the tail. A sudden, slight lateral flick of the tail confirms successful dural puncture and entry into the subarachnoid space. If no flick is observed, withdraw and reposition.

  • Delivery: Inject 5 µL of the N/OFQ solution smoothly over 2-3 seconds[4].

  • Observation: Withdraw the needle and immediately place the animal in an observation chamber. For fmol doses, monitor for scratching/biting/licking behaviors peaking at 10-15 minutes[4].

Protocol C: Freehand Intracerebroventricular (ICV) Injection

Enables rapid supraspinal screening without the extensive surgical stress of stereotaxic cannulation.

  • Anesthesia: Briefly anesthetize the mouse using isoflurane (3% induction, 1.5% maintenance) for less than 2 minutes. Causality: Prolonged anesthesia depresses the CNS and skews subsequent thermal/mechanical nociceptive thresholds.

  • Preparation: Grasp the scruff of the neck firmly to stabilize the skull against the work surface.

  • Landmarking: Locate the bregma visually or by palpation through the skin. The injection site is 2 mm lateral to the sagittal suture and 2 mm caudal to the bregma.

  • Injection: Use a 27-gauge needle fitted with a polyethylene depth-limiting sleeve that exposes exactly 3 mm of the needle tip. Insert perpendicularly through the skull into the lateral ventricle.

  • Delivery: Inject 5 µL of the N/OFQ solution over 3 seconds[7].

  • Validation Checkpoint: Resistance during injection should be near zero. High resistance indicates the needle is embedded in brain parenchyma rather than the ventricle.

  • Recovery: Allow the animal to recover in a warmed cage. Behavioral testing (e.g., 48°C warm-water tail-flick test) can commence 10-15 minutes post-injection[7].

References

  • Title: Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems Source: NIH URL
  • Title: Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications Source: MDPI URL
  • Title: Nociceptin (1–7)
  • Title: Nociceptin-induced scratching, biting and licking in mice: involvement of spinal NK1 receptors Source: NIH URL
  • Title: Nociceptin/orphanin FQ: role in nociceptive information processing Source: NIH URL
  • Title: Effects of nociceptin (13–17)
  • Title: Nociceptin (trifluoroacetate salt) (OFQ/N, Orphanin FQ)

Sources

Application Note: Best Practices for the Formulation and Use of Nociceptin Trifluoroacetic Acid Salt in Cell Culture Media

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that serves as the endogenous ligand for the Nociceptin Opioid Peptide (NOP) receptor, a G protein-coupled receptor (GPCR) with significant implications in pain modulation, anxiety, and various other neurological processes.[1][2][3] Researchers utilizing synthetic nociceptin in vitro are typically supplied with its trifluoroacetic acid (TFA) salt, a byproduct of the peptide's purification process. While essential for providing a stable, high-purity product, residual TFA can introduce significant experimental artifacts, including pH shifts in media and direct cellular toxicity, potentially confounding data interpretation.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, reconstitution, and cell culture media formulation of nociceptin TFA salt. We present detailed protocols, explain the causality behind critical experimental choices, and offer validation strategies to ensure data integrity and reproducibility.

Scientific Background

The Nociceptin/NOP Receptor System

The NOP receptor, also known as Opioid Receptor-Like 1 (ORL1), is the fourth member of the opioid receptor family but is pharmacologically distinct from the classical mu, delta, and kappa receptors.[2] It does not bind traditional opioid ligands with high affinity.[6][7] The N/OFQ-NOP system is widely expressed in the central and peripheral nervous systems and is involved in a diverse range of physiological and pathological functions, including nociception, learning and memory, cardiovascular regulation, and reward pathways.[3][8] Unlike classical opioids which are primarily analgesic, nociceptin can produce both hyperalgesic and anti-opioid effects in the brain, making it a complex but promising target for novel therapeutics.[3][9]

NOP Receptor Signaling Pathway

Upon binding of nociceptin, the NOP receptor undergoes a conformational change and primarily couples to inhibitory G proteins of the Gi/o family.[2][8] This activation initiates a cascade of downstream signaling events characteristic of Gi/o-coupled GPCRs:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][8]

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly modulates ion channel activity, leading to the activation of G protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[2][10] This collective action results in neuronal hyperpolarization and reduced neurotransmitter release.[2]

  • MAPK Pathway Activation: The NOP receptor has also been shown to activate mitogen-activated protein kinase (MAPK) signaling pathways, such as p38, which can influence longer-term cellular processes.[11]

NOP_Signaling cluster_membrane Cell Membrane NOP NOP Receptor (GPCR) G_Protein Gαi/o-βγ NOP->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Ca²+ Channel Ca_Influx ↓ Ca²+ Influx Ca_Channel->Ca_Influx K_Channel GIRK K+ Channel K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Nociceptin Nociceptin Nociceptin->NOP Binds G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates ATP ATP PKA PKA cAMP->PKA Activates

Caption: Canonical NOP receptor signaling pathway.

The Trifluoroacetic Acid (TFA) Salt: The Critical Variable

Synthetic peptides are most commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid is used as an ion-pairing agent to achieve high resolution.[4][12] During the final lyophilization step, the peptide is isolated as a salt with the TFA counter-ion associated with positively charged residues.

Why this matters for your experiment:

  • pH Alteration: Trifluoroacetic acid is a strong acid.[4][13] Reconstituting a high concentration of a peptide-TFA salt can lower the pH of your stock solution and, subsequently, your final culture medium, stressing cells and altering biological activity.

  • Assay Interference: The presence of TFA can interfere with various assays. For example, it is a known signal suppressor in mass spectrometry and can complicate NMR spectra.[4]

Therefore, accounting for the effects of TFA is not optional; it is essential for generating valid and reproducible data.

Materials and Reagents

  • Nociceptin, trifluoroacetic acid salt (e.g., Cayman Chemical Cat# 15070, LGC Standards)[14][15]

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.2-7.4

  • Basal cell culture medium (e.g., DMEM/F-12, Ham's F-12)[16][17]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Target cells (e.g., CHO cells stably expressing human NOP receptor, THP-1 monocytic cells)[16][18]

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Protocol: Preparation of Nociceptin TFA Stock Solutions

This protocol ensures accurate concentration determination and stable storage.

  • Pre-Reconstitution Handling: Before opening, centrifuge the vial of lyophilized nociceptin TFA salt briefly (e.g., 20 seconds at 1,000 x g) to ensure the peptide powder is at the bottom of the vial.

  • Solvent Selection: Consult the manufacturer's data sheet for recommended solvents. Nociceptin TFA salt is generally soluble in aqueous buffers like PBS (pH 7.2) up to 10 mg/mL and in organic solvents like DMSO up to 30 mg/mL.[6]

    • Expert Insight: For long-term storage, DMSO is often preferred as it is less susceptible to microbial growth and can prevent degradation of the peptide. However, always ensure the final DMSO concentration in your cell culture medium is non-toxic (typically <0.1%). For experiments requiring an organic solvent-free system, prepare fresh stock in a buffered aqueous solution like PBS.[19][20]

  • Reconstitution for a 1 mM Stock: a. Nociceptin (peptide only) has a molecular weight of approximately 1809.0 g/mol .[6] The TFA salt form will have a higher molecular weight. While vendors often list the peptide's formula weight, the exact amount of TFA can vary between batches. For the most accurate molarity, use the vendor-provided formula weight that accounts for the salt. If unavailable, proceed with the peptide's base molecular weight but be aware of this potential source of minor error. b. To prepare a 1 mM stock solution from 1 mg of peptide (MW ~1809 g/mol ):

    • Volume (L) = Mass (g) / Concentration (mol/L) / Molecular Weight ( g/mol )
    • Volume (µL) = (0.001 g / 0.001 mol/L / 1809 g/mol ) * 1,000,000 µL/L = 552.8 µL c. Carefully add the calculated volume of your chosen solvent (e.g., DMSO) to the vial. d. Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Visually inspect for any particulates.
  • Aliquoting and Storage: a. Dispense the stock solution into small, single-use aliquots (e.g., 5-10 µL) in sterile polypropylene microcentrifuge tubes. b. Crucial Step: This minimizes repeated freeze-thaw cycles, which can degrade the peptide. c. Store aliquots at -20°C or -80°C for long-term stability. A stock solution in DMSO is generally stable for several months at -20°C.[19] Aqueous stocks should be used fresh or stored for a much shorter duration.[19][20]

Protocol: Cell Culture Media Formulation & Application

This workflow outlines the process from cell seeding to treatment.

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Seed_Cells 1. Seed Cells (e.g., CHO-hNOP) Incubate_1 2. Incubate 24h (Allow Adherence) Seed_Cells->Incubate_1 Prep_Working 4. Prepare Working Solutions in Basal Medium Incubate_1->Prep_Working Prep_Stock 3. Prepare Nociceptin-TFA Stock Solution (1 mM) Prep_Stock->Prep_Working Add_Treatments 5. Add Treatments to Cells (e.g., 1-100 nM) Prep_Working->Add_Treatments Incubate_2 6. Incubate (Time-course dependent) Add_Treatments->Incubate_2 Assay 7. Perform Functional Assay (e.g., cAMP Measurement) Incubate_2->Assay Analyze 8. Analyze Data (Dose-Response Curve) Assay->Analyze

Caption: General experimental workflow for cell-based assays.

  • Cell Seeding: Plate your cells (e.g., CHO-hNOP, THP-1) in appropriate well plates at a density that will result in 80-90% confluency at the time of the assay. Use the recommended complete medium (e.g., DMEM/F-12 + 10% FBS + 1% Pen-Strep).[16][21] Allow cells to adhere and recover for at least 18-24 hours.

  • Media Preparation for Treatment: On the day of the experiment, prepare the treatment media. For many functional assays, it is common to switch to a serum-free or low-serum basal medium to reduce background signaling.

  • Preparing Working Concentrations: a. Thaw one aliquot of your 1 mM nociceptin stock solution on ice. b. Perform serial dilutions in your chosen basal medium to achieve the final desired concentrations (a typical range for nociceptin is 0.01 nM to 100 nM).[22][23] c. Example Dilution for 100 nM:

    • Dilute 1 mM stock 1:100 in media -> 10 µM intermediate solution.
    • Dilute 10 µM solution 1:100 in media -> 100 nM final solution.
  • The Essential Control Groups: a. Vehicle Control: Prepare a treatment medium containing the highest concentration of the solvent (e.g., DMSO) used in your nociceptin dilutions. This controls for any effects of the solvent itself. b. TFA Salt Control: This is the most overlooked but most critical control. Prepare a solution containing trifluoroacetic acid at a molar concentration equivalent to that present in your highest concentration of nociceptin. This isolates any biological effect caused by the TFA counter-ion rather than the peptide.

  • Cell Treatment: a. Aspirate the old medium from the cells. b. Gently wash the cells once with sterile PBS or basal medium. c. Add the prepared treatment media (Vehicle, TFA Control, and various nociceptin concentrations) to the appropriate wells. d. Incubate for the desired period, which will depend on the specific endpoint being measured (e.g., 15-30 minutes for cAMP accumulation, longer for gene expression studies).[17]

Validation and Quality Control: cAMP Assay

To ensure your prepared nociceptin is biologically active and that observed effects are not TFA artifacts, a functional validation assay is mandatory. The inhibition of forskolin-stimulated cAMP accumulation is a standard method.[17][24]

Protocol: Forskolin-Stimulated cAMP Inhibition Assay
  • Plate and grow CHO-hNOP cells as described above.

  • On the day of the assay, wash cells and replace the medium with a stimulation buffer (e.g., Krebs-HEPES buffer) containing a phosphodiesterase inhibitor like 1-isobutyl-4-methylxanthine (IBMX) to prevent cAMP degradation.[17]

  • Pre-treat cells with your range of nociceptin concentrations (and controls) for 15 minutes at 37°C.

  • Add a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 1 µM) to all wells except the negative control.[17]

  • Incubate for an additional 15 minutes at 37°C.

  • Terminate the reaction and lyse the cells.

  • Quantify intracellular cAMP levels using a commercially available ELISA, HTRF, or similar immunoassay kit.

Expected Results & Interpretation
  • Negative Control (Buffer only): Basal level of cAMP.

  • Positive Control (Forskolin only): High level of cAMP.

  • Nociceptin + Forskolin: A dose-dependent decrease in cAMP levels compared to the forskolin-only control.

  • TFA Control + Forskolin: cAMP levels should be identical or very similar to the forskolin-only control. Any significant inhibition in this group indicates a TFA-induced artifact.

Plotting the percent inhibition of the forskolin response versus the log concentration of nociceptin should yield a sigmoidal dose-response curve from which an EC₅₀ value can be calculated.

Data Summary Tables

Table 1: Physicochemical Properties of Nociceptin Trifluoroacetic Acid Salt

PropertyValueSource(s)
Endogenous LigandNociceptin / Orphanin FQ[6][7]
Receptor TargetNOP (ORL1) Receptor[6][7]
Molecular FormulaC₇₉H₁₂₉N₂₇O₂₂ • XCF₃COOH[6][14]
Molecular Weight (Peptide)~1809.0 g/mol [6][14]
AppearanceLyophilized white to off-white solid[6]
Solubility (PBS, pH 7.2)~10 mg/mL[6]
Solubility (DMSO)~30 mg/mL[6]
Storage Temperature-20°C (lyophilized or in DMSO)[6][19]

Table 2: Recommended Working Concentrations for In Vitro Assays

Assay TypeCell Line ExampleTypical Concentration RangeSource(s)
Receptor Binding (Ki)CHO-hNOP1 pM - 10 µM[16]
cAMP InhibitionCHO-hNOP0.1 nM - 1 µM[17]
Calcium MobilizationCHO-hNOP-Gαqi50.1 nM - 1 µM[16][21]
Immune Cell ModulationTHP-10.01 nM - 100 nM[22][23]
Mouse Vas Deferens BioassayTissue Explant1 nM - 1 µM[25]

Table 3: Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No cellular response to nociceptin 1. Peptide degradation (improper storage, multiple freeze-thaws).2. Low/no NOP receptor expression in cells.3. Incorrect concentration calculation.1. Use a fresh aliquot of nociceptin stock. Prepare new stock if necessary.2. Confirm receptor expression via qPCR, Western blot, or by using a validated positive control cell line.3. Double-check all dilution calculations.
High variability between replicates 1. Inconsistent cell seeding density.2. Pipetting errors.3. Edge effects in the multi-well plate.1. Ensure a single-cell suspension before plating. Trypsinize cells properly.2. Use calibrated pipettes. Change tips for each condition.3. Avoid using the outermost wells of the plate. Fill them with sterile PBS to maintain humidity.
High cell death in all treated wells 1. TFA-induced cytotoxicity.2. High concentration of organic solvent (e.g., DMSO).3. Peptide itself is cytotoxic at high concentrations.1. Run the TFA control to confirm. If positive, consider peptide salt exchange to a hydrochloride (HCl) salt form.2. Ensure final DMSO concentration is <0.1%. Check vehicle control for toxicity.3. Perform a dose-response for viability (e.g., using MTT or Trypan Blue) to determine the cytotoxic threshold.
Unexpected inhibition in vehicle control 1. Solvent (DMSO) is toxic at the concentration used.2. Basal medium is not optimal for the assay (e.g., serum interference).1. Reduce the final concentration of the solvent in all wells.2. Switch to a serum-free medium or a defined buffer (e.g., HBSS) for the duration of the treatment.

Conclusion

The successful use of nociceptin trifluoroacetic acid salt in cell culture hinges on a clear understanding of its properties and potential for experimental interference. By implementing meticulous stock preparation techniques, appropriate media formulation, and, most importantly, the inclusion of rigorous vehicle and TFA salt controls, researchers can generate reliable and reproducible data. The protocols and validation strategies outlined in this application note provide a framework for mitigating common pitfalls, allowing for an accurate investigation of the complex and therapeutically relevant N/OFQ-NOP signaling system.

References

  • Meunier, J. C. (1999). Pharmacology of nociceptin and its receptor: a novel therapeutic target. Fundamental & Clinical Pharmacology, 11(5), 439-447. [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2023). Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. Anesthesiology and Perioperative Science, 2(1), e00018. [Link]

  • Wikipedia. (2023). Nociceptin receptor. [Link]

  • Wikipedia. (2023). Nociceptin. [Link]

  • Lambert, D. G. (2008). The nociceptin/orphanin FQ receptor: a target with a split personality? British Journal of Anaesthesia, 101(1), 4-12. [Link]

  • Gavioli, E. C., & Calo', G. (2018). Nuclear Factor-κB Signaling Regulates the Nociceptin Receptor but Not Nociceptin Itself. International Journal of Molecular Sciences, 19(12), 3878. [Link]

  • Inoue, M., & Ueda, H. (2000). [Molecular pharmacology and physiology of nociceptin]. Nihon Yakurigaku Zasshi, 114(5), 347-355. [Link]

  • Toll, L., Bruchas, M. R., Calo', G., Cox, B. M., & Zaveri, N. T. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews, 68(2), 419-457. [Link]

  • Rizzi, A., et al. (2017). In vitro and in vivo pharmacological characterization of nociceptin/orphanin FQ tetrabranched derivatives. British Journal of Pharmacology, 174(21), 3823-3837. [Link]

  • AdooQ BioScience. (n.d.). Nociceptin (trifluoroacetate salt). [Link]

  • Guerrini, R., et al. (2021). Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands. Journal of Medicinal Chemistry, 64(1), 775-787. [Link]

  • Dooley, C. T., Spaeth, C. G., Berzetei-Gurske, I. P., et al. (1997). Binding and in vitro activities of peptides with high affinity for the nociceptin/orphanin FQ receptor, ORL1. Journal of Pharmacology and Experimental Therapeutics, 283(2), 735-741. [Link]

  • Calo', G., et al. (1999). Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist. British Journal of Pharmacology, 129(6), 1183-1193. [Link]

  • Zaveri, N. T. (2016). Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility. Journal of Medicinal Chemistry, 59(4), 1215-1234. [Link]

  • Biocompare. (2019). Nociceptin (trifluoroacetate salt) from Cayman Chemical. [Link]

  • Calo', G., et al. (2002). Pharmacological characterization of the novel nociceptin/orphanin FQ receptor ligand, ZP120: in vitro and in vivo studies in mice. British Journal of Pharmacology, 136(2), 303-311. [Link]

  • McDonald, J., et al. (2018). A novel bioassay to detect Nociceptin/Orphanin FQ release from single human polymorphonuclear cells. PLoS One, 13(5), e0197120. [Link]

  • McDonald, J., et al. (2018). A novel bioassay to detect Nociceptin/Orphanin FQ release from single human polymorphonuclear cells. Semantic Scholar. [Link]

  • Peng, I., et al. (2022). Interactions between the Nociceptin and Toll-like Receptor Systems. International Journal of Molecular Sciences, 23(7), 3589. [Link]

  • Peng, I., et al. (2022). Interactions between the Nociceptin and Toll-like Receptor Systems. ResearchGate. [Link]

  • Peng, I., et al. (2022). Interactions between the Nociceptin and Toll-like Receptor Systems. PMC. [Link]

  • Lambert, D. (n.d.). Biosensor based approach to measure release of Nociceptin/Orphanin FQ from live single immune cells and consequences for immune cell function. University of Leicester. [Link]

  • Eerde, A., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 15(8), 957. [Link]

  • Solomon, K. R., et al. (2016). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Ozone Secretariat. [Link]

  • Solomon, K. R., et al. (2016). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. Journal of Toxicology and Environmental Health, Part B, 19(7), 289-304. [Link]

  • Cornish, J., et al. (1996). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. Journal of Bone and Mineral Research, 11(11), 1576-1582. [Link]

  • Joudan, S., et al. (2021). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Atmosphere, 12(3), 355. [Link]

  • CHEM Trust. (2025). TFA, everywhere and forever? Trifluoroacetic acid contamination – a new CHEM Trust FAQ. [Link]

  • PubChem. (n.d.). Trifluoroacetic acid. [Link]

  • Puritypeptides. (n.d.). Are cyanine dye labeled peptides stable during TFA (trifluoroacetic acid) cleavage? [Link]

Sources

Troubleshooting & Optimization

troubleshooting nociceptin trifluoroacetic acid salt solubility issues in water

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Nociceptin (Orphanin FQ) TFA Salt Reconstitution

Overview Nociceptin, also known as Orphanin FQ (N/OFQ), is a 17-amino acid endogenous neuropeptide (sequence: FGGFTGARKSARKLANQ) that acts as a potent agonist for the NOP (ORL-1) receptor[1]. Because it is typically synthesized via Solid-Phase Peptide Synthesis (SPPS), it is most commonly supplied as a lyophilized trifluoroacetic acid (TFA) salt[2]. While its high proportion of basic residues (Arg, Lys) gives it a highly basic theoretical isoelectric point (pI ~12.41)[1], researchers frequently encounter solubility bottlenecks—such as gelation, turbidity, or precipitation—when reconstituting the TFA salt in aqueous buffers.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to ensure the structural integrity and bioavailability of your Nociceptin preparations.

Part 1: The Causality of Solubility Issues (The "Why")

Understanding the biochemical properties of Nociceptin is critical to troubleshooting. The peptide possesses a highly amphipathic nature:

  • Hydrophobic N-Terminus: The first four residues (FGGFT...) are highly hydrophobic and structurally resemble classical opioid peptides. This region is prone to hydrophobic aggregation in purely aqueous environments.

  • Basic C-Terminus: The sequence contains three Arginine (R) and two Lysine (K) residues[1].

  • The TFA Salt Factor: During SPPS cleavage, TFA binds to the free amino termini and the basic side chains of Arg and Lys[3]. While the acidic nature of TFA generally aids the dissolution of basic peptides in pure water, an excess of TFA counterions can alter the peptide's secondary structure or cause it to form a difficult-to-handle "fluffy" cake that resists rapid hydration[2]. Furthermore, introducing this salt directly into a neutralized, high-salt buffer (like PBS) neutralizes the basic charges that keep the peptide soluble, causing immediate "salting out" or precipitation.

Part 2: Quantitative Data & Solvent Compatibility

To prevent aggregation, stock solutions should be prepared at higher concentrations in optimized solvents before being diluted into working assay buffers.

Table 1: Nociceptin TFA Salt Solubility Profiles

Solvent SystemMax Recommended Stock ConcentrationSuitability & Observations
Ultrapure Water (ddH2O) 1 - 2 mg/mLGood initial solvent. The residual TFA keeps the micro-environment acidic. May require sonication.
20% Acetonitrile / Water 2 mg/mL (1.82 mM)Optimal. Disrupts hydrophobic interactions at the N-terminus. Recommended by multiple vendors[4][5].
10% Acetic Acid 1 - 5 mg/mLExcellent for basic peptides (pI > 7). Lowers pH without the cytotoxicity of adding extra TFA[6].
DMSO (100%) < 1 mg/mL (Caution)Not ideal for primary reconstitution. Can oxidize Methionine (though Nociceptin lacks Met, DMSO can still cause structural shifts).
PBS / HBSS (pH 7.4) NOT RECOMMENDED Will cause immediate precipitation if used as the primary reconstitution solvent due to charge neutralization.

Part 3: Self-Validating Reconstitution Protocol

This step-by-step methodology ensures a self-validating workflow. By verifying clarity at each stage, you prevent the loss of valuable peptide.

Step 1: Preparation and Centrifugation

  • Action: Before opening the vial, centrifuge at 10,000 x g for 3–5 minutes.

  • Causality: Lyophilized TFA salts are notoriously "fluffy" and can disperse electrostatically. Centrifugation gathers the peptide at the bottom, ensuring accurate molarity upon solvent addition.

Step 2: Primary Solubilization (Stock Solution)

  • Action: Add the calculated volume of 20% Acetonitrile in ultrapure water to achieve a 1 mg/mL to 2 mg/mL stock concentration[4].

  • Action: Pipette gently up and down. Do not vortex vigorously, as this can induce foaming and shear-stress aggregation at the air-liquid interface.

Step 3: Visual Validation & Sonication

  • Action: Inspect the vial against a light source. The solution must be 100% transparent.

  • Action: If turbidity persists, place the sealed vial in a room-temperature ultrasonic water bath for 3 to 5 minutes.

  • Causality: Sonication provides the kinetic energy required to break transient intermolecular hydrophobic bonds between the FGGFT N-terminal domains without degrading the covalent backbone.

Step 4: Aliquoting and Storage

  • Action: Aliquot the clear stock solution into low-protein-binding microcentrifuge tubes.

  • Action: Store immediately at -20°C (short-term, 1 month) or -80°C (long-term, up to 1 year)[7].

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and pH shifts as ice crystals form, leading to irreversible peptide aggregation[8].

Part 4: Troubleshooting FAQs

Q: My Nociceptin TFA salt formed a cloudy gel when I added water. How do I rescue it? A: This is a classic sign of hydrophobic aggregation. Do not discard the vial. Add a small volume of Acetonitrile (up to 20% final volume) or 10% Acetic Acid dropwise[6]. Sonicate for 5 minutes. The organic modifier will disrupt the hydrophobic interactions of the N-terminus, while the acetic acid ensures the basic residues remain fully protonated and mutually repulsive.

Q: Can I dissolve Nociceptin directly in my cell culture media or HBSS buffer? A: No. Nociceptin has a highly basic pI of ~12.41. Physiological buffers (pH 7.4) contain high salt concentrations that neutralize the peptide's charge, leading to rapid precipitation (salting out). Always create a concentrated stock in water or 20% acetonitrile, then dilute it into your working buffer (e.g., 1x HBSS with 20 mM HEPES) immediately prior to your assay[9].

Q: Is the TFA counterion toxic to my in vitro cell cultures? A: It can be. While the trace amounts of TFA in a highly diluted working solution (e.g., nanomolar concentrations used for NOP receptor activation) are generally well-tolerated, higher concentrations can lower the pH of your media and induce cytotoxicity[3]. If your assay requires high micromolar concentrations of Nociceptin, consider performing a TFA-to-Acetate salt exchange using a strong anion exchange resin before your experiment[10].

Q: Why does my peptide seem to lose potency over time in aqueous solution? A: Aqueous solutions of Nociceptin should not be stored at 4°C for more than a few days. The peptide is susceptible to hydrolysis and adsorption to the walls of standard plastic tubes. Always use low-protein-binding tubes and store aliquots at -80°C[7].

Part 5: Workflows and Mechanistic Pathways

Below is the logical workflow for reconstituting Nociceptin, followed by the downstream signaling mechanism it triggers upon successful solubilization and application.

Workflow Start Lyophilized Nociceptin TFA Salt Centrifuge Centrifuge vial (10,000 x g, 5 min) Start->Centrifuge AddSolvent Add 20% Acetonitrile/Water (Target: 1-2 mg/mL) Centrifuge->AddSolvent Check Visual Inspection: Is it 100% clear? AddSolvent->Check Success Aliquot & Store (-80°C) Check->Success Yes (Clear) Troubleshoot Cloudy/Gel Formation (Hydrophobic Aggregation) Check->Troubleshoot No (Opaque) Action Add 10% Acetic Acid dropwise + Sonicate (5 min) Troubleshoot->Action Re-evaluate Action->Check Re-evaluate

Caption: Step-by-step Nociceptin TFA salt reconstitution and troubleshooting workflow.

Once properly solubilized, Nociceptin acts on the NOP receptor to initiate the following cascade:

Pathway Nociceptin Solubilized Nociceptin NOP NOP Receptor (ORL-1) Nociceptin->NOP Agonist Binding GiGo Gi/Go Proteins NOP->GiGo Activation AC Adenylyl Cyclase GiGo->AC Inhibits (-) CaChannel Voltage-gated Ca2+ Channels GiGo->CaChannel Inhibits (-) KChannel GIRK K+ Channels GiGo->KChannel Activates (+) cAMP cAMP Levels AC->cAMP Decreases

Caption: Nociceptin binding to the NOP receptor and downstream Gi/Go signaling pathways.

References

  • Orphanin FQ, (Nociceptin) peptide. NovoPro Bioscience Inc. Available at: [Link]

  • Nociceptin/Orphanin (N/OFQ) Analogues: Chemistry and Biology. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Which salt form should I choose for my peptide? AmbioPharm. Available at: [Link]

  • Peptide Solubility | Peptide Synthesis. Bio Basic. Available at: [Link]

  • Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist. National Institutes of Health (NIH). Available at: [Link]

  • How to dissolve, handle and store synthetic peptides. LifeTein. Available at: [Link]

Sources

Technical Support Center: Optimizing Nociceptin Trifluoroacetic Acid (TFA) Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for optimizing the use of nociceptin trifluoroacetic acid (TFA) salt in your cell culture experiments. As scientists, we strive for precision and reproducibility. However, a frequently overlooked variable in peptide-based assays is the presence of counter-ions, like TFA, which are artifacts of the synthesis and purification process. This guide provides in-depth FAQs, troubleshooting protocols, and expert insights to help you navigate the challenges posed by TFA and ensure the integrity of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have regarding nociceptin and its TFA salt form.

Q1: What is nociceptin, and why is it supplied as a TFA salt?

Nociceptin, also known as Orphanin FQ, is a 17-amino acid neuropeptide that serves as the endogenous ligand for the Nociceptin Opioid Peptide (NOP) receptor, a G protein-coupled receptor (GPCR).[1][2][3] It plays a crucial role in various physiological processes, including pain modulation, anxiety, and immune response.[3][4]

Most synthetic peptides, including nociceptin, are produced via Solid Phase Peptide Synthesis (SPPS).[5][6] The final steps of this process involve cleaving the peptide from a solid resin support and then purifying it using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8] Trifluoroacetic acid (TFA) is a key chemical used in both of these steps—as a cleavage agent and as an ion-pairing agent in the HPLC mobile phase to improve separation and peak shape.[5][6][7] During the final lyophilization (freeze-drying) step, while free TFA is removed, some TFA remains bound to positively charged residues on the peptide, forming a TFA salt.[5][6]

Q2: How can TFA salt affect my cell culture experiments?

The TFA counter-ion is not biologically inert and can introduce significant variability and artifacts into your experiments.[5][9] Its effects are multifaceted and dose-dependent:

  • Direct Cytotoxicity: TFA can be cytotoxic, with some studies reporting inhibition of cell proliferation at concentrations as low as 10 nM.[5][6][10][11][12] For example, TFA concentrations of 10⁻⁸ to 10⁻⁷ M were found to reduce cell numbers in fetal rat osteoblast cultures.[10][11]

  • Altered Cell Behavior: Depending on the cell type and concentration, TFA can have paradoxical effects. While it often inhibits cell growth, it has also been reported to stimulate proliferation and protein synthesis in certain cell lines, such as murine glioma cells, at micromolar to millimolar concentrations.[5][6][13]

  • pH Alteration: As a strong acid (pKa ≈ 0.5), residual TFA can lower the pH of your stock solutions and, subsequently, your cell culture medium, which can independently affect cell health and function.[5][9]

  • Structural & Functional Interference: TFA can alter the secondary structure of peptides, potentially affecting receptor binding and biological activity.[5][14] It can also interfere with enzymatic assays and receptor-ligand binding studies.[9][12]

Q3: My preliminary results are inconsistent. Could TFA be the culprit?

Yes, inconsistent results are a hallmark of TFA interference. Because the amount of TFA can vary between peptide batches, using different lots can introduce a hidden variable. This can lead to fluctuating baseline cell viability, shifts in the dose-response curve of nociceptin, or poor reproducibility between experiments. If you observe unexpected cytotoxicity or results that don't align with published data, scrutinizing the final TFA concentration in your assay is a critical first step.

Q4: Do I always need to remove TFA from my nociceptin peptide?

Not necessarily, but you must always account for it. The decision depends on the sensitivity of your assay and the final concentration of the peptide required.

  • For highly sensitive applications: Such as cell viability assays, long-term cell culture studies, in vivo studies, or experiments involving primary cells, removing TFA is strongly recommended.[15] For these applications, consider exchanging the TFA salt for a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.[8][15]

  • For less sensitive, short-term assays: If you are using nociceptin at a very low final concentration where the corresponding TFA concentration falls well below the cytotoxic threshold for your cell line, you may be able to proceed without salt exchange. However, running appropriate controls is mandatory.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and solving common problems encountered when working with nociceptin TFA salt.

Issue 1: Unexpected Cell Toxicity or Inhibition of Proliferation

You observe significant cell death or reduced proliferation even at nociceptin concentrations that should be non-toxic.

Potential Cause: The final concentration of TFA in your culture medium is likely reaching cytotoxic levels for your specific cell line.

Troubleshooting Workflow:

A Start: Unexpected Cytotoxicity Observed B Step 1: Calculate Max TFA Concentration in Your Assay A->B C Is [TFA] > 10 nM? B->C Compare to known cytotoxic levels D High Risk of TFA-induced Artifacts C->D Yes K Low Risk, but proceed with caution C->K No E Step 2: Run a TFA Control Experiment D->E F Does TFA control show toxicity? E->F G Confirmed: TFA is the cause F->G Yes L Investigate other causes: - Peptide solubility issues - Intrinsic peptide toxicity - Contamination F->L No H Solution 1: Reduce Peptide Stock Concentration (if final concentration allows) G->H I Solution 2: Perform TFA-HCl Salt Exchange (See Protocol Section) G->I J Solution 3: Purchase Peptide as HCl or Acetate Salt G->J

Caption: Troubleshooting logic for unexpected cytotoxicity.

Detailed Steps:

  • Calculate Final TFA Concentration: Assume a 1:1 molar ratio between your peptide and TFA. Use the molecular weight of your nociceptin TFA salt (often provided by the manufacturer, or use the peptide MW + 114 g/mol for TFA) to calculate the molarity of your stock solution. From this, determine the final molar concentration of TFA in your wells.

  • Run a TFA Control: This can be challenging as pure TFA is highly corrosive. A more practical control is to use a different peptide (known to be inert in your assay) that is also a TFA salt and test it at the same final TFA concentration.

  • Implement a Solution:

    • Dilute Further: If your experiment allows, make a more dilute primary stock solution to reduce the amount of TFA-containing solution added to your cells.

    • Perform Salt Exchange: For the most reliable results, remove the TFA by exchanging it for HCl. See the detailed protocol in Part 3.

    • Re-order the Peptide: If possible, purchase nociceptin as an acetate or HCl salt for future experiments.[15]

Issue 2: Poor Peptide Solubility or Precipitation in Media

Your nociceptin TFA salt does not dissolve well in your desired solvent or precipitates when diluted into cell culture medium.

Potential Causes:

  • Nociceptin has several basic amino acids (Arg, Lys) and can be challenging to dissolve.

  • The pH of the solvent may not be optimal.

  • Interaction with components in complex cell culture media.

Solutions:

  • Consult the Datasheet: Always start with the manufacturer's recommendations for solubility. Nociceptin is generally soluble in water or PBS.[1][3][16] Some datasheets suggest solvents like DMSO or DMF for higher concentrations.[3][17]

  • Use a Suitable Reconstitution Solvent:

    • Start with sterile, nuclease-free water to make a high-concentration stock (e.g., 1 mg/mL).[1]

    • If solubility in water is poor, a small amount of aqueous ammonia or acetic acid can help, but this may complicate your experiment.

    • For very hydrophobic peptides, DMSO is often used, but be mindful of the final DMSO concentration in your culture, as it is also cytotoxic.

  • Centrifuge Before Use: Before opening a new vial of lyophilized peptide, centrifuge it briefly to collect all the powder at the bottom.[16]

  • Check for Media Incompatibility: Before adding to cells, test the dilution of your stock solution in a small volume of your cell culture medium to see if precipitation occurs. If it does, you may need to adjust the stock concentration or the dilution method.

Issue 3: Reduced or No Biological Activity of Nociceptin

Nociceptin fails to elicit the expected downstream signaling response (e.g., calcium mobilization, inhibition of adenylyl cyclase).

Potential Causes:

  • Peptide Degradation: Improper storage of the lyophilized powder or stock solution.

  • TFA Interference: TFA may be altering the peptide's conformation or interfering with its binding to the NOP receptor.

  • Incorrect Peptide Concentration: Errors in weighing or calculation, or an inaccurate peptide content value from the manufacturer.

Solutions:

  • Verify Storage Conditions: Lyophilized peptides should be stored at -20°C or colder.[15][16] Once reconstituted, aliquot stock solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15][18]

  • Account for Peptide Content: Lyophilized peptide powders are not 100% peptide; they contain counter-ions (TFA) and bound water. The actual peptide content is often 70-90%. Use the net peptide content value provided on the Certificate of Analysis to calculate your stock solution concentration accurately.

  • Perform a Salt Exchange: If you suspect TFA is interfering with receptor binding, converting the peptide to the HCl or acetate salt form is the best course of action.[5][10][11]

  • Confirm Receptor Expression: Ensure the cell line you are using expresses a functional NOP receptor.

Nociceptin Signaling Pathway Overview

Nociceptin Nociceptin (Peptide) NOP_Receptor NOP Receptor (GPCR) Nociceptin->NOP_Receptor Binds G_Protein Gi/o Protein Activation NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates MAPK MAPK Pathway (e.g., ERK, p38) G_Protein->MAPK Activates cAMP ↓ cAMP Levels AC->cAMP Cellular_Response Modulation of Cellular Response (e.g., Pain, Neurotransmission) cAMP->Cellular_Response K_Channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channels->Ca_Channel K_Channel->Cellular_Response Ca_Channel->Cellular_Response MAPK->Cellular_Response

Caption: Simplified Nociceptin/NOP receptor signaling cascade.

Part 3: Key Experimental Protocols

This section provides step-by-step methodologies for critical procedures.

Protocol 1: Preparation of Nociceptin Stock Solution

Objective: To create an accurate and stable stock solution for use in cell culture assays.

Materials:

  • Lyophilized Nociceptin TFA salt

  • Sterile, nuclease-free water or DMSO (as per manufacturer's datasheet)

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Pre-calculation: Refer to the Certificate of Analysis for the batch-specific molecular weight and the net peptide content (%).

  • Equilibration & Centrifugation: Before opening, allow the vial to warm to room temperature to prevent condensation. Centrifuge the vial briefly (e.g., 20 seconds at ~5,000 x g) to ensure all lyophilized powder is at the bottom.

  • Reconstitution: Carefully add the required volume of sterile water (or other recommended solvent) to the vial to achieve a desired stock concentration (e.g., 1 mM). To calculate the required mass of peptide for a given stock solution volume and concentration, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Remember to adjust for net peptide content. For example, if the net peptide content is 80%, you will need to weigh out Mass / 0.80 of the powder.

  • Dissolution: Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent aggregation.

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots in low-protein-binding tubes. Store immediately at -20°C or -80°C.[18]

Protocol 2: TFA Removal via HCl Salt Exchange

Objective: To exchange the TFA counter-ion with the more biologically compatible chloride ion, minimizing experimental artifacts. This protocol is adapted from established methods.[7][12][19]

Materials:

  • Lyophilized Nociceptin TFA salt

  • High-purity water (e.g., Milli-Q)

  • 100 mM Hydrochloric acid (HCl) solution, sterile

  • Lyophilizer (freeze-dryer)

  • Liquid nitrogen

Procedure:

  • Initial Dissolution: Dissolve the peptide-TFA salt in high-purity water to a concentration of approximately 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to reach a final HCl concentration of 2-10 mM.

    • Expert Tip: A final concentration below 2 mM may result in incomplete exchange, while concentrations above 10 mM could risk modifying the peptide.[12][19]

  • Incubation: Let the solution stand at room temperature for 1-2 minutes.

  • Freezing: Flash-freeze the solution by immersing the vial in liquid nitrogen until it is completely solid.

  • Lyophilization: Lyophilize the frozen sample overnight, or until all solvent is removed and a dry powder remains.

  • Repeat Cycles: To ensure complete exchange, repeat the cycle of dissolving the peptide in 2-10 mM HCl, freezing, and lyophilizing at least two more times (for a total of three cycles).[19]

  • Final Product: After the final lyophilization, the peptide is in its HCl salt form and can be reconstituted as described in Protocol 1 for your experiments.

Data Summary: Impact of TFA on Cell Culture

TFA ConcentrationObserved EffectCell Type(s)Reference(s)
10 nM - 100 nMInhibition of cell proliferation/growthOsteoblasts, Chondrocytes[5][6][10][11]
> 10 nMPotential for experimental variability and artifactsGeneral recommendation for all cell types[5][6]
0.5 mM - 7.0 mMStimulation of cell growth and protein synthesisMurine Glioma Cells[5][6][13]

References

  • GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. [Link]

  • Ma, T. C., et al. (1994). Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells. PubMed. [Link]

  • Ardini, M., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. PMC. [Link]

  • Fairman, J. W., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. PubMed. [Link]

  • Jasiński, M., et al. (2021). The Role of Counter-Ions in Peptides—An Overview. PMC. [Link]

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Wieprecht, T., et al. (1999). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Semantic Scholar. [Link]

  • LifeTein. (2025). Should I Have TFA Removed from My Peptide? LifeTein. [Link]

  • Ruzza, C., et al. (2015). Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands. PMC. [Link]

  • Alowais, R., et al. (2022). Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. MDPI. [Link]

  • Camarda, V., et al. (2021). Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists. Frontiers in Pharmacology. [Link]

  • Scheringer, M., et al. (2024). The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). Environmental Science & Technology. [Link]

  • AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • Guerrini, R., et al. (2009). In vitro and in vivo pharmacological characterization of nociceptin/orphanin FQ tetrabranched derivatives. PMC. [Link]

  • Toll, L., et al. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PMC. [Link]

  • AmbioPharm. Which salt form should I choose for my peptide?[Link]

  • Amgicam. Nociceptin (trifluoroacetate salt). [Link]

  • GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. [Link]

  • Saraha, H., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI. [Link]

  • Malfacini, D., et al. (2019). Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13). PMC. [Link]

  • Brain, M. F., et al. (2022). A novel bioassay to detect Nociceptin/Orphanin FQ release from single human polymorphonuclear cells. PLOS One. [Link]

Sources

improving the shelf life of nociceptin trifluoroacetic acid salt aliquots

Author: BenchChem Technical Support Team. Date: April 2026

[style="filled,rounded", fontname="Arial", shape=box

Optimized reconstitution and aliquoting workflow for Nociceptin TFA salt to maximize shelf life.

  • Pepmic. "FAQ - PEPMIC: Peptide storage guidelines and TFA Salt Handling." Pepmic. URL: [Link]

  • Peptides.de. "FAQ: How do I store and handle peptides? (TFA Counterion Effects)." Peptides.de. URL: [Link]

  • Camarda et al. "In vitro and in vivo pharmacological characterization of nociceptin/orphanin FQ tetrabranched derivatives." NIH PMC. URL:[Link]

  • Guerrini et al. "Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide." PubMed. URL: [Link]

  • Wikipedia Contributors. "Nociceptin." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Kania et al. "RLN3/RXFP3 Signaling in the PVN Inhibits Magnocellular Neurons via M-like Current Activation and Contributes to Binge Eating Behavior." Journal of Neuroscience. URL:[Link]

Technical Support Center: A Guide to Reducing Non-Specific Binding of Nociceptin TFA Salt in Tissue Autoradiography

Author: BenchChem Technical Support Team. Date: April 2026

A Note from Your Senior Application Scientist

Welcome to the technical support center. As researchers, we pursue data that is both precise and reproducible. When working with peptide ligands like nociceptin, especially in its common trifluoroacetic acid (TFA) salt form, achieving a high signal-to-noise ratio in tissue binding assays can be challenging. Non-specific binding (NSB) is a frequent and frustrating obstacle, obscuring true receptor localization and leading to unreliable quantification.

This guide is designed with full editorial control to move beyond a simple checklist. It is structured to provide not just the "what" and "how," but the critical "why" behind each recommendation. We will dissect the dual challenges you face: the inherent properties of the nociceptin peptide and the often-underestimated interference from its TFA counter-ion. By understanding the underlying mechanisms of NSB, you can systematically troubleshoot your experiments, validate your protocols, and generate the high-quality data your research demands.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers encounter when facing high background in their nociceptin binding assays.

Q1: What exactly is non-specific binding (NSB) and why is it such a problem?

Q2: My nociceptin peptide is a TFA salt. What is that and how does it affect my experiment?

A2: Trifluoroacetic acid (TFA) is a chemical used during the synthesis and purification of most commercially available peptides.[4][5] As a result, the final lyophilized peptide is a salt, where the positively charged amino acids of nociceptin (like Arginine and Lysine) are neutralized by negatively charged TFA counter-ions.[6] These residual TFA ions are a significant problem because they can:

  • Alter the peptide's 3D structure , potentially affecting its ability to bind to the NOP receptor.[4]

  • Interfere with receptor-ligand interactions directly at the binding site.[4]

  • Exhibit cellular toxicity in certain assays, though this is less of a concern in fixed tissue slices.[5]

  • Increase non-specific interactions by altering the peptide's overall charge and hydrophobicity.[7]

For highly sensitive assays, considering a TFA-to-HCl salt exchange for your peptide stock is a worthwhile, though advanced, step.[4][6]

Q3: What is the very first thing I should check if I'm getting high background staining?

A3: Your blocking step. Inadequate or inappropriate blocking is the most common cause of high background.[3] Blocking works by saturating all potential non-specific binding sites on the tissue with an inert protein before you introduce the radiolabeled nociceptin.[2][8] If these sites aren't fully occupied, your ligand will stick to them. Review your blocking buffer composition (e.g., BSA concentration), incubation time, and temperature first.[2][9]

Q4: How do I measure non-specific binding and what is an "acceptable" level?

A4: Non-specific binding is measured experimentally on a parallel set of tissue slices. These "NSB" slides are incubated with the same concentration of your radiolabeled nociceptin plus a large excess (typically 1000-fold higher concentration) of a non-radiolabeled ("cold") competitor ligand.[1][10] This cold ligand saturates the specific NOP receptors, so any remaining radioactive signal is considered non-specific. An acceptable level of NSB is ideally less than 10-20% of the total binding signal. If your NSB is 50% or more of your total binding, your assay window is too narrow for reliable quantification.

Section 2: Systematic Troubleshooting Guide

Use this guide to diagnose and resolve specific issues you encounter in your experiments.

Problem Potential Cause Recommended Solution & Rationale
High & Uniform Background Inadequate Blocking Optimize Blocking: Increase the concentration of Bovine Serum Albumin (BSA) in your blocking buffer (test a range from 0.5% to 5% w/v). BSA is a cost-effective protein that physically adsorbs to reactive sites on the tissue and in the buffer, preventing the nociceptin ligand from binding non-specifically.[2][8] Also, consider increasing the blocking incubation time (e.g., from 30 minutes to 1-2 hours) at room temperature.[1][11]
Suboptimal Buffer Conditions Adjust Buffer Composition: 1. Increase Ionic Strength: Add NaCl (up to 150 mM) to your incubation and wash buffers. The salt ions shield electrostatic charges on both the peptide and the tissue, reducing charge-based non-specific interactions.[1][3][12] 2. Add a Detergent: Include a low concentration (0.05-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100. This disrupts low-affinity hydrophobic interactions, which are a major source of NSB for peptides.[3]
Ligand Concentration Too High Titrate Your Ligand: Non-specific binding is typically non-saturable. Using an excessively high concentration of your radiolabeled nociceptin will amplify the background signal. Perform a titration to find the lowest concentration that provides a robust specific signal.
Inconsistent or Irreproducible Results Peptide Degradation Use Protease Inhibitors: Tissue slicing releases endogenous proteases that can degrade your nociceptin peptide and its receptor.[13] Always add a broad-spectrum protease inhibitor cocktail to your incubation buffer immediately before use to protect the integrity of your reagents.[14]
Peptide Adsorption to Labware Use Appropriate Consumables: Peptides, especially hydrophobic ones, can adsorb to the walls of standard polypropylene tubes, leading to a lower effective concentration in your assay.[3][15][16] Use low-binding microcentrifuge tubes and pipette tips. Including a carrier protein like 0.1% BSA in your dilution buffer can also help prevent this loss.[3]
Endogenous Ligand Optimize Pre-incubation: Your tissue may contain endogenous nociceptin bound to the NOP receptors. A pre-incubation step (e.g., 15-30 minutes at room temperature) in buffer before adding the radioligand helps these endogenous ligands to dissociate, freeing up the receptors for your assay.[17][18]
High Signal in White Matter or Fatty Areas Hydrophobic ("Sticky") Interactions Optimize Wash Steps: Increase the number and duration of your ice-cold buffer washes after the incubation step.[10][17] Including a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer is particularly effective at removing ligands non-specifically bound to lipid-rich areas.[3]

Section 3: Core Experimental Protocols

These protocols are designed as self-validating systems to help you establish a robust and reproducible assay.

Protocol 3.1: Optimizing BSA Concentration in Your Assay Buffer

Objective: To empirically determine the optimal BSA concentration that yields the highest signal-to-noise ratio.

  • Prepare Buffers: Create a set of assay buffers (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA) containing a range of BSA concentrations: 0%, 0.1%, 0.5%, 1%, 2%, and 5% (w/v). Also, add a protease inhibitor cocktail to each buffer just before use.[13]

  • Prepare Tissue Slides: Use at least 12 tissue sections, dividing them into 6 groups (2 slides per group).

  • Pre-incubation: Pre-incubate all slides in a common buffer (e.g., 50 mM Tris-HCl) for 20 minutes at room temperature to wash away endogenous ligands.[18]

  • Incubation: For each BSA concentration, incubate one slide for "Total Binding" (radiolabeled nociceptin) and one for "Non-Specific Binding" (radiolabeled nociceptin + 1000-fold excess unlabeled nociceptin).

  • Wash and Dry: Wash all slides under identical, stringent conditions (e.g., 3 x 5-minute washes in ice-cold buffer).[17] Dry the slides under a cool stream of air.

  • Expose and Analyze: Expose slides to autoradiography film or a phosphor screen.[10] Quantify the signal for total and non-specific binding for each BSA concentration.

  • Calculate & Conclude: Calculate the specific binding (Total - NSB) for each condition. Choose the BSA concentration that provides the highest specific binding with the lowest non-specific binding.

Protocol 3.2: Standard In Vitro Receptor Autoradiography for Nociceptin

Objective: A reliable baseline protocol for visualizing NOP receptors in tissue slices.

  • Tissue Preparation: Using a cryostat, cut 14-20 µm thick sections of frozen tissue and thaw-mount them onto charged microscope slides. Store at -80°C until use.[10]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 0.5% BSA (or optimized concentration from Protocol 3.1), 150 mM NaCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.05% Tween-20, pH 7.4.

    • Radioligand Solution: Prepare your radiolabeled nociceptin TFA salt at the desired final concentration in Assay Buffer.

    • NSB Solution: Prepare the same radioligand solution, but also add a 1000-fold molar excess of unlabeled nociceptin.

    • Protease Inhibitors: Add a protease inhibitor cocktail to the Assay Buffer, Radioligand Solution, and NSB Solution immediately before use.

  • Pre-incubation: Bring slides to room temperature and let them dry for 15 minutes. Pre-incubate in Assay Buffer without ligand for 30 minutes at room temperature.[18]

  • Incubation: Drain the pre-incubation buffer from the slides.

    • For Total Binding slides, add the Radioligand Solution and incubate for 60-90 minutes at room temperature in a humidified chamber.

    • For Non-Specific Binding slides, add the NSB Solution and incubate under the same conditions.[10]

  • Washing: Terminate the incubation by immersing the slides in a series of washes to remove unbound ligand:

    • Wash 1: 2 minutes in ice-cold Wash Buffer.

    • Wash 2: 2 minutes in ice-cold Wash Buffer.

    • Wash 3: 30 seconds in ice-cold distilled water (to remove buffer salts).[17]

  • Drying: Quickly dry the slides under a stream of cool, dry air. Avoid heat, as it can cause diffusion of the ligand.

  • Exposure: Place the dried slides in an X-ray cassette with autoradiography film or against a phosphor screen. Expose at -80°C.[10] Exposure time will vary depending on the isotope and receptor density (from days to weeks).

  • Analysis: Develop the film or scan the screen. Quantify the optical density in regions of interest. Calculate specific binding by subtracting the NSB signal from the Total Binding signal.[18]

Section 4: Visualizations and Scientific Context

Understanding the underlying biology and experimental design is key to effective troubleshooting.

NOP Receptor Signaling Pathway

Nociceptin/Orphanin FQ (N/OFQ) binds to the NOP receptor, a G protein-coupled receptor (GPCR).[19][20] This activation primarily engages the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase (decreasing cAMP levels) and the inhibition of voltage-gated calcium channels. It also promotes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[21][22]

NOP_Signaling NOFQ Nociceptin (N/OFQ) NOPR NOP Receptor (GPCR) NOFQ->NOPR G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Produces Ca_influx Ca2+ Influx VGCC->Ca_influx Allows K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Allows

Caption: Simplified NOP receptor signaling cascade.

Experimental Workflow for Quantitative Autoradiography

This workflow illustrates the critical parallel processing required to accurately determine specific receptor binding.

Autoradiography_Workflow cluster_incubation Incubation Step Start Tissue Sectioning (Cryostat) Preincubation Pre-incubation (Remove Endogenous Ligands) Start->Preincubation Total_Bind Total Binding (Radioligand only) Preincubation->Total_Bind NSB Non-Specific Binding (NSB) (Radioligand + Excess Cold Ligand) Preincubation->NSB Washes Stringent Washes (Ice-Cold Buffer) Total_Bind->Washes NSB->Washes Drying Drying (Cool Air Stream) Washes->Drying Exposure Exposure (Film or Phosphor Screen) Drying->Exposure Quant_Total Quantify Total Signal Exposure->Quant_Total Quant_NSB Quantify NSB Signal Exposure->Quant_NSB Analysis Calculate Specific Binding (Total - NSB) Quant_Total->Analysis Quant_NSB->Analysis

Caption: Workflow for determining specific ligand binding.

References

  • Yadav, S., et al. (2020). BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: a perspective study on mechanism of BSA blocking in common ELISA protocols. RSC Advances. [Link]

  • Xie, J. Y., et al. (2013). Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor... Frontiers in Neuroscience. [Link]

  • What's the role of BSA/Milk as blocking agents?? (2015, August 5). ResearchGate. [Link]

  • Xie, J. Y., et al. (2013). Cellular mechanisms of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor regulation and heterologous regulation by N/OFQ. PubMed. [Link]

  • High-vagal, A., et al. (2017). Nociceptin/orphanin FQ peptide receptor mediates inhibition of N-type calcium currents in vestibular afferent neurons of the rat. Journal of Neurophysiology. [Link]

  • Devarakonda, K., et al. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. Journal of Visualized Experiments. [Link]

  • Autoradiographic Techniques for Tissue Receptor Visualization. (2024, May 28). J-STAGE. [Link]

  • Toll, L., et al. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews. [Link]

  • Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. (2025, August 11). MDPI. [Link]

  • Should I Have TFA Removed from My Peptide? (2025, July 10). LifeTein. [Link]

  • Significant impact of consumable material and buffer composition for low-cell number proteomic sample preparation. (2025). ChemRxiv. [Link]

  • Gabelle, M., et al. (2025, February 11). SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION. Analytical Chemistry. [Link]

  • Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex. (2013). PMC. [Link]

  • Autoradiography. (2025, July 31). Forschungszentrum Jülich. [Link]

  • L'Abbate, A., et al. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PMC. [Link]

  • Protease Inhibitors: Ways to Choose Them and Use Them. (2015, November 10). Biocompare. [Link]

  • Gabelle, M., et al. (2025, December 23). SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION. ORBi. [Link]

  • Aibara, S., et al. (2024, December 22). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. Analytical Chemistry. [Link]

  • In Vitro Autoradiography. (2025, August 6). ResearchGate. [Link]

  • Davenport, A. P., & Kuc, R. E. (2000). Radioligand binding assays and quantitative autoradiography of endothelin receptors. Methods in Molecular Biology. [Link]

  • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. (2019, March 18). Regeneron. [Link]

  • Why do I need a protease inhibitor? (2015, August 28). G-Biosciences. [Link]

  • Protease Inhibitors 101: Best Practices for Use in the Lab. (2025, June 2). Bitesize Bio. [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020, December 10). Nicoya Lifesciences. [Link]

  • Stevens, D. L., et al. (2018). Interactions between the Nociceptin and Toll-like Receptor Systems. PMC. [Link]

  • Vegt, E., et al. (2008). Reducing Renal Uptake of Radiolabeled Peptides Using Albumin Fragments. Journal of Nuclear Medicine. [Link]

  • L'Abbate, A., et al. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI. [Link]

Sources

stabilizing nociceptin trifluoroacetic acid salt at room temperature during experiments

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide critical to a diverse range of biological processes, including pain, anxiety, and feeding behaviors.[1][2] It is the endogenous ligand for the Nociceptin receptor (NOP), a G protein-coupled receptor with a distinct pharmacology from classical opioid receptors.[3][4] Researchers are frequently supplied with N/OFQ as a trifluoroacetic acid (TFA) salt, a byproduct of its synthesis and HPLC purification.[5][6]

While essential for producing high-purity peptides, residual TFA can be a significant confounding variable, impacting everything from solution pH and peptide secondary structure to direct cytotoxicity in cell-based assays.[7][8] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand and mitigate the stability challenges of N/OFQ TFA salt, particularly during experimental procedures at room temperature.

Understanding the Instability: Core Challenges

The stability of your N/OFQ TFA salt solution on the lab bench is not guaranteed. Several factors can compromise the peptide's integrity and biological activity. Understanding these factors is the first step toward robust and reproducible experimental design.

  • Peptide Degradation Pathways: Like many peptides, N/OFQ is susceptible to chemical degradation. Sequences containing residues like Cysteine, Methionine, or Tryptophan are particularly prone to oxidation.[9][10] Furthermore, repeated freeze-thaw cycles can physically damage the peptide, leading to aggregation and loss of function.[10]

  • The Impact of Trifluoroacetic Acid (TFA): TFA is a strong acid (pKa ~0.23) that remains as a counter-ion to positively charged residues (like Lysine and Arginine, which are abundant in N/OFQ) after purification.[5][11][12] This residual TFA is not inert and can cause several issues:

    • Cytotoxicity: TFA can be cytotoxic, even at low concentrations, potentially inhibiting cell proliferation and interfering with viability assays.[5][8][13]

    • Altered Bioactivity: The TFA salt form of a peptide can be less effective at stimulating cellular responses compared to its hydrochloride (HCl) or acetate salt counterparts.[7]

    • Structural Changes: TFA's tight binding to cationic residues can alter the peptide's secondary structure, solubility, and propensity to aggregate.[5]

    • Assay Interference: The acidity of TFA can lower the pH of your stock solution, potentially denaturing pH-sensitive proteins or interfering with receptor-ligand binding studies.[5][8]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered when working with Nociceptin TFA salt at room temperature.

Q1: My N/OFQ solution was left on the bench for a few hours and now my assay results are inconsistent. What happened?

A1: Peptide solutions are inherently less stable than their lyophilized form, and room temperature accelerates degradation.[14] The lower the concentration, the more unstable the solution becomes.[14] Several things could have occurred:

  • Chemical Degradation: The peptide may have begun to oxidize or hydrolyze.

  • Adsorption: Peptides can adsorb to the surface of glass or plastic vials, reducing the effective concentration in your solution.

  • Bacterial Contamination: If prepared in non-sterile buffer/water, microbial growth can rapidly degrade the peptide.[14]

Solution: Always prepare fresh working solutions for each experiment from a properly stored, concentrated stock.[14] If a solution must be kept for a short period, it should be kept on ice.[14] For any leftover solution, re-lyophilization is recommended for longer-term storage over refreezing.[14]

Q2: What is the best solvent to dissolve and dilute N/OFQ TFA salt for my experiment?

A2: The choice of solvent is critical and depends on the peptide's properties and your experimental system. N/OFQ is a highly basic peptide (theoretical pI ≈ 12.41), which guides the dissolution strategy.[12][15]

  • Step 1 (Initial Dissolution): Start with sterile, distilled water.[14][15] Given N/OFQ's basic nature, it should be soluble in water. If solubility is an issue, which is unlikely for N/OFQ, a small amount of 10-25% acetic acid can be used.[16]

  • Step 2 (For Hydrophobic Peptides - General Advice): For highly hydrophobic peptides (not N/OFQ), initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile is necessary before slowly adding the aqueous buffer.[17]

  • Working Solution: The final working solution should be made in your specific experimental buffer (e.g., PBS, TRIS, HBSS) at the desired concentration.[14]

Key Considerations:

  • DMSO: While excellent for dissolving many peptides, DMSO can be problematic for sequences containing Cysteine or Methionine due to oxidation.[15] It can also interfere with certain biological assays.[15]

  • Final Concentration: Always add the concentrated peptide stock to your buffer dropwise while vortexing gently to avoid precipitation.

Q3: How long can I keep my N/OFQ working solution at room temperature?

A3: This is a critical question. The stability of peptide solutions at room temperature is very limited. As a best practice, solutions should be used immediately after preparation.[14] If temporary storage is unavoidable, keep the solution on ice and use it within a few hours. Storing peptide solutions for prolonged periods, even frozen, is not recommended.[9][18]

Q4: I'm seeing unexpected or inhibited responses in my cell culture assay. Could the TFA be the culprit?

A4: Absolutely. This is a well-documented phenomenon.[7][8] Residual TFA can be cytotoxic and alter cell proliferation, leading to misinterpretation of the peptide's true biological activity.[5][13]

Troubleshooting Steps:

  • Run a Vehicle Control: Test the effect of a TFA solution (at the same concentration expected in your peptide solution) on your cells to assess its direct impact.[19]

  • Consider TFA Exchange: For sensitive applications like cell-based assays or in vivo studies, it is highly recommended to exchange the TFA counter-ion for a more biocompatible one, like hydrochloride (HCl) or acetate.[8][19] This can be done via repeated lyophilization with a dilute HCl solution.[11][19]

Q5: My peptide won't dissolve in the recommended buffer. What should I do?

A5: First, ensure you have allowed the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial.[9][17] This prevents condensation from introducing moisture, which can affect stability and weighing accuracy.[9] If solubility is still an issue:

  • Sonication: Gentle sonication in a water bath can help break up larger particles and facilitate dissolution. Avoid excessive warming.[9][18]

  • pH Adjustment: Since N/OFQ is basic, slightly lowering the pH with a dilute acid like acetic acid can improve solubility.[18] Conversely, acidic peptides may require a basic solvent like 0.1% aqueous ammonia.[9]

Protocols and Best Practices

Table 1: Key Parameters for Handling Nociceptin TFA Salt
ParameterRecommendationRationale & Impact on Stability
Storage (Lyophilized) Store at -20°C or -80°C in a tightly sealed container with a desiccant.[10][16]Prevents degradation from moisture, oxidation, and chemical breakdown. Stable for years under these conditions.[18]
Reconstitution Solvent Start with sterile, high-purity water. If needed, use a dilute acid (e.g., 10% acetic acid).[14][16]N/OFQ is a basic peptide and should readily dissolve in neutral or slightly acidic solutions.
Working Temperature Prepare solutions on ice and use immediately. Avoid leaving at room temperature.[14]Room temperature significantly accelerates all forms of peptide degradation.
Solution Storage Avoid long-term storage in solution. Aliquot stock solutions to minimize freeze-thaw cycles.[10]Repeated freezing and thawing physically stress the peptide, leading to aggregation and degradation.[10]
pH of Working Buffer Use sterile buffers at a pH of 5-7.[10][14]A slightly acidic to neutral pH range generally offers the best stability for most peptides in solution.
Light Exposure Protect solutions from direct light.[14]Many peptides are light-sensitive and can degrade upon exposure.
TFA-Sensitive Assays Consider performing a TFA-to-HCl salt exchange for all cell-based or in vivo work.[8]Residual TFA can be cytotoxic and interfere with biological assays, confounding results.[5][7]
Protocol 1: Reconstitution of Lyophilized N/OFQ TFA Salt

This protocol details the steps for preparing a concentrated stock solution.

  • Equilibrate: Allow the sealed vial of lyophilized N/OFQ to warm to room temperature in a desiccator for at least 20-30 minutes.[9][17]

  • Weigh: Briefly centrifuge the vial to collect all powder at the bottom. Weigh the desired amount quickly in a clean environment.[10]

  • Solvent Addition: Add the appropriate volume of sterile, distilled water to the vial to create a stock solution (e.g., 1 mg/mL or 1 mM).

  • Dissolution: Gently vortex or sonicate the solution until the peptide is fully dissolved.[18] Visually inspect for any particulates.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots in low-protein-binding tubes.[10]

  • Storage: Flash-freeze the aliquots and store them at -20°C or preferably -80°C.[16]

Protocol 2: TFA to HCl Salt Exchange (for Sensitive Applications)

This procedure replaces the potentially problematic TFA counter-ion with chloride.[11][19]

  • Dissolution: Dissolve the N/OFQ-TFA salt in high-purity water to a concentration of approximately 1 mg/mL.[19]

  • Acidification: Add a 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 10 mM.[11][19] This concentration has been shown to be effective without compromising peptide integrity.[11]

  • Freeze: Rapidly freeze the solution using liquid nitrogen or a dry ice bath.[19]

  • Lyophilize: Lyophilize the frozen solution overnight until all liquid is removed.

  • Repeat: To ensure complete exchange, repeat the cycle of re-dissolving in 10 mM HCl, freezing, and lyophilizing at least two more times.[11][19]

  • Final Product: The resulting lyophilized powder is the N/OFQ HCl salt, which can be reconstituted as described in Protocol 1 for experimental use.

Visual Experimental Workflows

Diagram 1: N/OFQ Handling Workflow

This diagram illustrates the critical path from receiving the lyophilized peptide to its use in an experiment, emphasizing stability checkpoints.

G cluster_prep Preparation & Storage cluster_exp Experimental Use cluster_tfa_exchange Optional: For Sensitive Assays Lyophilized Lyophilized N/OFQ TFA Salt (Store at -80°C) Equilibrate Equilibrate to RT in Desiccator Lyophilized->Equilibrate Reconstitute Reconstitute in Sterile H2O (Create Stock Solution) Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot TFA_Exchange Perform TFA to HCl Salt Exchange Protocol Reconstitute->TFA_Exchange If needed Store Store Aliquots at -80°C Aliquot->Store Thaw Thaw Single Aliquot on Ice Store->Thaw Start of Experiment Dilute Prepare Working Solution in Assay Buffer Thaw->Dilute Use Use Immediately in Experiment Dilute->Use Discard Discard Unused Working Solution Use->Discard Reconstitute_HCl Reconstitute HCl Salt (Proceed to Aliquot) TFA_Exchange->Reconstitute_HCl Reconstitute_HCl->Aliquot

Caption: Workflow for handling Nociceptin TFA salt from storage to use.

Diagram 2: Troubleshooting Experimental Failures

This flowchart provides a logical path for diagnosing issues that may arise from improper handling of N/OFQ TFA salt.

G Start Inconsistent or No Biological Effect Observed Check_Age Was the working solution prepared fresh today? Start->Check_Age Check_Temp Was the solution kept on ice or at RT? Check_Age->Check_Temp Yes Action_Fresh Action: Prepare a fresh solution immediately before use. Check_Age->Action_Fresh No Check_TFA Is the assay cell-based or in-vivo? Check_Temp->Check_TFA On Ice Action_Ice Action: Always keep solutions on ice during experiments. Check_Temp->Action_Ice At RT Check_Sol Did the peptide dissolve completely? Check_TFA->Check_Sol No (e.g., binding assay) Action_Exchange Problem: Potential TFA cytotoxicity. Action: Perform TFA/HCl exchange. Check_TFA->Action_Exchange Yes Action_Sol Action: Review solubility protocol. Try gentle sonication or pH adjustment. Check_Sol->Action_Sol No Success Re-run Experiment Check_Sol->Success Yes Action_Fresh->Success Action_Ice->Success Action_Exchange->Success Action_Sol->Success

Caption: Decision tree for troubleshooting N/OFQ experimental issues.

References

  • LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide? [Online]. Available: [Link]

  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. [Online]. Available: [Link]

  • Wessig, M., et al. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PMC. [Online]. Available: [Link]

  • Radaelli, A., et al. (2022, August 29). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. PMC. [Online]. Available: [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. [Online]. Available: [Link]

  • Schafer-N. (n.d.). Peptide synthesis and handling. [Online]. Available: [Link]

  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide? [Online]. Available: [Link]

  • NovoPro Bioscience Inc. (n.d.). Orphanin FQ, (Nociceptin) peptide. [Online]. Available: [Link]

  • GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. [Online]. Available: [Link]

  • Grepioni, F., et al. (2018, June 22). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. ACS Publications. [Online]. Available: [Link]

  • MDPI. (2021, November 30). Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders. [Online]. Available: [Link]

  • Thompson, K. J., et al. (n.d.). Structure of the Nociceptin/Orphanin FQ Receptor in Complex with a Peptide Mimetic. PMC. [Online]. Available: [Link]

  • Ruzza, C., et al. (2025, September 26). Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands. ACS Publications. [Online]. Available: [Link]

  • Saviano, M., et al. (2002, September 15). Solution structure of nociceptin peptides. PubMed. [Online]. Available: [Link]

  • Toll, L., et al. (n.d.). The Biology of Nociceptin/Orphanin FQ (N/OFQ) Related to Obesity, Stress, Anxiety, Mood, and Drug Dependence 1. PMC. [Online]. Available: [Link]

  • STAR Protocols. (n.d.). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. PMC. [Online]. Available: [Link]

  • Morgan, M. M., et al. (n.d.). Actions of nociceptin/orphanin FQ and other prepronociceptin products on rat rostral ventromedial medulla neurons in vitro. PMC. [Online]. Available: [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. [Online]. Available: [Link]

Sources

Validation & Comparative

Nociceptin (Orphanin FQ) Salt Forms: A Comprehensive Stability and Performance Guide (TFA vs. Acetate)

Author: BenchChem Technical Support Team. Date: April 2026

Nociceptin, also known as Orphanin FQ, is a 17-amino acid neuropeptide (FGGFTGARKSARKLANQ) that serves as the endogenous ligand for the nociceptin opioid (NOP) receptor[1]. In preclinical drug development and neuropharmacology, the choice of peptide counterion is frequently overlooked, yet it fundamentally dictates both the physicochemical stability and the biological validity of the assay. This guide objectively compares the trifluoroacetic acid (TFA) salt and the acetate salt forms of Nociceptin, detailing the causality behind their performance differences and providing validated protocols for salt exchange.

The Mechanistic Impact of Counterions on Nociceptin

During standard Solid-Phase Peptide Synthesis (SPPS), peptides are cleaved from the resin using strong acid cocktails (predominantly TFA). Subsequent purification via reverse-phase HPLC utilizes TFA as an ion-pairing agent in the mobile phase[2]. Consequently, custom Nociceptin is synthesized by default as a TFA salt.

The Stoichiometric Burden: Nociceptin possesses five basic sites (two Arginines, two Lysines, and the N-terminal amine). In its TFA salt form, up to five TFA molecules strongly associate with a single peptide molecule. With a free base molecular weight of ~1809 Da, the addition of five TFA molecules (~570 Da) means that TFA can constitute nearly 24% of the total lyophilized mass.

While TFA salts yield excellent chemical stability in dry powder form, they introduce severe biological artifacts in solution. TFA is a strong acid (pKa ~0) that can drastically lower the pH of unbuffered assay media. Furthermore, TFA counterions have been shown to be 5–30% more cytotoxic than acetate salts, suppressing cellular proliferation and confounding readouts in sensitive in vivo and cell-based assays[3][4].

Conversely, the acetate salt form utilizes a physiologically compatible, weak acid (pKa = 4.5). Acetate salts eliminate off-target cytotoxicity, maintain physiological osmolarity and pH upon reconstitution, and often yield a superior, more uniform lyophilized cake[5].

Comparative Stability and Performance Data

The following table synthesizes the quantitative and qualitative differences between Nociceptin TFA and Acetate salts to guide your experimental design.

ParameterNociceptin TFA SaltNociceptin Acetate Salt
Counterion Toxicity High (Cytotoxic in μM ranges)Negligible (Physiologically compatible)
Lyophilized Stability (-20°C) Excellent (>24 months)Excellent (>24 months)
Solution pH (Unbuffered) Acidic (can drop below pH 4)Near Physiological (pH 5.5 - 7.0)
Hygroscopicity High (Prone to deliquescence)Moderate (Forms stable lyophilized cakes)
In Vivo Suitability Poor (Risk of localized inflammation)Excellent (Industry standard for assays)
Production Cost Baseline (Default SPPS output)Higher (Requires secondary ion exchange)

Nociceptin Signaling and the Interference of TFA

To understand why counterion selection is critical, we must look at the NOP receptor signaling cascade. Nociceptin binding to the NOP receptor (a Gi/o-coupled GPCR) inhibits adenylate cyclase and modulates ion channels (inhibiting calcium channels and activating potassium channels)[1]. If the TFA salt is used, the localized acidification and inherent cytotoxicity of the TFA molecules can independently alter ion channel gating and induce cellular stress, masking the true GPCR-mediated response.

G cluster_0 Nociceptin Salt Forms & Biological Impact TFA Nociceptin TFA Salt TFA_Tox Off-Target Cytotoxicity & pH Alteration TFA->TFA_Tox NOP NOP Receptor (Gi/o) TFA->NOP Acetate Nociceptin Acetate Salt Acetate->NOP Confounded Confounded Assay Data TFA_Tox->Confounded cAMP ↓ cAMP Production NOP->cAMP IonChan ↓ Ca2+ & ↑ K+ Channels NOP->IonChan Valid Valid Physiological Response cAMP->Valid IonChan->Valid

Figure 1: Impact of Nociceptin salt forms on NOP receptor signaling and assay validity.

Experimental Protocol: TFA to Acetate Salt Exchange & Validation

Because Nociceptin contains multiple highly basic residues, simple lyophilization with acetic acid is often insufficient to displace tightly bound TFA. A preparative HPLC method using a volatile ammonium acetate buffer is the self-validating standard for achieving <1% residual TFA.

Step-by-Step Methodology:

  • Column Equilibration : Equilibrate a preparative C18 reverse-phase HPLC column with 5 column volumes (CV) of 0.1 M Ammonium Acetate buffer (pH 6.5).

  • Peptide Loading : Dissolve the Nociceptin TFA salt in a minimal volume of 0.1 M Ammonium Acetate and load it onto the column.

  • Ion Exchange Wash : Wash the column with 3–5 CV of 0.1 M Ammonium Acetate. Causality: The high concentration of acetate ions outcompetes the TFA ions bound to the peptide's basic residues, effectively washing the TFA into the waste stream.

  • Elution : Elute the Nociceptin using a linear gradient of Acetonitrile (0-60%) in water, with both solvents containing 0.1% Acetic Acid.

  • Lyophilization : Pool the fractions containing pure Nociceptin and lyophilize. The volatile ammonium acetate and acetic acid sublimate during freeze-drying, leaving a highly pure Nociceptin Acetate cake.

  • Validation (Capillary Electrophoresis) : Confirm the success of the exchange using Capillary Electrophoresis (CE) with indirect UV detection, which can simultaneously quantify residual TFA and acetate in synthetic peptide samples like Orphanin FQ[6]. A successful exchange will show >98% Acetate and <1% TFA by weight.

Conclusion

While Nociceptin TFA salt is a chemically stable and cost-effective intermediate for analytical chemistry, it is fundamentally unsuited for rigorous biological assays due to its stoichiometric toxicity and pH-altering properties. Transitioning to the Nociceptin acetate salt ensures physiological compatibility, safeguarding the integrity of in vitro and in vivo experimental data.

References

  • AmbioPharm. "Which salt form should I choose for my peptide?" Source: ambiopharm.com. URL: 2

  • Rapid Research Products. "Raw Peptides vs. Lyophilized Peptides as Acetate Salts." Source: rapidresearchproducts.com. URL: 5

  • National Institutes of Health. "Formulation Composition and Process Affect Counterion for CSP7 Peptide." Source: nih.gov. URL: 3

  • Moore, J. V., et al. "Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery." Source: Faraday Discussions (RSC Publishing). URL: 4

  • National Institutes of Health. "Capillary electrophoretic determination of acetic acid and trifluoroacetic acid in synthetic peptide samples." Source: nih.gov. URL: 6

  • National Institutes of Health. "Blockade of Nociceptin/Orphanin FQ Transmission Attenuates Symptoms and Neurodegeneration Associated with Parkinson's Disease." Source: nih.gov. URL: 1

Sources

comparing nociceptin trifluoroacetic acid salt to synthetic NOP agonists

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate nociceptin/orphanin FQ (NOP) receptor agonist is a critical decision that dictates the pharmacokinetic validity and translational relevance of your assay. The endogenous ligand, Nociceptin (N/OFQ), is universally utilized in its trifluoroacetic acid (TFA) salt form for baseline in vitro characterization. However, the evolution of synthetic non-peptide NOP agonists—such as Ro 64-6198, AT-121, and Cebranopadol—has fundamentally expanded our ability to probe this system in vivo.

This guide provides an objective, mechanistically grounded comparison between Nociceptin TFA salt and synthetic NOP agonists, complete with self-validating experimental protocols to ensure rigorous assay design.

The Chemical Reality: Nociceptin TFA Salt vs. Synthetic Agonists

Nociceptin Trifluoroacetic Acid (TFA) Salt Nociceptin is a 17-amino acid endogenous peptide. Commercially and in the laboratory, it is almost exclusively supplied as a TFA salt.

  • The Causality of the Salt Form: During solid-phase peptide synthesis (SPPS), trifluoroacetic acid is required to cleave the peptide from the synthesis resin and remove protecting groups. Leaving the peptide as a TFA salt drastically enhances its solubility in aqueous assay buffers, making it the gold standard for establishing in vitro baseline receptor affinities 1[1]. However, its peptidic nature makes it highly susceptible to rapid proteolytic degradation and prevents it from crossing the blood-brain barrier (BBB), rendering it ineffective for systemic in vivo administration 2[2].

The Synthetic Evolution To bypass these pharmacokinetic limitations, researchers engineered synthetic small-molecule agonists:

  • Ro 64-6198: A highly selective, non-peptide NOP agonist. It provides full agonist efficacy comparable to Nociceptin but possesses the lipophilicity required to cross the BBB, making it ideal for central nervous system (CNS) behavioral models 3[3].

  • AT-121: A rationally designed bifunctional partial agonist targeting both NOP and the mu-opioid (MOP) receptor. Co-activation of NOP mitigates the respiratory depression and abuse liability classically associated with MOP activation 4[4].

  • Cebranopadol: A potent, mixed full agonist at NOP, MOP, KOP, and DOP receptors, demonstrating profound analgesia in clinical trials with a favorable safety profile 5[5].

NOP_Signaling Agonist NOP Agonist (Nociceptin/Synthetic) Receptor NOP Receptor (Gi/o Coupled) Agonist->Receptor Binds G_alpha Gαi/o Subunit Receptor->G_alpha Activates G_beta_gamma Gβγ Subunits Receptor->G_beta_gamma Dissociates Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits GIRK GIRK Channels (Activated) G_beta_gamma->GIRK Opens cAMP cAMP Production (Inhibited) Adenylyl_Cyclase->cAMP Decreases

Figure 1: Canonical NOP receptor signaling pathway via Gi/o protein activation.

Quantitative Benchmarking

When transitioning from Nociceptin TFA to a synthetic alternative, researchers must account for differences in binding affinity ( Ki​ ) and functional potency ( EC50​ ). The table below consolidates representative in vitro data to guide dose-response planning.

CompoundStructural ClassNOP Binding Affinity ( Ki​ , nM)NOP Functional Potency ( EC50​ , nM)Receptor Selectivity Profile
Nociceptin TFA Salt Endogenous Peptide0.1 – 0.50.17 – 0.29Highly selective for NOP over MOP/KOP/DOP
Ro 64-6198 Synthetic Non-Peptide2.510.5 – 25.6Selective NOP agonist (~100-fold over MOP)
AT-121 Synthetic Non-Peptide3.735.0Bifunctional NOP/MOP partial agonist
Cebranopadol Synthetic Non-Peptide0.913.0Mixed NOP/MOP/KOP/DOP full agonist

Note: Functional potency ( EC50​ ) is typically derived from [35S]GTPγS binding assays or cAMP inhibition assays in CHO or HEK293 cells expressing human NOP receptors.

Self-Validating Experimental Protocols: [35S]GTPγS Binding Assay

To objectively compare the efficacy of Nociceptin TFA against synthetic agonists, the [35S]GTPγS binding assay is the gold-standard functional readout. This protocol is designed as a self-validating system, ensuring that signal-to-noise ratios are strictly driven by agonist-receptor interactions 5[5].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing the hNOP receptor in 50 mM HEPES buffer (pH 7.4). Centrifuge and resuspend the membrane pellet.

  • Assay Buffer Formulation: Prepare a buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2​ , 1 mM EDTA, 1 mM DTT, and 10 µM GDP .

    • The Causality of GDP: Why add Guanosine Diphosphate (GDP)? GDP competes with the radiolabeled [35S]GTPγS for basal, unoccupied G-protein binding sites. By saturating these basal sites, GDP artificially suppresses background noise. This ensures that any measured [35S]GTPγS binding is strictly the result of agonist-induced receptor activation, validating the specific signal.

  • Incubation: Incubate 10 µg of membrane protein with 0.4 nM [35S]GTPγS and varying concentrations of the test agonist (e.g., Nociceptin TFA or Ro 64-6198) for 45 minutes at 25°C.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash immediately with ice-cold buffer .

    • The Causality of Ice-Cold Washing: The rapid drop in temperature kinetically freezes the receptor-G-protein complex. This prevents the dissociation of the bound [35S]GTPγS during the physical stress of vacuum filtration, ensuring quantitative accuracy.

  • Quantification: Measure bound radioactivity using liquid scintillation counting.

GTPgS_Workflow Prep 1. Membrane Prep Homogenize CHO-hNOP cells Store at -80°C Incubate 2. Incubation Add GDP, [35S]GTPγS, and Agonist (45 min) Prep->Incubate Filter 3. Filtration Rapid vacuum filtration Wash with ice-cold buffer Incubate->Filter Measure 4. Quantification Liquid Scintillation Counting Filter->Measure

Figure 2: Step-by-step self-validating workflow for the[35S]GTPγS binding assay.

Decision Matrix: Selecting the Right Agonist

The choice between Nociceptin TFA and a synthetic analog should be dictated entirely by the experimental architecture:

Agonist_Selection Goal Experimental Goal InVitro In Vitro Receptor Characterization Goal->InVitro InVivoSel In Vivo Selective NOP Activation Goal->InVivoSel InVivoMix In Vivo Bifunctional (NOP/MOP) Analgesia Goal->InVivoMix Nociceptin Nociceptin TFA Salt (Endogenous Baseline) InVitro->Nociceptin Ro64 Ro 64-6198 (High BBB Permeability) InVivoSel->Ro64 AT121 AT-121 / Cebranopadol (Reduced Respiratory Depression) InVivoMix->AT121

Figure 3: Decision matrix for selecting NOP agonists based on experimental goals.

References

  • BenchChem. "A Comparative Guide to Synthetic NOP Receptor Agonists:[Arg14,Lys15]Nociceptin and Beyond." Benchchem.com.
  • Journal of Medicinal Chemistry. "Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist Ro 64-6198.
  • MDPI.
  • National Institutes of Health.
  • Tris Pharma. "Cebranopadol: A Novel Potent Analgesic Nociceptin/Orphanin FQ Peptide and Opioid Receptor Agonist." TrisPharma.com.

Sources

A Researcher's Guide to Validating Nociceptin Trifluoroacetic Acid Salt Specificity Using NOP Knockout Mice

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of G-protein coupled receptor (GPCR) pharmacology, establishing the specificity of a ligand for its receptor is the bedrock of reliable and translatable research. This is particularly critical for the Nociceptin/Orphanin FQ (N/OFQ) system, a key modulator of pain, anxiety, and reward.[1] The endogenous ligand, N/OFQ, a 17-amino acid neuropeptide, exerts its effects through the Nociceptin Opioid Peptide (NOP) receptor.[2][3] While structurally related to classical opioid receptors, the NOP receptor is pharmacologically distinct, with endogenous opioid peptides generally failing to bind or activate it.[4]

This guide provides an in-depth, experience-driven comparison of how to rigorously validate the in-vivo specificity of Nociceptin Trifluoroacetic Acid Salt, a common commercially available form of the peptide.[5] We will move beyond a simple protocol listing to explain the causality behind experimental design, emphasizing the use of NOP receptor knockout (KO) mice as the definitive tool for confirmation.

The Imperative of Specificity: Why Knockout Models are the Gold Standard

While in-vitro binding assays provide initial evidence of ligand-receptor interaction, they cannot fully predict the complex physiological outcomes in a living organism. Off-target effects, metabolic instability, and engagement with unpredicted pathways can confound results. The use of a knockout animal, where the gene encoding the target receptor is deleted, provides an unparalleled system for validation.[6][7] If a compound's effect is truly mediated by the target receptor, its administration should produce a clear phenotype in wild-type (WT) animals, an effect that is completely absent in their knockout littermates.[8] Studies in NOP knockout mice have been instrumental in delineating the role of the N/OFQ system in various physiological processes, including pain modulation and learning.[6][9]

The NOP Receptor Signaling Cascade

Understanding the downstream pathway of NOP activation is crucial for designing appropriate functional assays. Upon binding of an agonist like N/OFQ, the NOP receptor primarily couples to inhibitory G-proteins (Gi/o).[10] This initiates a cascade of intracellular events including the inhibition of adenylyl cyclase (reducing cAMP levels), modulation of calcium and potassium channel conductance, and activation of various kinase pathways like ERK1/2.[3][4] These molecular events ultimately lead to changes in neuronal excitability and function.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_Protein Gi/o Protein NOP->G_Protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Channel K⁺ Channel K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Nociceptin Nociceptin (N/OFQ) Nociceptin->NOP Binds G_Protein->AC Inhibits G_Protein->Ca_Channel Inhibits G_Protein->K_Channel Activates Neuronal_Activity ↓ Neuronal Activity Ca_Influx->Neuronal_Activity K_Efflux->Neuronal_Activity

Caption: Simplified NOP receptor signaling pathway.

Experimental Design: A Head-to-Head Comparison

The core of the validation lies in a direct comparison of the effects of nociceptin in NOP(+/+) (Wild-Type) and NOP(-/-) (Knockout) mice. The absence of a physiological response in the NOP(-/-) group, in stark contrast to the WT group, provides unequivocal evidence of on-target activity.

Experimental_Workflow cluster_animals Animal Cohorts cluster_treatment Treatment Groups (n=8-12 per group) WT Wild-Type Mice (NOP+/+) WT_Veh WT + Vehicle WT->WT_Veh WT_Noc WT + Nociceptin TFA WT->WT_Noc KO Knockout Mice (NOP-/-) KO_Veh KO + Vehicle KO->KO_Veh KO_Noc KO + Nociceptin TFA KO->KO_Noc Assay Behavioral & Physiological Assays (e.g., Hot Plate, Locomotor Activity) WT_Veh->Assay WT_Noc->Assay KO_Veh->Assay KO_Noc->Assay Analysis Data Collection & Statistical Analysis Assay->Analysis Conclusion Validate Specificity: Effect in WT, Absent in KO Analysis->Conclusion

Caption: Experimental workflow for validating ligand specificity.

A Critical Note on the Trifluoroacetic Acid (TFA) Counterion

Synthetic peptides purified by HPLC are frequently delivered as TFA salts.[11][12] It is a common oversight to assume the TFA counterion is biologically inert. However, studies have shown that TFA can have direct cellular effects, including reducing cell proliferation.[11] Furthermore, TFA has been associated with cognitive impairment in mice and can induce mitochondrial dysfunction.[13] While the concentrations at which these effects are observed may be higher than those achieved in many in-vivo experiments, it is a critical confounding variable to control for. The experimental design outlined above, which includes vehicle controls for both WT and KO groups, is essential to parse out the effects of the peptide from any potential effects of the vehicle or the TFA salt itself.

Comparative Experimental Protocols & Expected Outcomes

Below are detailed protocols for two common behavioral assays used to characterize the effects of N/OFQ, along with tables of expected comparative data.

Nociception: The Hot Plate Test

The N/OFQ system has complex effects on pain, with supraspinal administration often producing hyperalgesia (increased pain sensitivity) in acute pain models.[14]

Protocol:

  • Habituation: Place each mouse on the hot plate apparatus (maintained at 52-55°C) for 30 seconds one day prior to testing to acclimate them.

  • Baseline Measurement: On the test day, place each mouse on the hot plate and record the baseline latency (in seconds) to the first sign of nociception (e.g., hind paw licking, jumping). Apply a cut-off time (e.g., 45 seconds) to prevent tissue damage.

  • Administration: Administer Nociceptin TFA salt (e.g., 1-5 nmol, intracerebroventricularly, i.c.v.) or an equivalent volume of vehicle to the appropriate groups.

  • Post-Treatment Measurement: At a predetermined time point (e.g., 15 minutes post-injection), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: Compare the post-treatment latencies across the four groups. A decrease in latency indicates a hyperalgesic effect.

Expected Data:

Treatment GroupGenotypeMean Latency (seconds) ± SEMStatistical Significance (vs. WT Vehicle)
VehicleWT (NOP+/+)20.2 ± 1.5-
Nociceptin TFA WT (NOP+/+) 11.5 ± 1.1 p < 0.01
VehicleKO (NOP-/-)20.5 ± 1.8n.s.
Nociceptin TFA KO (NOP-/-) 19.9 ± 1.6 n.s.

This table illustrates the expected outcome: Nociceptin significantly reduces pain latency (hyperalgesia) in WT mice, but has no effect in NOP KO mice, confirming the effect is NOP receptor-dependent.

Locomotor Activity

NOP receptor activation is known to induce hypolocomotion.[6]

Protocol:

  • Habituation: Place mice individually into open-field activity chambers and allow them to explore freely for 30-60 minutes to acclimate.

  • Administration: Administer Nociceptin TFA salt (e.g., 5-10 nmol, i.c.v.) or vehicle.

  • Monitoring: Immediately return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled, rearing events) using automated tracking software for a set duration (e.g., 60 minutes).

  • Data Analysis: Compare the total distance traveled during the monitoring period across all four groups.

Expected Data:

Treatment GroupGenotypeTotal Distance Traveled (meters) ± SEMStatistical Significance (vs. WT Vehicle)
VehicleWT (NOP+/+)45.3 ± 3.1-
Nociceptin TFA WT (NOP+/+) 22.7 ± 2.5 p < 0.001
VehicleKO (NOP-/-)44.8 ± 3.5n.s.
Nociceptin TFA KO (NOP-/-) 45.1 ± 3.3 n.s.

This table demonstrates the expected specific effect on locomotion: Nociceptin markedly reduces movement in WT mice, an effect that is completely absent in the NOP KO animals.

Conclusion: Ensuring Trustworthy and Reproducible Science

The rigorous validation of ligand specificity is not merely a formality; it is a prerequisite for generating meaningful and reproducible data. By employing NOP receptor knockout mice, researchers can definitively attribute the physiological effects of nociceptin trifluoroacetic acid salt to its interaction with the NOP receptor. This self-validating system, where the knockout animal serves as the ultimate negative control, eliminates ambiguity and provides the highest level of confidence in the experimental findings. This approach ensures that subsequent drug development efforts are built on a solid, scientifically validated foundation.

References

  • Northey, D., Lawson, R., & Toll, L. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews. [Link]

  • Toll, L., Bruchas, M. R., Calo', G., Cox, B. M., & Zaveri, N. T. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PubMed. [Link]

  • Hawaii State Department of Health. (2024). Proposed RfD and RfC for Trifluoroacetic Acid (TFA): Report to the Hawaii State Department of Health. [Link]

  • Donica, A., et al. (2013). Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation. Current Pharmaceutical Design. [Link]

  • Valverde, O., & Maldonado, R. (2018). Usefulness of knockout mice to clarify the role of the opioid system in chronic pain. British Journal of Pharmacology. [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2025). Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. MDPI. [Link]

  • Ciccocioppo, R., et al. (2014). Activation of nociceptin opioid peptide (NOP) receptor impairs contextual fear learning in mice through glutamatergic mechanisms. Neuropsychopharmacology. [Link]

  • Wikipedia. (n.d.). Nociceptin receptor. [Link]

  • Cornish, J., et al. (1998). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Tao, G., et al. (2023). Trifluoroacetic Acid Induced a Cyclophilin D-Dependent Cognitive Impairment in Mice. International Journal of Molecular Sciences. [Link]

  • Collaborative for Health & Environment. (2025). The global threat of trifluoroacetic acid (TFA). [Link]

  • Dekant, W., & Dekant, S. (2023). Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. Archives of Toxicology. [Link]

  • Tien, L.-T., et al. (2008). μ-Opioid Receptor Knockout Mice Are Insensitive to Methamphetamine-Induced Behavioral Sensitization. Psychopharmacology. [Link]

  • Bradley, S. J., & Tobin, A. B. (2014). Employing novel animal models in the design of clinically efficacious GPCR ligands. Current Opinion in Chemical Biology. [Link]

  • Massotte, D., et al. (2020). In vivo mapping of a GPCR interactome using knockin mice. PNAS. [Link]

  • Asth, L., et al. (2024). Effects of Stress Exposure to Pain Perception in Pre-Clinical Studies: Focus on the Nociceptin/Orphanin FQ–NOP Receptor System. MDPI. [Link]

  • Ruzza, C., et al. (2021). Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists. Frontiers in Pharmacology. [Link]

  • Gedschold, A., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed. [Link]

Sources

Nociceptin Trifluoroacetic Acid Salt: A Comprehensive Comparison Guide on Cross-Reactivity with Mu and Kappa Opioid Receptors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

The discovery of the Nociceptin/Orphanin FQ (N/OFQ) peptide and its cognate receptor, the Nociceptin Opioid Peptide (NOP) receptor (formerly ORL1), introduced a fourth distinct branch to the opioid receptor family[1]. In preclinical research and drug development, Nociceptin Trifluoroacetic Acid (TFA) salt serves as the gold-standard synthetic formulation due to its high aqueous solubility and stability in physiological buffers.

For researchers developing novel analgesics or addiction therapies, understanding the exact cross-reactivity profile of Nociceptin TFA against the classic Mu Opioid Receptor (MOR) and Kappa Opioid Receptor (KOR) is paramount. This guide objectively compares the pharmacological performance of Nociceptin TFA salt against traditional opioid ligands, details the structural causality behind its selectivity, and provides validated experimental workflows for cross-reactivity screening.

Structural Homology vs. Pharmacological Selectivity

The NOP receptor shares approximately 60% sequence homology with MOR and KOR within its transmembrane (TM) helices[2]. Because of this structural conservation, NOP couples to the same intracellular pertussis toxin-sensitive Gi/o proteins as classic opioid receptors ()[3].

However, the ligand-receptor interface dictates strict selectivity. Classic endogenous opioid peptides (e.g., endorphins, dynorphins) share a conserved N-terminal Tyrosine-Glycine-Glycine-Phenylalanine (Tyr-Gly-Gly-Phe) sequence, known as the "message" domain, which is critical for anchoring into the MOR and KOR binding pockets[1]. Nociceptin uniquely replaces the N-terminal Tyrosine with Phenylalanine (Phe-Gly-Gly-Phe)[1]. This absence of the crucial phenolic hydroxyl group is the primary causal mechanism that abolishes Nociceptin's affinity for MOR and KOR, rendering it highly selective for NOP[2].

Comparative Pharmacological Data

To benchmark Nociceptin TFA salt's selectivity, we compare its binding affinity (Ki) and functional efficacy (Emax) against highly selective classic opioid agonists (DAMGO for MOR; U69,593 for KOR) and a selectively promiscuous ligand (Buprenorphine) ()[4].

Table 1: Binding Affinity (Ki) and Functional Efficacy (Emax) Across Opioid Receptors

CompoundNOP (Ki / Emax)MOR (Ki / Emax)KOR (Ki / Emax)
Nociceptin TFA Salt 0.1 nM / 100% (Full Agonist) >10,000 nM / 0% >10,000 nM / 0%
DAMGO>10,000 nM / 0%1.2 nM / 100% (Full Agonist)>1,000 nM / <5%
U69,593>10,000 nM / 0%>1,000 nM / <5%0.8 nM / 100% (Full Agonist)
Buprenorphine75 nM / <10% (Antagonist)0.5 nM / 40% (Partial Agonist)0.6 nM / 0% (Antagonist)

Data synthesized from standardized in vitro CHO cell membrane assays[5],[4].

Mechanistic Pathways & Signaling

Despite the strict ligand-binding selectivity at the extracellular face, the downstream intracellular cascades of NOP, MOR, and KOR are functionally identical. Activation leads to the inhibition of adenylyl cyclase (decreasing cAMP levels), the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the closing of voltage-gated calcium channels[6].

G Nociceptin Nociceptin TFA Salt NOP NOP Receptor (ORL1) Nociceptin->NOP High Affinity (<1 nM) MOR Mu Opioid Receptor (MOR) Nociceptin->MOR No Binding (>10k nM) KOR Kappa Opioid Receptor (KOR) Nociceptin->KOR No Binding (>10k nM) DAMGO DAMGO (MOR Agonist) DAMGO->MOR High Affinity U69593 U69,593 (KOR Agonist) U69593->KOR High Affinity Gi Gi/o Protein Activation NOP->Gi MOR->Gi KOR->Gi AC Adenylyl Cyclase Inhibition (↓ cAMP) Gi->AC Ion K+ Channel Opening Ca2+ Channel Closing Gi->Ion

Figure 1: Nociceptin receptor selectivity and shared Gi/o downstream signaling pathways.

Experimental Protocols: Validating Cross-Reactivity

To definitively prove the lack of cross-reactivity of Nociceptin TFA salt with MOR and KOR in your own drug development pipeline, a two-tiered self-validating system is required. Binding assays establish affinity, while functional assays confirm the absence of silent antagonism or partial agonism.

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the displacement constant (Ki) of Nociceptin TFA salt at MOR and KOR. Causality Check: We use [3H]DAMGO for MOR and [3H]U69,593 for KOR. By attempting to displace these highly selective radioligands with unlabeled Nociceptin, we isolate the specific binding event without interference from endogenous peptide degradation.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing either human MOR or KOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Assay Setup: In 96-well plates, combine 50 µg of membrane protein, the specific radioligand (e.g., 1 nM[3H]DAMGO for MOR), and varying concentrations of Nociceptin TFA salt (10^-11 to 10^-4 M).

  • Incubation: Incubate at 25°C for 60 minutes to achieve steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold Tris buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation. Nociceptin TFA should yield a flat line (no displacement) up to 10 µM.

Protocol 2: [35S]GTPγS Functional Assay

Objective: Verify that Nociceptin TFA salt does not induce G-protein coupling at MOR or KOR. Causality Check: Because a ligand can bind a receptor without activating it (acting as an antagonist), measuring the exchange of GDP for the non-hydrolyzable radiolabeled [35S]GTPγS provides a definitive, proximal readout of receptor activation[4].

  • Reaction Mixture: Resuspend MOR or KOR CHO membranes (20 µ g/well ) in assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4) supplemented with 10 µM GDP to maintain the G-proteins in their inactive state.

  • Ligand Addition: Add Nociceptin TFA salt (up to 10 µM) and 0.1 nM [35S]GTPγS. Include DAMGO and U69,593 in separate wells as positive controls for MOR and KOR, respectively.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination: Filter rapidly through GF/B filters and wash with ice-cold buffer.

  • Result Interpretation: While DAMGO and U69,593 will stimulate [35S]GTPγS binding by 150-300% over basal levels, Nociceptin TFA salt will show 0% stimulation, confirming a complete lack of functional cross-reactivity[5].

Applications in Drug Development

The absolute selectivity of Nociceptin TFA salt makes it an indispensable pharmacological tool. In high-throughput screening for novel MOR/KOR ligands, Nociceptin is frequently utilized as a negative control to validate assay specificity. Furthermore, modern drug discovery has pivoted toward designing "selectively promiscuous" bifunctional ligands (e.g., Cebranopadol or novel orvinol derivatives) that intentionally co-activate MOR and NOP[6]. Because NOP activation functionally opposes MOR-mediated reward pathways in the brain, these mixed-profile drugs aim to provide potent analgesia without the severe liabilities of addiction and respiratory depression associated with classic MOR agonists ()[7].

References

  • Toll, L., Bruchas, M. R., Calo', G., Cox, B. M., & Zaveri, N. T. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews, 68(2), 419-457.[Link]

  • Kumar, V., Ridzwan, I. E., Grivas, K., Lewis, J. W., Clark, M. J., Meurice, C., ... & Husbands, S. M. (2014). Selectively Promiscuous Opioid Ligands: Discovery of High Affinity/Low Efficacy Opioid Ligands with Substantial Nociceptin Opioid Peptide Receptor Affinity. Journal of Medicinal Chemistry, 57(10), 4049-4057.[Link]

Sources

Nociceptin Trifluoroacetic Acid Salt vs. Endogenous Orphanin FQ: A Comprehensive Efficacy and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Nociceptin and Orphanin FQ (N/OFQ) are two names for the exact same 17-amino acid endogenous neuropeptide (Sequence: FGGFTGARKSARKLANQ) discovered simultaneously by independent research groups in 1995[1]. It serves as the endogenous ligand for the nociceptin/orphanin FQ peptide receptor (NOP), previously known as the opioid receptor-like 1 (ORL-1) receptor[2].

While endogenous N/OFQ is synthesized in vivo from the precursor protein prepronociceptin, extracting it for ex vivo pharmacological studies is highly impractical due to its rapid degradation by endogenous enzymes like puromycin-sensitive aminopeptidase (PSA)[3]. To solve this, the pharmaceutical and research industries rely on Nociceptin Trifluoroacetic Acid (TFA) salt , a synthetic, solid-phase synthesized equivalent[4]. This guide objectively compares the efficacy, stability, and application of the synthetic TFA salt against the endogenous physiological peptide, providing self-validating experimental protocols for receptor activation.

Mechanistic Overview of NOP Receptor Activation

Although structurally related to classical opioid peptides, N/OFQ binds to a pharmacologically distinct receptor system[2]. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein Gi/o[2].

Causality of Signaling: Upon binding of either endogenous N/OFQ or synthetic Nociceptin TFA salt, the Gαi subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP. Simultaneously, the Gβγ dimer activates G protein-coupled inwardly rectifying potassium (GIRK) channels (causing K+ efflux) and inhibits voltage-gated calcium channels (VGCCs) (blocking Ca2+ influx)[2]. This cascade ultimately results in neuronal hyperpolarization and reduced cellular excitability.

NOP_Signaling Ligand Nociceptin (TFA Salt / Endogenous) Receptor NOP Receptor (ORL-1) Ligand->Receptor Binds Gprotein Gi/o Protein Activation Receptor->Gprotein Activates AC Adenylyl Cyclase Inhibition Gprotein->AC Gαi subunit GIRK GIRK Channel Activation (K+ Efflux) Gprotein->GIRK Gβγ subunit VGCC VGCC Inhibition (Ca2+ Blockade) Gprotein->VGCC Gβγ subunit cAMP Decreased cAMP AC->cAMP Lowers Effect Neuronal Hyperpolarization & Reduced Excitability cAMP->Effect GIRK->Effect VGCC->Effect

Fig 1: NOP receptor signaling pathway highlighting Gi/o-mediated cellular hyperpolarization.

Chemical, Physical, and Efficacy Comparison

Because the 17-amino acid pharmacophore is identical, the intrinsic receptor binding affinity and functional efficacy of the synthetic TFA salt and the endogenous peptide are indistinguishable at the receptor pocket[1]. The critical differences lie in their physicochemical stability and utility in controlled assays.

Table 1: Chemical & Physical Comparison
FeatureEndogenous Orphanin FQNociceptin TFA Salt
Origin Cleaved from prepronociceptin in vivo[1]Solid-phase peptide synthesis (SPPS)
Sequence FGGFTGARKSARKLANQFGGFTGARKSARKLANQ
Counterion Physiological anions (e.g., Cl⁻, HCO3⁻)Trifluoroacetate (CF3COO⁻)[4]
Stability Minutes (rapidly degraded by aminopeptidases)[3]High (months/years when lyophilized at -20°C)[4]
Solubility Limited by physiological microenvironmentsHighly soluble in aqueous assay buffers
Primary Use Endogenous neuromodulationExogenous pharmacological assays & drug screening
Table 2: Pharmacological Efficacy (NOP Receptor)
ParameterQuantitative ValueCausality / Note
Binding Affinity (Ki) ~0.75 - 55 nM[5]Identical for both; dictated by the peptide sequence, not the counterion.
Functional Efficacy (EC50) ~4.0 - 12.0 nM[5]Full agonist activity in [35S]GTPγS and cAMP inhibition assays.
Receptor Selectivity >1000-fold over μ, δ, κ[5]The Phe1 residue ensures strict NOP selectivity over classical opioid receptors[1].

Experimental Methodology: [35S]GTPγS Binding Assay

To objectively quantify the efficacy of Nociceptin TFA salt, the [35S]GTPγS functional binding assay is the industry gold standard[6]. This assay directly measures the earliest event in the GPCR cascade: the exchange of GDP for GTP on the Gα subunit.

Step-by-Step Protocol & Mechanistic Causality

1. Membrane Preparation:

  • Action: Thaw frozen cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human NOP receptor and resuspend in assay buffer (5-20 µg protein/well)[6].

  • Causality: CHO cells lack endogenous classical opioid receptors. Using a transfected cell line ensures the measured signal is exclusively mediated by the NOP receptor, eliminating cross-reactivity noise[7].

2. Assay Setup & GDP Addition:

  • Action: Add assay buffer and GDP to a final concentration of 10-100 µM[6].

  • Causality: GDP forces the Gα subunit into an inactive state, suppressing basal (ligand-independent) G-protein activation. This artificially lowers the baseline, maximizing the signal-to-noise ratio when the agonist is introduced[6].

3. Agonist Introduction:

  • Action: Add increasing concentrations of Nociceptin TFA salt (10⁻¹¹ M to 10⁻⁵ M) to generate a concentration-response curve[6].

  • Causality: The TFA salt form ensures complete peptide dissolution in the aqueous buffer, guaranteeing accurate molar dosing for precise EC50 calculation.

4. Initiation with [35S]GTPγS:

  • Action: Initiate the reaction by adding the radioligand [35S]GTPγS (0.05-0.1 nM) and incubate at 30°C for 60 minutes[6].

  • Causality: [35S]GTPγS is a non-hydrolyzable analog of GTP. Once the activated NOP receptor catalyzes its binding to the Gα subunit, the intrinsic GTPase activity cannot cleave it. The radioligand accumulates, providing a stable, quantifiable measure of receptor activation[6].

5. Termination and Filtration:

  • Action: Terminate the assay via rapid filtration through a 96-well filter plate using a cell harvester, followed by three washes with ice-cold buffer[6].

  • Causality: Rapid cooling halts binding kinetics. Filtration separates the receptor-bound[35S]GTPγS (trapped on the filter) from the free, unbound radioligand (washed away)[6].

6. Quantification:

  • Action: Dry the plate, add scintillation cocktail, and count radioactivity (CPM) in a scintillation counter[6].

Trustworthiness: The Self-Validating System

To ensure the integrity of the data, every assay must include internal controls that validate the signal[6]:

  • Basal Binding: Wells containing vehicle instead of agonist. Establishes the absolute baseline noise.

  • Non-Specific Binding (NSB): Wells containing 10 µM unlabeled GTPγS. Causality: The massive excess of unlabeled GTPγS outcompetes the radioligand for all specific G-protein binding sites. Any remaining radioactivity represents non-specific background sticking to the plastic or filter.

  • Specific Binding: Calculated as (Total Stimulated CPM) - (NSB CPM). This mathematical subtraction guarantees that the reported efficacy is a direct result of Nociceptin-NOP receptor interaction.

GTPgS_Assay Prep Membrane Preparation (NOP-expressing cells) Incubate Incubation with GDP (Blocks basal activity) Prep->Incubate Agonist Add Nociceptin TFA Salt (Dose-response curve) Incubate->Agonist Radioligand Add[35S]GTPγS (Non-hydrolyzable tracer) Agonist->Radioligand Filter Rapid Filtration & Wash (Isolates bound tracer) Radioligand->Filter Measure Scintillation Counting (Quantifies activation) Filter->Measure

Fig 2: Step-by-step logical workflow of the [35S]GTPγS functional binding assay.

Conclusion

While endogenous Orphanin FQ is the physiological driver of the NOP receptor system, its rapid enzymatic degradation renders it unsuitable for rigorous ex vivo experimentation. The synthetic Nociceptin Trifluoroacetic Acid salt perfectly mimics the endogenous peptide's binding kinetics (Ki) and functional efficacy (EC50) while providing the chemical stability, purity, and solubility required for high-throughput drug development and precise pharmacological profiling.

References

  • Title: Application Notes and Protocols: GTPγS Binding Assay with Nociceptin(1-13)amide Source: benchchem.com URL: 6

  • Title: Nociceptin | MedChemExpress (MCE) Life Science Reagents Source: medchemexpress.com URL: 5

  • Title: Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics Source: nih.gov URL: 1

  • Title: Certificate of Analysis - Nociceptin Trifluoroacetic Acid Salt Source: lgcstandards.com URL: 4

  • Title: Identification of an Orally Active Opioid Receptor-like 1 (ORL1) Receptor Antagonist Source: acs.org URL: 7

  • Title: Modulation of endogenous opioid signaling by inhibitors of puromycin sensitive aminopeptidase Source: biorxiv.org URL: 3

  • Title: Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications Source: mdpi.com URL: 2

Sources

Benchmarking Nociceptin Trifluoroacetic Acid Salt in BRET Assays: A Comprehensive Guide to NOP Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Bioluminescence Resonance Energy Transfer (BRET), NOP Receptor (ORL-1), Biased Agonism, Peptide Handling

Executive Summary & Scientific Context

The nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) is a unique member of the opioid receptor family. Unlike classical μ , δ , and κ opioid receptors, the NOP receptor does not bind naloxone or standard opioid analgesics, making it a highly specialized target for novel therapeutics in pain management, anxiety, and substance abuse[1].

When benchmarking novel NOP receptor modulators, Nociceptin trifluoroacetic acid (TFA) salt serves as the gold-standard endogenous reference full agonist. To accurately profile the efficacy and functional selectivity (biased agonism) of new compounds, researchers rely on Bioluminescence Resonance Energy Transfer (BRET) assays. BRET allows for the real-time, live-cell quantification of two distinct signaling events: G-protein ( Gαi​/Gβγ ) dissociation and β -arrestin 2 recruitment[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we will dissect the causality behind experimental design choices—specifically addressing the physicochemical challenges of using TFA peptide salts in live-cell biosensor assays—and establish a self-validating experimental workflow to ensure absolute data integrity.

Mechanistic Rationale: The NOP Receptor Signaling Axis

Activation of the NOP receptor by Nociceptin triggers a bifurcation in intracellular signaling. The receptor couples to Gi​/Go​ proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels. Concurrently, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, recruiting β -arrestin 2 to mediate receptor desensitization and internalization[2][3].

Understanding this bifurcation is critical for drug development, as β -arrestin recruitment is often linked to adverse side effects or rapid tolerance, driving the search for G-protein-biased agonists.

NOP_Signaling Nociceptin Nociceptin TFA Salt (Endogenous Agonist) NOP NOP Receptor (GPCR) Nociceptin->NOP Binds & Activates G_Trimer G-protein Heterotrimer (Inactive) NOP->G_Trimer Conformational Change GRK GRK Phosphorylation NOP->GRK Recruits G_alpha Gαi/o Subunit (Inhibits cAMP) G_Trimer->G_alpha Dissociation G_beta_gamma Gβγ Subunits (Ion Channel Mod) G_Trimer->G_beta_gamma Dissociation Arrestin β-Arrestin 2 (Internalization/Desensitization) GRK->Arrestin Promotes Binding

Figure 1: Bifurcated NOP Receptor signaling pathway upon activation by Nociceptin.

The Physicochemical Challenge: Why the TFA Salt Matters

Synthetic Nociceptin is predominantly supplied as a Trifluoroacetic acid (TFA) salt , a byproduct of solid-phase peptide synthesis and HPLC purification[4].

The Causality of Assay Artifacts: TFA is a strong organic acid. When researchers dissolve Nociceptin TFA in unbuffered water or DMSO to create high-concentration stock solutions (e.g., 1–10 mM), the localized pH drops significantly. If this acidic stock is spiked directly into the weakly buffered media (like HBSS) of a live-cell BRET assay, the sudden pH shift can instantly denature the Renilla Luciferase (RLuc8) donor enzyme or quench the Venus fluorescent acceptor. This creates a false-negative drop in the BRET ratio, mimicking an inverse agonist effect or masking true recruitment.

The Solution: Stock solutions of Nociceptin TFA must be neutralized. Always reconstitute the peptide in a high-capacity buffer, such as 50 mM HEPES (pH 7.4) containing 0.1% BSA (to prevent non-specific plastic adsorption of the highly basic peptide sequence).

Self-Validating BRET Methodology

To benchmark novel compounds against Nociceptin TFA, your BRET protocol must be a self-validating system . This means the assay inherently proves its own dynamic range, specificity, and lack of optical artifacts in every run.

Step-by-Step Protocol: NOP / β -Arrestin 2 BRET Assay

Phase 1: Biosensor Transfection & Quality Control

  • Seeding: Seed HEK293T cells in 10 cm dishes at 3×106 cells/dish.

  • Co-Transfection: Transfect cells using a 1:4 ratio of NOP-RLuc8 (Donor) to β -Arrestin 2-Venus (Acceptor) plasmids.

  • Self-Validation Check (Expression Ratio): 24 hours post-transfection, re-plate cells into white 96-well microplates. Before adding substrate, measure basal Venus fluorescence (Ex 515 nm / Em 535 nm). Only proceed if the fluorescence variation between wells is <10% . This ensures that any change in the BRET signal is due to ligand-induced proximity, not varying acceptor expression.

Phase 2: Substrate & Ligand Addition 4. Equilibration: Wash cells and replace media with Phenol Red-free HBSS supplemented with 20 mM HEPES (pH 7.4). 5. Substrate Addition: Add Coelenterazine h (final concentration 5 μ M) and incubate in the dark for 10 minutes to allow luminescence to stabilize. 6. Ligand Challenge: Add Nociceptin TFA (reference) and comparator compounds across a 10-point concentration curve ( 10−12 to 10−5 M). 7. Self-Validation Check (Specificity): Include a control well pre-treated with 1 μ M UFP-101 (a selective NOP antagonist). A complete blockade of the Nociceptin-induced BRET signal validates that the response is strictly NOP-receptor mediated.

Phase 3: Kinetic Measurement & Normalization 8. Reading: Measure emissions simultaneously at 460 nm (RLuc8) and 528 nm (Venus) using a BRET-capable microplate reader. 9. Calculation: Calculate the BRET ratio = (Emission at 528 nm) / (Emission at 460 nm). Subtract the baseline BRET ratio of vehicle-treated cells to calculate Δ BRET.

BRET_Workflow Prep 1. Cell Preparation HEK293T Seeding Transfect 2. Co-Transfection NOP-RLuc8 & Arrestin-Venus Prep->Transfect Validate 3. Self-Validation Check Basal Expression Ratio Transfect->Validate Buffer 4. Ligand Prep Solubilize Nociceptin TFA & Buffer pH Validate->Buffer Substrate 5. Substrate Addition Coelenterazine h (5 µM) Buffer->Substrate Measure 6. Kinetic BRET Read Read 528nm/460nm Ratio Substrate->Measure

Figure 2: Self-validating BRET assay workflow ensuring artifact-free data generation.

Benchmarking Data: Nociceptin vs. Synthetic Alternatives

To evaluate the performance of novel NOP modulators, they must be benchmarked against Nociceptin TFA across both signaling pathways. The table below synthesizes established BRET data comparing Nociceptin to prominent synthetic alternatives: Ro 64-6198 (a non-peptide small molecule) and UFP-113 (a synthetic peptide partial agonist)[5][6].

Table 1: Comparative BRET Pharmacology at the NOP Receptor
LigandLigand ClassificationG-Protein Interaction (pEC 50​ )G-Protein E max​ (Relative) β -Arrestin 2 Recruitment (pEC 50​ ) β -Arrestin 2 E max​ (Relative)Pathway Bias Profile
Nociceptin TFA Endogenous Peptide 8.91±0.15 1.00 8.13±0.12 1.00Unbiased Full Agonist (Reference)
Ro 64-6198 Synthetic Non-Peptide 7.90±0.18 1.00 ∼6.30 0.85 G-Protein Biased (100-fold drop in Arr. potency)
UFP-113 Synthetic Peptide 8.10±0.10 0.55 ∼7.00 0.20 Partial Agonist
UFP-101 Synthetic PeptideN/A 0.00 N/A 0.00 Competitive Antagonist
Expert Data Interpretation
  • The Reference Standard: Nociceptin TFA acts as a highly potent, unbiased full agonist. It efficiently promotes both G-protein dissociation and β -arrestin 2 recruitment, establishing the maximum theoretical window ( Emax​=1.00 ) for the biosensor system[5].

  • Identifying Bias: When benchmarking Ro 64-6198 , BRET data reveals a distinct pharmacological profile. While it achieves a full agonist response for G-protein activation (albeit with 10-fold less potency than Nociceptin), its potency for recruiting β -arrestin 2 drops by nearly 100-fold[5][6]. This quantitative divergence in the BRET assay confirms Ro 64-6198 as a G-protein biased agonist, which correlates with its distinct in vivo antinociceptive profile with reduced motor side effects[1].

  • Partial Agonism: UFP-113 demonstrates the sensitivity of the BRET system to capture sub-maximal conformational changes, plateauing at roughly 50% of the Nociceptin G-protein signal, making it an excellent tool for receptor reserve studies[5].

Conclusion

Benchmarking against Nociceptin TFA salt in BRET assays is the definitive method for profiling NOP receptor ligands. However, the integrity of the data relies entirely on understanding the physicochemical properties of the peptide salt (buffering TFA) and implementing a self-validating assay architecture. By strictly controlling for expression ratios and utilizing selective antagonists like UFP-101 as internal controls, researchers can confidently calculate bias factors and drive the development of safer, functionally selective NOP therapeutics.

References

  • Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β -Arrestins 2 PLOS One (2015). Malfacini et al.
  • Beta-arrestin 2 rather than G protein efficacy determines the anxiolytic-versus antidepressant-like effects of nociceptin/orphanin FQ receptor ligands Neuropharmacology / PMC (2017). Ferrari et al.
  • Spotlight on Nociceptin/Orphanin FQ Receptor in the Tre
  • Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems Pharmacological Reviews / PMC (2016). Toll et al.
  • Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist Ro 64-6198 Journal of Medicinal Chemistry / PMC (2019).
  • Nociceptin (trifluoroacetate salt) (OFQ/N, Orphanin FQ)

Sources

A Comparative Guide to the Half-Life of Nociceptin: Standard Form vs. Trifluoroacetic Acid Salt

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that is the endogenous ligand for the Nociceptin Opioid Peptide (NOP) receptor, a G protein-coupled receptor with significant therapeutic potential in pain management, anxiety, and other neurological disorders.[1][2][3] As with any peptide-based therapeutic candidate, its in vivo and in vitro stability, characterized by its half-life, is a critical parameter influencing its efficacy and dosing regimen.[4][5][6] Synthetic peptides, including nociceptin, are commonly produced with trifluoroacetic acid (TFA) as a counterion from the purification process.[7][8][9] This guide provides a comparative analysis of the half-life of standard nociceptin versus its trifluoroacetic acid salt form, offering experimental protocols and data interpretation frameworks to guide researchers in their own investigations. While direct comparative studies are not extensively published, this guide synthesizes the known effects of TFA on peptides and outlines a robust methodology for empirical determination.

The Significance of Nociceptin's Half-Life in Research and Development

The therapeutic potential of nociceptin and its analogs is a subject of intense research. However, native peptides often suffer from short biological half-lives due to susceptibility to enzymatic degradation.[10] A short half-life can limit a drug's practical application, necessitating frequent administration. Strategies to enhance the half-life of nociceptin, such as the development of dimeric ligands and tetrabranched derivatives, have shown promise in prolonging its in vivo action.[11][12] Understanding the baseline stability of the peptide, and how its formulation might affect this, is a fundamental first step in any drug development program.

The Role of Trifluoroacetic Acid (TFA) as a Counterion

Trifluoroacetic acid is a strong acid used during the solid-phase synthesis and HPLC purification of peptides.[8][9][13] As a result, synthetic peptides are often supplied as a TFA salt, where the TFA counterion is associated with positively charged residues on the peptide.[8][13] While often considered an inert component, residual TFA can have unintended consequences:

  • Structural Alterations: TFA can bind to the peptide and alter its secondary structure, potentially affecting its solubility and propensity to aggregate.[7][8]

  • Biological Interference: At certain concentrations, TFA can exhibit cytotoxicity and interfere with biological assays by altering pH or interacting with cellular components.[8]

  • Impact on Stability: The presence of TFA as a counterion may influence the peptide's susceptibility to enzymatic degradation, although this is not as well-characterized as its other effects. It is plausible that TFA-induced conformational changes could either shield or expose cleavage sites for proteases.

Given these potential effects, it is crucial for researchers to consider the form of the peptide they are using and to determine if the TFA counterion influences experimental outcomes. For critical applications, especially in vivo studies, removal of TFA and exchange with a more biologically compatible counterion, such as acetate or hydrochloride, is often recommended.[8]

Experimental Protocol for Comparative Half-Life Determination

The following section details a comprehensive, step-by-step protocol for an in vitro plasma stability assay to compare the half-life of nociceptin trifluoroacetic acid salt with a standard, TFA-free nociceptin.

Materials and Reagents
  • Nociceptin (trifluoroacetate salt)

  • Standard Nociceptin (TFA-free, e.g., acetate or hydrochloride salt)

  • Pooled human plasma (or plasma from the species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Protein precipitation solution (e.g., ACN with 1% TFA)

  • Reverse-phase HPLC (RP-HPLC) system with a C18 column

  • Incubator/water bath at 37°C

  • Microcentrifuge

  • Autosampler vials

Experimental Workflow

The overall workflow for the plasma stability assay is depicted in the following diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis P1 Prepare Nociceptin Stock Solutions (TFA salt and standard) I1 Spike Nociceptin into Plasma P1->I1 P2 Thaw and Prepare Plasma P2->I1 I2 Incubate at 37°C I1->I2 I3 Collect Aliquots at Time Points (e.g., 0, 15, 30, 60, 120, 240 min) I2->I3 S1 Add Protein Precipitation Solution I3->S1 S2 Vortex and Centrifuge S1->S2 S3 Collect Supernatant S2->S3 A1 RP-HPLC Analysis S3->A1 A2 Quantify Peak Area of Intact Peptide A1->A2 A3 Calculate Half-Life A2->A3

Caption: Experimental workflow for the in vitro plasma stability assay.

Step-by-Step Methodology
  • Preparation of Peptide Stock Solutions:

    • Prepare 1 mg/mL stock solutions of both nociceptin trifluoroacetic acid salt and standard nociceptin in an appropriate solvent (e.g., sterile water or PBS).

    • Ensure complete dissolution.

  • Plasma Preparation:

    • Thaw pooled human plasma at 37°C.

    • Centrifuge at 4°C to remove any cryoprecipitates.

    • Pre-warm the plasma to 37°C in a water bath.

  • Incubation:

    • Spike the nociceptin stock solutions into separate aliquots of the pre-warmed plasma to a final concentration of 10 µM.

    • Gently mix and immediately withdraw the first time-point sample (t=0).

    • Incubate the remaining plasma-peptide mixtures at 37°C with gentle agitation.

    • Withdraw samples at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes). The exact time points may need to be optimized based on the expected stability of the peptide.

  • Sample Processing:

    • For each time point, transfer a 100 µL aliquot of the incubation mixture into a microcentrifuge tube.

    • Add 200 µL of ice-cold protein precipitation solution (e.g., ACN with 1% TFA).

    • Vortex vigorously for 30 seconds to ensure thorough protein precipitation.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to an autosampler vial for HPLC analysis.

  • RP-HPLC Analysis:

    • Analyze the samples using a validated RP-HPLC method to separate the intact nociceptin from its degradation products.

    • A typical gradient might be from 5% to 95% ACN in water (both with 0.1% TFA) over 30 minutes on a C18 column.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

    • Integrate the peak area corresponding to the intact nociceptin for each time point.

  • Data Analysis and Half-Life Calculation:

    • Normalize the peak area of intact nociceptin at each time point to the peak area at t=0 (representing 100%).

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.

Data Presentation and Interpretation

The results of the comparative stability assay should be presented in a clear and concise manner. A table summarizing the calculated half-lives and a graph showing the degradation profiles are recommended.

Table 1: Comparative In Vitro Plasma Stability of Nociceptin Formulations

Peptide FormCalculated Half-Life (t½) in minutes
Nociceptin Trifluoroacetic Acid SaltHypothetical Value
Standard Nociceptin (TFA-Free)Hypothetical Value

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

The degradation curves for both forms of nociceptin should be plotted on the same graph for direct visual comparison. A statistically significant difference in the calculated half-lives would indicate that the trifluoroacetic acid salt form influences the peptide's stability in plasma.

Nociceptin Signaling Pathway

Understanding the biological context of nociceptin's action is crucial. Upon binding to its receptor, NOP, nociceptin initiates a signaling cascade that modulates neuronal activity.

G Nociceptin Nociceptin NOP NOP Receptor Nociceptin->NOP Binds to Gi_Go Gi/o Protein NOP->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_channel Ca2+ Channels Gi_Go->Ca_channel Inhibits K_channel K+ Channels Gi_Go->K_channel Activates cAMP cAMP AC->cAMP Produces Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Ca_channel->Neuronal_Activity Contributes to K_channel->Neuronal_Activity Contributes to

Caption: Simplified signaling pathway of the Nociceptin/NOP receptor system.

Activation of the NOP receptor by nociceptin primarily couples to inhibitory G proteins (Gi/o).[14] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, inhibition of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels.[1][14] Collectively, these events reduce neuronal excitability.

Conclusion and Recommendations

The counterion associated with a synthetic peptide is an often-overlooked variable that can have a significant impact on its physicochemical properties and biological activity. While nociceptin trifluoroacetic acid salt is a commonly used reagent, its half-life may differ from that of a standard, TFA-free form. This guide provides a robust experimental framework for researchers to empirically determine and compare the in vitro plasma stability of these two forms of nociceptin.

It is strongly recommended that researchers:

  • Characterize their peptide: Be aware of the salt form of the peptide being used in their experiments.

  • Perform stability studies: Conduct in vitro stability assays, such as the one described here, particularly in the early stages of drug discovery and development.

  • Consider TFA removal: For in vivo studies or sensitive cell-based assays, consider exchanging the TFA counterion for a more biocompatible one to minimize potential artifacts.

By carefully considering these factors, the scientific community can ensure greater accuracy and reproducibility in the study of nociceptin and other peptide-based therapeutics.

References

  • Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex. PMC. [Link]

  • Nociceptin receptor. Wikipedia. [Link]

  • Should I Have TFA Removed from My Peptide? LifeTein. [Link]

  • Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor. PMC. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. [Link]

  • Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. MDPI. [Link]

  • Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PubMed. [Link]

  • Impact of TFA - A Review. GenScript. [Link]

  • Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands. PMC. [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PMC. [Link]

  • In vitro and in vivo pharmacological characterization of nociceptin/orphanin FQ tetrabranched derivatives. PMC. [Link]

  • Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics. PMC. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PMC. [Link]

  • Trifluoroacetic Acid Promotes Ultrafast Peptide Cyclization Mediated with Dimethylolurea. Organic Letters - ACS Publications. [Link]

  • Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. PMC. [Link]

  • How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE? ResearchGate. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]

  • In vivo metabolism of nociceptin/orphanin FQ in rat hippocampus. PubMed. [Link]

  • Pharmacological characterization of the novel nociceptin/orphanin FQ receptor ligand, ZP120: in vitro and in vivo studies in mice. PMC. [Link]

  • In vitro and ex vivo effects of a selective nociceptin/orphanin FQ (N/OFQ) peptide receptor antagonist, CompB, on specific binding of [3H]N/OFQ and [35S]GTPγS in rat brain and spinal cord. PMC. [Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Request PDF. [Link]

  • Characterization of Peptides for FDA: Comparing with RLD. ResolveMass Laboratories Inc.. [Link]

  • Reported experimental half-lives compared as % increase and absolute mean differences. ResearchGate. [Link]

  • Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. MDPI. [Link]

  • Nociceptin. Wikipedia. [Link]

  • Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. eLife. [Link]

  • Pharmacology of nociceptin and its receptor: a novel therapeutic target. PMC. [Link]

  • Considerations for Advanced Peptide Analysis in Drug Development. BioPharmaSpec. [Link]

  • The Comparative Analysis of Peptides in Enteral Nutrition Products and Foods for Special Medical Purposes. MDPI. [Link]

  • Pharmacology of nociceptin and its receptor: a novel therapeutic target. PubMed. [Link]

  • FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. YouTube. [Link]

  • Bioanalytics and pharmacokinetics of the nociceptin/orphanin FQ peptide receptor agonist RO0646198 in Wistar rats and Cynomolgus monkeys. ResearchGate. [Link]

  • Nociceptin (trifluoroacetate salt). Anjiekai Biomedical. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Nociceptin Trifluoroacetic Acid Salt

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling potent synthetic neuropeptides requires a rigorous, systems-level approach to laboratory safety. Nociceptin (also known as Orphanin FQ) is a 17-amino acid neuropeptide that serves as the endogenous ligand for the nociceptin opioid peptide (NOP) receptor .

Because it is typically synthesized and purified via reverse-phase HPLC, it is supplied as a lyophilized Trifluoroacetic Acid (TFA) salt . This creates a dual-hazard profile: the profound biological potency of the peptide itself, combined with the chemical corrosivity of the residual TFA counter-ion.

This guide provides the definitive operational and disposal plan for handling Nociceptin TFA salt, ensuring experimental integrity while prioritizing the safety of your laboratory personnel.

Part 1: Hazard Assessment & The Causality of Protection

To design an effective safety protocol, we must first understand the mechanistic causality behind the hazards:

  • The Biological Hazard (Nociceptin): Nociceptin exerts potent modulatory effects on the central nervous system, influencing nociception, reward pathways, and cardiovascular function . Inhalation of the lyophilized powder or accidental percutaneous exposure can induce unintended, severe neuropharmacological effects.

  • The Chemical Hazard (TFA Counter-ion): Trifluoroacetic acid is a strong, corrosive acid. In its lyophilized salt form, the residual TFA is stable. However, upon contact with ambient moisture or biological tissues (such as the respiratory tract or ocular mucosa), it rapidly forms localized, highly acidic microenvironments that can cause severe chemical burns and irritation .

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling biologically active peptide TFA salts. The following PPE matrix outlines the required protective measures and the specific causality behind each choice.

EquipmentSpecificationCausality / Purpose
Eye Protection ANSI Z87.1-approved chemical splash gogglesProtects the highly absorptive ocular mucosa from accidental splashes of reconstituted peptide and corrosive TFA residues.
Hand Protection Powder-free Nitrile gloves (Double-gloving recommended)Nitrile provides a superior chemical barrier against the acidic TFA counter-ion compared to latex, preventing transdermal peptide absorption.
Body Protection Fluid-resistant laboratory coat with knit cuffsPrevents contamination of street clothing and provides an immediate physical barrier against localized spills.
Engineering Controls Certified Chemical Fume Hood or Class II BSCMaintains a negative pressure environment to capture aerosolized lyophilized powder upon vial opening, entirely mitigating inhalation risks.

Part 3: Operational Plan: Receipt to Reconstitution

Handling lyophilized Nociceptin TFA requires precise environmental control. The following self-validating methodology ensures both operator safety and the preservation of the peptide's biological activity.

Step-by-Step Reconstitution Methodology
  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a room-temperature desiccator for 30–60 minutes.

    • Causality: Opening a cold vial introduces ambient humidity. Atmospheric moisture condenses on the cold peptide, triggering premature hydrolysis and activating the corrosive properties of the residual TFA.

  • Fume Hood Transfer: Move the equilibrated vial into a certified chemical fume hood before breaking the seal.

    • Causality: The lyophilization process often leaves the peptide as a light, fluffy powder under a slight vacuum. Breaking the seal can cause a sudden pressure shift, aerosolizing the highly potent powder.

  • Solvent Addition: Carefully remove the septum and add the appropriate volume of sterile, high-purity solvent (e.g., PBS or sterile water). Direct the flow of the solvent down the inner wall of the vial.

    • Causality: Directing the flow down the glass prevents the mechanical displacement and aerosolization of the peptide powder.

  • Dissolution: Gently swirl the vial or invert it slowly. Do not vortex.

    • Causality: Vigorous vortexing introduces extreme shear forces that can cause peptide aggregation, denaturation, and a complete loss of receptor-binding affinity.

  • Self-Validating Step (Visual Inspection): Hold the vial against a light source. The solution must be completely optically clear. If particulates remain, the peptide has not fully dissolved. This validates that the stock solution is homogeneous and ready for biological assays.

  • Aliquoting: Divide the reconstituted solution into single-use aliquots and store immediately at -20°C.

    • Causality: Peptides are highly susceptible to backbone degradation from repeated freeze-thaw cycles. Aliquoting preserves the structural integrity of the stock.

ReconstitutionWorkflow Start Receipt of Lyophilized Nociceptin TFA Salt Storage Store at -20°C (Desiccated) Start->Storage Equilibrate Equilibrate to Room Temp (30-60 mins in desiccator) Storage->Equilibrate When ready for use FumeHood Transfer to Chemical Fume Hood Equilibrate->FumeHood Prevents condensation Reconstitute Add Sterile Buffer/H2O (Swirl gently, do not vortex) FumeHood->Reconstitute Wear full PPE Aliquot Prepare Single-Use Aliquots (Avoid freeze-thaw) Reconstitute->Aliquot FinalStorage Store Aliquots at -20°C Aliquot->FinalStorage

Caption: Workflow for the safe equilibration, reconstitution, and storage of Nociceptin TFA salt.

Part 4: Disposal and Neutralization Protocol

The primary regulatory and safety concern for the disposal of Nociceptin TFA is the management of the trifluoroacetic acid component. Disposing of unneutralized TFA salts down the drain or in standard biohazard bins violates EHS protocols and poses a corrosion risk.

Step-by-Step Neutralization Methodology
  • Preparation of Neutralizing Solution: Prepare a 1% (w/v) sodium bicarbonate (NaHCO₃) solution in deionized water.

    • Causality: A weak base is required to safely neutralize the strong acid without causing a violent exothermic reaction that could splatter the hazardous peptide.

  • Dissolution and Neutralization: For liquid waste or dissolved solid waste, slowly add the 1% NaHCO₃ solution dropwise while gently stirring.

    • Causality: Dropwise addition controls the rate of CO₂ gas evolution, preventing pressure buildup and aerosolization of the waste.

  • pH Monitoring: Continuously monitor the solution using a calibrated pH meter or high-resolution pH paper until the solution reaches a neutral pH between 6.0 and 8.0.

  • Self-Validating Step (Stability Verification): Allow the neutralized solution to sit undisturbed for 5 minutes, then re-check the pH.

    • Causality: If the pH drops below 6.0 after resting, unreacted TFA is still present in the micro-environment and is continuing to release protons. A stable pH confirms complete neutralization, validating that the chemical hazard has been eliminated.

  • Final Disposal: Transfer the stabilized, neutralized solution to a designated hazardous chemical waste container approved by your institution's Environmental Health and Safety (EHS) office.

DisposalTree Waste Nociceptin TFA Waste State Physical State? Waste->State Solid Solid (Unused Powder) State->Solid Powder Liquid Aqueous Solution State->Liquid Reconstituted SolidDisp Seal in original vial. Dispose as Hazardous Waste Solid->SolidDisp Neutralize Neutralize TFA with 1% NaHCO3 to pH 6.0-8.0 Liquid->Neutralize Verify Verify pH Stability (Wait 5 mins) Neutralize->Verify LiquidDisp Collect in EHS-approved Hazardous Waste Container Verify->LiquidDisp pH Neutral & Stable

Caption: Decision matrix and neutralization workflow for the safe disposal of Nociceptin TFA salt waste.

Part 5: Emergency Response Protocols

Even with robust systems in place, accidental exposure requires immediate, protocol-driven action:

  • Powder Spills: Do not sweep dry powder, as this will aerosolize the peptide. Cover the spill with an absorbent material slightly dampened with water to suppress dust, then carefully wipe it up and place it in a sealed hazardous waste container. Decontaminate the surface with a 10% mild caustic solution to neutralize residual TFA.

  • Skin Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. The acidic nature of TFA requires thorough flushing to prevent chemical burns.

  • Inhalation: Move the affected personnel to fresh air immediately. Because Nociceptin is a potent neuromodulator, seek immediate medical attention and provide the attending physician with the Safety Data Sheet (SDS), highlighting the compound's action on the NOP receptor.

References

  • Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Signaling. National Institutes of Health (PMC). Available at:[Link]

  • Pharmacology of nociceptin and its receptor: a novel therapeutic target. National Institutes of Health (PMC). Available at:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.